molecular formula C10H6O3 B1345504 Phenylmaleic anhydride CAS No. 36122-35-7

Phenylmaleic anhydride

Cat. No.: B1345504
CAS No.: 36122-35-7
M. Wt: 174.15 g/mol
InChI Key: QZYCWJVSPFQUQC-UHFFFAOYSA-N
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Description

Phenylmaleic anhydride (CAS 36122-35-7) is a high-value chemical building block with the molecular formula C₁₀H₆O₃ and a molecular weight of 174.15 g/mol. It is characterized as white to light brown needles or powder with a melting point of 119-124 °C . This compound must be stored under inert gas and is moisture-sensitive . In research, this compound is a versatile intermediate in organic synthesis, particularly renowned for its role as a dienophile in the Intramolecular Diels-Alder Vinylarene (IMDAV) reaction . This reaction proceeds regio- and stereoselectively as an exo-[4+2] cycloaddition at room temperature, enabling the efficient construction of complex fused tricyclic systems containing thiophene, cyclohexene, and pyrrolidine rings, which are valuable scaffolds in medicinal and materials chemistry . Its applications in polymer science are extensive, where it is used in adhesives, sealants, coatings, and fabric treatment . It acts as an impact modifier and plasticizer, imparting excellent flexibility, toughness, and resistance to hydrolysis and weathering, making it ideal for outdoor applications . Furthermore, it serves as a crucial starting material for synthesizing pharmaceuticals, agricultural chemicals, fragrances, flavors, antioxidants, and preservatives . The thermodynamic properties of its phase transitions have been characterized, with a standard molar enthalpy of sublimation of (112.8 ± 1.7) kJ·mol⁻¹ at 298.15 K, underlining its stability . This product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

3-phenylfuran-2,5-dione
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InChI

InChI=1S/C10H6O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QZYCWJVSPFQUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
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DSSTOX Substance ID

DTXSID70189699
Record name 3-Phenylfuran-2,5-dione
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Molecular Weight

174.15 g/mol
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CAS No.

36122-35-7
Record name Phenylmaleic anhydride
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Foundational & Exploratory

A Technical Guide to Phenylmaleic Anhydride (CAS 36122-35-7): Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified professionals. All handling, storage, and use of chemical substances should be performed by trained personnel with appropriate safety measures in place, referencing a comprehensive Safety Data Sheet (SDS).

Core Identification and Properties

Phenylmaleic anhydride (B1165640), registered under CAS number 36122-35-7, is an organic compound with the chemical formula C₁₀H₆O₃.[1][2] Also known by its systematic name, 3-phenylfuran-2,5-dione, it is a solid at room temperature and serves as a versatile intermediate in organic synthesis and polymer science.[1][3] Its structure incorporates both a phenyl group and a reactive maleic anhydride moiety, making it a valuable building block for complex molecules.

Physicochemical Data

The fundamental properties of phenylmaleic anhydride are summarized below, providing a quantitative overview for experimental design and evaluation.

PropertyValueSource(s)
CAS Number 36122-35-7[3][4][5][6]
Molecular Formula C₁₀H₆O₃[1][3][4][5]
Molecular Weight 174.15 g/mol [1][3]
Appearance White to light brown powder or crystalline solid.[7][8][7][8]
Melting Point 120-122 °C[3]
Boiling Point 341.6 °C[4]
Solubility Soluble in most common organic solvents; sparingly soluble in water.[1][7][1][7]
EINECS Number 252-881-8[2][3]
Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of this compound. While raw spectra are beyond the scope of this guide, the availability of key analytical data is noted.

Spectroscopic TechniqueAvailability / Key InformationSource(s)
Infrared (IR) Spectroscopy Conforming spectra available (FTIR, ATR-IR).[8][9]
Raman Spectroscopy FT-Raman spectra have been recorded.[9][10]
Mass Spectrometry (MS) Electron ionization (EI) mass spectra are available.[5]

Synthesis and Reactivity

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the dehydrogenation of phenylsuccinic anhydride.[11] The protocol outlined below is based on a reported procedure using N-bromosuccinimide (NBS) as a dehydrogenating agent.

Reaction: Phenylsuccinic anhydride is treated with N-bromosuccinimide in the presence of a radical initiator, such as benzoyl peroxide, to yield this compound. A reported yield for this method is between 57-64%.[11]

Experimental Protocol: Dehydrogenation of Phenylsuccinic Anhydride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine phenylsuccinic anhydride (1 equivalent), N-bromosuccinimide (1 equivalent), and a suitable solvent (e.g., carbon tetrachloride).

  • Initiation: Add a catalytic amount of benzoyl peroxide (approx. 0.02 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the reactants (e.g., via TLC). The reaction is typically complete within a few hours.

  • Work-up: After cooling the reaction mixture to room temperature, the succinimide (B58015) byproduct is removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., chloroform-ligroin) to yield the final product.

Synthesis_Workflow Start Phenylsuccinic Anhydride Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (catalyst) Heat (Reflux) Start->Reagents Product Phenylmaleic Anhydride Reagents->Product Dehydrogenation

Diagram 1: Synthesis workflow for this compound.
Chemical Reactivity

The reactivity of this compound is dominated by the anhydride functional group and the electron-deficient alkene bond, making it a versatile reagent.

  • Nucleophilic Acyl Substitution: The anhydride ring is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to ring-opening and the formation of mono-esters or mono-amides of phenylmaleic acid.[7]

  • Diels-Alder Reactions: Similar to maleic anhydride, the electron-withdrawing nature of the adjacent carbonyl groups makes the double bond highly electrophilic. This renders this compound a potent dienophile for [4+2] cycloaddition reactions with conjugated dienes.[12]

Reactivity_Diagram cluster_reactions Key Reactions PMA This compound Diene Conjugated Diene PMA->Diene [4+2] Cycloaddition (Diels-Alder) Nucleophile Nucleophile (e.g., R-NH₂, R-OH) PMA->Nucleophile Nucleophilic Acyl Substitution DielsAlder Diels-Alder Adduct Diene->DielsAlder RingOpened Ring-Opened Product (Mono-amide / Mono-ester) Nucleophile->RingOpened

Diagram 2: General reactivity pathways of this compound.

Applications in Research and Drug Development

This compound's unique chemical properties make it a valuable component in several high-value applications, from materials science to pharmaceuticals.

Polymer Science

In polymer chemistry, this compound is utilized as a monomer and a polymer modifier.[1] It can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. Its applications include:

  • Adhesives, Sealants, and Coatings: Imparts excellent resistance to hydrolysis and weathering.[1]

  • Impact Modifiers and Plasticizers: Adds flexibility and toughness to polymeric materials.[1]

  • Crosslinking Agent: Used in the production of epoxy resins and as a modifier in polyester (B1180765) synthesis.[7]

Intermediate in Organic Synthesis

It serves as a crucial starting material for a wide range of products, including pharmaceuticals, agricultural chemicals, fragrances, and antioxidants.[1][7]

Drug Development and Biomedical Applications

The maleic anhydride functional group is of particular interest in drug development. Copolymers of maleic anhydride have been extensively studied for biomedical applications due to their biocompatibility and the reactivity of the anhydride ring, which allows for the covalent attachment of drugs.[13][14]

  • Drug Delivery Systems: Maleic anhydride copolymers are used to create conjugates, films, and nanoparticles for controlled drug release.[13][14] Some of these systems, like SMANCS (a conjugate of neocarzinostatin (B611948) with a maleic anhydride-styrene copolymer), have reached clinical use.[14]

  • Bioactive Molecules: this compound itself is noted as an intermediate in the synthesis of prostacyclin receptor agonists and may have anti-inflammatory properties.[4][15]

Applications_Overview cluster_fields Primary Application Fields cluster_details Specific Uses PMA This compound (CAS 36122-35-7) Polymer Polymer Science PMA->Polymer Synthesis Organic Synthesis Intermediate PMA->Synthesis DrugDev Drug Development & Biomedical PMA->DrugDev p1 Adhesives & Coatings Polymer->p1 p2 Polymer Modifiers Polymer->p2 s1 Agrochemicals Synthesis->s1 s2 Fine Chemicals Synthesis->s2 d1 Drug-Polymer Conjugates DrugDev->d1 d2 Controlled Release Systems DrugDev->d2 d3 API Intermediate DrugDev->d3

Diagram 3: Overview of this compound's applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information
Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed.[9]
Acute Toxicity, Dermal H312Harmful in contact with skin.[9]
Acute Toxicity, Inhalation H332Harmful if inhaled.[9]
Skin Irritation H315Causes skin irritation.[2][9]
Eye Irritation H319Causes serious eye irritation.[2][9]
  • Signal Word: Warning[2]

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a dust mask (e.g., N95).[2] Avoid generating dust. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dark, and dry place.[2] Keep the container tightly closed and store under an inert atmosphere, as the compound is moisture-sensitive.[1][2][7]

First Aid Measures
  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]

References

Phenylmaleic Anhydride: A Comprehensive Technical Guide to its Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the molecular structure and bonding characteristics of phenylmaleic anhydride (B1165640). The information presented herein is intended to support research and development efforts in fields ranging from medicinal chemistry to materials science.

Molecular Structure

Phenylmaleic anhydride (C₁₀H₆O₃) is an organic compound characterized by a planar five-membered maleic anhydride ring substituted with a phenyl group.[1][2] This structural arrangement gives rise to a molecule with distinct electronic and geometric properties that influence its reactivity and potential applications.

Crystal Structure and Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray diffraction studies. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the identifier CCDC 126255, reveals key details about its solid-state conformation.[3]

The molecule is nearly planar, with a small dihedral angle between the phenyl ring and the maleic anhydride ring.[1] This planarity is a result of the competing effects of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the anhydride ring, and the electronic conjugation between the two ring systems.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
C1 - C21.485
C2 - C31.341
C3 - C41.482
C4 - O11.381
O1 - C11.383
C1 = O21.192
C4 = O31.193
C3 - C51.467
C5 - C61.391
C6 - C71.384
C7 - C81.378
C8 - C91.381
C9 - C101.390
C10 - C51.388

Data extracted from the publication associated with CCDC 126255.

Table 2: Selected Bond Angles for this compound

AngleAngle (°)
O1 - C1 - C2109.5
C1 - C2 - C3109.8
C2 - C3 - C4109.9
C3 - C4 - O1109.4
C4 - O1 - C1111.4
O2 = C1 - O1121.5
O2 = C1 - C2129.0
O3 = C4 - O1121.6
O3 = C4 - C3129.0
C2 - C3 - C5129.8
C4 - C3 - C5120.3
C3 - C5 - C6121.0
C3 - C5 - C10119.3

Data extracted from the publication associated with CCDC 126255.

Chemical Bonding

The bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds. The maleic anhydride ring features a conjugated system of π-orbitals involving the two carbonyl groups and the carbon-carbon double bond. This delocalization of electrons contributes to the planarity and stability of the ring.

The phenyl group is attached to the maleic anhydride ring via a C-C single bond. The π-system of the phenyl ring can interact with the π-system of the anhydride ring, leading to extended conjugation. This interaction influences the electronic properties of the entire molecule, affecting its reactivity and spectroscopic characteristics.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide (NBS).

Materials:

  • Phenylsuccinic anhydride

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (solvent)

Procedure:

  • A solution of phenylsuccinic anhydride in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

  • The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by the disappearance of the solid NBS and the formation of succinimide (B58015) as a byproduct.

  • After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

  • The precipitated succinimide is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of chloroform (B151607) and petroleum ether, to afford pale yellow crystals of this compound.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Methodology:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Expected Absorptions:

  • Anhydride C=O stretching: Two characteristic strong absorption bands are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring.

  • C=C stretching: A medium to weak absorption band around 1640-1600 cm⁻¹ is expected due to the carbon-carbon double bond in the maleic anhydride ring.

  • Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O-C stretching: A strong absorption band in the 1300-1200 cm⁻¹ region is due to the stretching of the C-O-C linkage in the anhydride ring.

  • Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring typically appear in the 900-690 cm⁻¹ region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectra are recorded on an NMR spectrometer.

Expected ¹H NMR Chemical Shifts:

  • Aromatic protons: The protons on the phenyl ring are expected to appear as a complex multiplet in the region of δ 7.2-7.8 ppm.

  • Olefinic proton: The single proton on the maleic anhydride ring is expected to appear as a singlet in the region of δ 7.0-7.5 ppm.

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl carbons: The two carbonyl carbons in the anhydride ring are expected to resonate at the downfield region of the spectrum, typically around δ 160-170 ppm.

  • Aromatic carbons: The carbons of the phenyl ring will show signals in the aromatic region, approximately between δ 125-140 ppm.

  • Olefinic carbons: The two carbons of the C=C double bond in the anhydride ring will have distinct chemical shifts, expected in the region of δ 130-145 ppm.

Reactivity and Logical Relationships

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its carbon-carbon double bond and the anhydride functional group.

Diels-Alder Reaction

The electron-deficient C=C double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. It readily reacts with conjugated dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex molecules.

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Conjugated Diene TS [4+2] Cycloaddition Transition State Diene->TS Reacts with PMA This compound (Dienophile) PMA->TS Product Cyclohexene Adduct TS->Product Forms

Caption: Diels-Alder reaction of this compound.

Nucleophilic Acyl Substitution

The anhydride functional group is susceptible to nucleophilic attack at the electrophilic carbonyl carbons. This leads to ring-opening reactions with various nucleophiles, such as water, alcohols, and amines, to form the corresponding dicarboxylic acid or its derivatives (esters and amides). This reactivity is fundamental to its use as a monomer in polymerization reactions.

Nucleophilic_Acyl_Substitution cluster_intermediate Intermediate cluster_product Product PMA This compound Intermediate Tetrahedral Intermediate PMA->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, ROH, RNH₂) Nucleophile->Intermediate Product Ring-Opened Product (Dicarboxylic Acid or Derivative) Intermediate->Product Ring Opening

Caption: Nucleophilic acyl substitution of this compound.

References

Spectroscopic Profile of Phenylmaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylmaleic anhydride (B1165640) (3-phenylfuran-2,5-dione), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted and experimental data for the ¹H and ¹³C NMR spectra of Phenylmaleic anhydride.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.4-7.8MultipletPhenyl protons (C₆H₅)
~6.5SingletVinylic proton (=CH)

Note: Predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165-170Carbonyl carbons (C=O)
~135Quaternary phenyl carbon (C-C₆H₅)
~128-132Phenyl carbons (C₆H₅)
~130Vinylic carbon (=CH)
~125Vinylic carbon (-C=)

Note: Predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of the anhydride group.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1855StrongSymmetric C=O stretching of anhydride
~1780Very StrongAsymmetric C=O stretching of anhydride
~1600MediumC=C stretching of the phenyl ring
~1240StrongC-O-C stretching of the anhydride

Data is based on characteristic vibrational frequencies for cyclic anhydrides and aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
174100[M]⁺ (Molecular Ion)
11860[M - CO - CO]⁺
10285[C₆H₅CO]⁺ (Benzoyl cation)
7640[C₆H₄]⁺
5135[C₄H₃]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid this compound sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting ions are separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of this compound NMR_Prep Prepare NMR Sample (in Deuterated Solvent) Synthesis->NMR_Prep IR_Prep Prepare IR Sample (ATR or KBr Pellet) Synthesis->IR_Prep MS_Prep Prepare MS Sample Synthesis->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

Crystal Structure Analysis of 3-Phenylfuran-2,5-dione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 3-phenylfuran-2,5-dione (also known as phenylmaleic anhydride). It is intended for researchers, scientists, and drug development professionals interested in the structural and functional aspects of this compound and its derivatives. This document outlines the crystallographic data, experimental protocols for synthesis and analysis, and explores the relevance of the furan (B31954) scaffold in drug development, particularly in overcoming multidrug resistance.

Introduction

3-Phenylfuran-2,5-dione is a small organic molecule with a rigid, planar structure that makes it an interesting scaffold for medicinal chemistry. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction is fundamental to understanding its chemical properties and potential biological interactions. This knowledge is crucial for the rational design of novel therapeutics, for example, by enabling accurate molecular docking studies and structure-activity relationship (SAR) analyses.

Recent research has highlighted the potential of furan derivatives in overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells, a significant challenge in oncology.[1][2][3][4] Understanding the crystal structure of the parent compound, 3-phenylfuran-2,5-dione, provides a foundational blueprint for the development of next-generation P-gp inhibitors.

Physicochemical and Crystallographic Data

The essential physicochemical and crystallographic data for 3-phenylfuran-2,5-dione are summarized in the tables below. While the full crystallographic dataset from the primary literature could not be accessed for this guide, the reference to the original study is provided for retrieval of the complete dataset, including atomic coordinates and bond lengths/angles.

Table 1: Physicochemical Properties of 3-Phenylfuran-2,5-dione

PropertyValueReference(s)
IUPAC Name 3-phenylfuran-2,5-dione[5]
Synonyms Phenylmaleic anhydride (B1165640)[6][7]
CAS Number 36122-35-7[5][8][9]
Molecular Formula C₁₀H₆O₃[5][8][9]
Molecular Weight 174.15 g/mol [5][8]
Melting Point 120-124 °C[6][7]
Appearance White to light yellow crystalline powder[6]

Table 2: Crystallographic Data for 3-Phenylfuran-2,5-dione

ParameterValueReference
CCDC Number 126255[5]
Crystal System Data reported in cited literature[5]
Space Group Data reported in cited literature[5]
Unit Cell Dimensions
aData reported in cited literature[5]
bData reported in cited literature[5]
cData reported in cited literature[5]
αData reported in cited literature[5]
βData reported in cited literature[5]
γData reported in cited literature[5]
Volume (V) Data reported in cited literature[5]
Z Data reported in cited literature[5]
Calculated Density Data reported in cited literature[5]
Radiation Type Data reported in cited literature[5]
Temperature Data reported in cited literature[5]
R-factor Data reported in cited literature[5]
Data Collection Source Kar, M., Lenz, T. G., Anderson, O. P. (1996). Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1817-1820.

Experimental Protocols

This section details the generalized methodologies for the synthesis of 3-phenylfuran-2,5-dione and its subsequent crystal structure analysis.

Synthesis of 3-Phenylfuran-2,5-dione via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[10][11][12] A plausible synthetic route to 3-phenylfuran-2,5-dione would involve the acid-catalyzed cyclization and dehydration of a suitable 1,4-dicarbonyl precursor.

Materials:

  • Phenyl-substituted 1,4-dicarbonyl precursor

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous solvent (e.g., toluene, acetic anhydride)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in the chosen anhydrous solvent.

  • Catalysis: Add a catalytic amount of the acid to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to neutralize the acid and remove aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-phenylfuran-2,5-dione.

G Synthesis Workflow for 3-Phenylfuran-2,5-dione cluster_synthesis Synthesis Precursor 1,4-Dicarbonyl Precursor Reaction Paal-Knorr Cyclization (Acid Catalyst, Heat) Precursor->Reaction Workup Quench, Extract, and Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Phenylfuran-2,5-dione Purification->Product

Caption: Paal-Knorr synthesis workflow.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like 3-phenylfuran-2,5-dione.

Materials:

  • Purified 3-phenylfuran-2,5-dione

  • Crystallization solvents (e.g., ethanol, ethyl acetate, acetone, hexane)

  • Small vials or test tubes

Procedure:

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

    • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.

    • Select a single crystal of suitable size (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the crystal's space group.

    • Solve the phase problem using direct methods or other suitable techniques to obtain an initial electron density map.

  • Structure Refinement:

    • Build an initial atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • The quality of the final model is assessed by parameters such as the R-factor.

G X-ray Crystallography Workflow Start Purified Compound Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Model Building and Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and Data Structure_Refinement->Final_Structure

Caption: General workflow for X-ray crystallography.

Relevance in Drug Development: Overcoming Multidrug Resistance

A significant application for furan-based scaffolds is in the development of inhibitors for efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR) in cancer.[1][2] P-gp, an ATP-binding cassette (ABC) transporter, actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thus their efficacy.[1][3]

Small molecule inhibitors can block the action of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. Furan derivatives have been identified as promising P-gp inhibitors.[3][4] The mechanism of inhibition is believed to be competitive binding to the drug-binding pocket of P-gp, preventing the efflux of anticancer drugs.

G P-gp Mediated Multidrug Resistance and Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug Pgp->Drug_out Efflux ADP ADP + Pi Drug_in Chemotherapy Drug (e.g., Doxorubicin) Drug_in->Pgp Binds to P-gp Intracellular Intracellular Space Extracellular Extracellular Space Inhibitor 3-Phenylfuran-2,5-dione Derivative Inhibitor->Pgp Competitive Inhibition ATP ATP ATP->Pgp Hydrolysis provides energy

Caption: Mechanism of P-gp inhibition.

Conclusion

The crystal structure of 3-phenylfuran-2,5-dione serves as a critical starting point for the design of novel therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis and detailed structural characterization of this and related compounds. The established link between the furan scaffold and the inhibition of P-glycoprotein highlights a promising avenue for addressing the significant clinical challenge of multidrug resistance in cancer therapy. Further exploration of derivatives of 3-phenylfuran-2,5-dione, guided by its crystal structure, is warranted to develop potent and selective modulators of drug efflux pumps.

References

Thermochemical Properties of Phenylmaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenylmaleic anhydride (B1165640) is a chemical compound of interest in organic synthesis and materials science, serving as a versatile building block due to its reactive anhydride functionality and the presence of a phenyl group. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for the development of theoretical models that can predict the behavior of larger, more complex molecules. This guide addresses the current gap in available experimental data by providing detailed protocols for the determination of the standard enthalpy of formation (ΔբH°), enthalpy of sublimation (ΔₛᵤᦡH°), and heat capacity (Cₚ).

Physicochemical Properties of Phenylmaleic Anhydride

While specific experimental thermochemical data remains to be determined, the fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₆O₃
Molecular Weight 174.15 g/mol
Appearance White to light brown powder or needles
Melting Point 120-122 °C
CAS Number 36122-35-7

Thermochemical Data of Related Anhydrides

To provide a frame of reference for the anticipated thermochemical properties of this compound, this section presents experimental data for maleic anhydride, phthalic anhydride, and benzoic anhydride. These compounds share the anhydride functional group and, in the case of phthalic and benzoic anhydride, aromatic character, making them suitable for comparative analysis.

Table 2: Standard Molar Enthalpy of Formation and Combustion of Related Anhydrides (at 298.15 K)

CompoundMolecular FormulaStandard Molar Enthalpy of Formation (solid), ΔբH°(cr) / kJ·mol⁻¹Standard Molar Enthalpy of Combustion (solid), Δ꜀H°(cr) / kJ·mol⁻¹
Maleic AnhydrideC₄H₂O₃-470.41 ± 0.71[1]-1389.5 ± 0.67[1]
Phthalic AnhydrideC₈H₄O₃-458.5 ± 0.6[2]-3255.1 ± 0.5[2]
Benzoic AnhydrideC₁₄H₁₀O₃-415 ± 2[3]-6523 ± 2[3]

Table 3: Molar Enthalpy of Sublimation of Related Anhydrides

CompoundMolecular FormulaMolar Enthalpy of Sublimation, ΔₛᵤᦡH° / kJ·mol⁻¹Temperature / K
Maleic AnhydrideC₄H₂O₃85.4[4]317
Phthalic AnhydrideC₈H₄O₃88.7 ± 2.3298.15
Benzoic AnhydrideC₁₄H₁₀O₃115.5 ± 4.2[5]298.15

Table 4: Molar Heat Capacity of Related Anhydrides (Solid Phase)

CompoundMolecular FormulaMolar Heat Capacity (solid), Cₚ / J·mol⁻¹·K⁻¹Temperature / K
Maleic AnhydrideC₄H₂O₃119.9[1]300
Phthalic AnhydrideC₈H₄O₃160.0[2]298.15
Acetic AnhydrideC₄H₆O₃168.2303.2

Experimental Protocols for Thermochemical Characterization

This section provides detailed methodologies for the experimental determination of the key thermochemical properties of this compound.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure:

  • Sample Preparation: A sample of high-purity this compound (typically 0.5-1.0 g) is accurately weighed and pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible within a constant-volume bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.

  • Combustion: The bomb is sealed and pressurized with high-purity oxygen (typically to ~30 atm). The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. The initial temperature is recorded. The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water in the calorimeter jacket is monitored and recorded at regular intervals until a constant temperature is reached after the combustion is complete.

  • Analysis: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis A Weigh Phenylmaleic Anhydride Sample B Press into Pellet A->B C Place Pellet in Bomb Calorimeter B->C D Pressurize with O₂ C->D E Ignite Sample D->E F Monitor Temperature Change (ΔT) E->F G Calculate Heat Released (q) F->G H Determine Molar Enthalpy of Combustion G->H I Calculate Standard Enthalpy of Formation H->I

Figure 1: Workflow for determining the standard enthalpy of formation using combustion calorimetry.
Determination of the Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Experimental Procedure:

  • Sample Loading: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, isothermal container with a small orifice.

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of the sample effuse through the orifice into the vacuum.

  • Mass Spectrometry: The effusing vapor is ionized, and the ion intensity corresponding to the parent molecule is measured using a mass spectrometer. The ion intensity is proportional to the vapor pressure.

  • Data Analysis: The vapor pressure is measured at several temperatures. A plot of the natural logarithm of the vapor pressure (or ion intensity) versus the inverse of the absolute temperature (1/T) yields a straight line. The enthalpy of sublimation is calculated from the slope of this line according to the Clausius-Clapeyron equation.

Knudsen_Effusion_Workflow A Load this compound into Knudsen Cell B Place Cell in High Vacuum Chamber A->B C Heat Cell to a Specific Temperature (T) B->C D Measure Ion Intensity of Effusing Vapor (I) C->D E Repeat at Multiple Temperatures D->E F Plot ln(I) vs. 1/T E->F G Calculate ΔsubH° from the Slope F->G DSC_Heat_Capacity_Workflow cluster_scans DSC Scans cluster_analysis Data Analysis A 1. Baseline Scan (Empty Pans) D Subtract Baseline from Standard and Sample Scans A->D B 2. Standard Scan (Sapphire) B->D C 3. Sample Scan (this compound) C->D E Calculate Heat Capacity (Cp) of Sample D->E

References

Phenylmaleic Anhydride: A Technical Guide to Its Solubility and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of phenylmaleic anhydride (B1165640) in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, a comparative analysis with the structurally similar maleic anhydride, and detailed experimental protocols relevant to its use. This guide is intended to assist researchers and professionals in drug development and chemical synthesis in handling and utilizing phenylmaleic anhydride effectively.

Introduction to this compound

This compound (3-phenyl-2,5-furandione) is a white to light brown crystalline solid with the chemical formula C₁₀H₆O₃.[1] It is a derivative of maleic anhydride and is utilized in polymer chemistry and as an intermediate in various organic syntheses, including the preparation of pharmaceutical intermediates.[1][2] Its reactivity is centered around the anhydride functional group and the phenyl substituent, which influences its physical and chemical properties, including solubility. The compound is known to be moisture-sensitive and is typically stored in a dry, dark environment at room temperature.[1]

Solubility of this compound

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in peer-reviewed journals or chemical databases. However, qualitative descriptions and data from analogous compounds provide valuable insights for solvent selection in synthetic and analytical applications.

Qualitative Solubility:

General technical documentation describes this compound as having solubility in most common organic solvents, while being sparingly soluble in water.[1][3] This general solubility is attributed to the presence of the phenyl group, which imparts significant nonpolar character to the molecule.

Comparative Analysis with Maleic Anhydride:

In the absence of specific data for this compound, the solubility of maleic anhydride can serve as a useful, albeit approximate, reference point. Maleic anhydride, lacking the phenyl group, is more polar. A study on the solubility of maleic anhydride in various organic solvents provides the following trend in decreasing order of mole fraction solubility: DMF > methanol (B129727) > acetic acid > acetonitrile (B52724) > acetone (B3395972) > ethyl acetate (B1210297) > 2-propanol > n-butyl alcohol.[4][5] It is anticipated that this compound would exhibit enhanced solubility in less polar solvents, such as aromatic hydrocarbons and chlorinated solvents, compared to maleic anhydride, due to the lipophilic nature of the phenyl ring.

The following table summarizes the available qualitative information for this compound and quantitative data for maleic anhydride for comparison.

SolventThis compound SolubilityMaleic Anhydride Solubility (Mole Fraction at 298.15 K)
WaterSparingly soluble[1]Reacts to form maleic acid
AcetoneSoluble (qualitative)0.2314[4]
EthanolSoluble (qualitative)0.1658 (in 2-propanol)[4]
Ethyl AcetateSoluble (qualitative)0.1989[4]
DichloromethaneSoluble (qualitative)[6]Not available
TolueneSoluble (qualitative)Not available
Dimethylformamide (DMF)Expected to be soluble0.4952[4]

Note: The qualitative solubility of this compound is inferred from general statements and its chemical structure.

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

For researchers requiring precise solubility data for their specific applications, the isothermal shake-flask method is a reliable and widely accepted technique.[7]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to settle for several hours to permit the undissolved solid to sediment. Centrifugation can be employed to expedite this process.

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pipette. To prevent precipitation of the solute, the pipette can be pre-warmed to the equilibration temperature. The aliquot is immediately filtered through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.

  • Quantification: The solvent is carefully evaporated from the filtered solution under reduced pressure or a gentle stream of inert gas. The mass of the remaining solid this compound is then determined by weighing.

  • Calculation: The solubility is calculated and expressed in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline (B41778)

A common and well-documented synthetic application involving a related anhydride is the preparation of N-phenylmaleimide. This two-step process first involves the formation of maleanilic acid from maleic anhydride and aniline, followed by cyclization to the imide.[8][9][10]

Step 1: Synthesis of Maleanilic Acid

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (2 moles) in ethyl ether (2.5 L).[8]

  • With stirring, add a solution of aniline (2 moles) in ethyl ether (200 mL) through the dropping funnel.[8]

  • Stir the resulting thick suspension at room temperature for 1 hour.[8]

  • Cool the mixture in an ice bath to 15-20°C.[8]

  • Collect the precipitated maleanilic acid by suction filtration. The product is a fine, cream-colored powder.[8]

Step 2: Synthesis of N-Phenylmaleimide

  • In an Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).[8]

  • Add the maleanilic acid (316 g) obtained from Step 1.[8]

  • Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[8]

  • Cool the reaction mixture in a cold water bath.[8]

  • Pour the cooled mixture into ice water (1.3 L) to precipitate the product.[8]

  • Collect the crude N-phenylmaleimide by suction filtration and wash with ice-cold water and then with petroleum ether.[8]

  • The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane (B81311) to yield yellow needles.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

G Workflow for Determining Solubility via Shake-Flask Method prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Agitation at Constant Temperature) prep->equil phase_sep Phase Separation (Settling or Centrifugation) equil->phase_sep sampling Sampling and Filtration (Syringe Filter) phase_sep->sampling quant Quantification (Solvent Evaporation and Weighing) sampling->quant calc Calculation of Solubility quant->calc

Caption: Workflow for determining solubility via the shake-flask method.

G Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline cluster_0 Step 1: Maleanilic Acid Formation cluster_1 Step 2: Cyclization to N-Phenylmaleimide ma Maleic Anhydride dissolve Dissolve in Ethyl Ether ma->dissolve an Aniline an->dissolve react React at Room Temperature dissolve->react precipitate Precipitate Maleanilic Acid react->precipitate filtrate1 Filter and Collect precipitate->filtrate1 maleanilic_acid Maleanilic Acid filtrate1->maleanilic_acid ma_acid Maleanilic Acid maleanilic_acid->ma_acid heat Heat on Steam Bath ma_acid->heat reagents Acetic Anhydride & Sodium Acetate reagents->heat cool Cool and Quench in Ice Water heat->cool precipitate2 Precipitate N-Phenylmaleimide cool->precipitate2 filtrate2 Filter, Wash, and Dry precipitate2->filtrate2 npm N-Phenylmaleimide filtrate2->npm

Caption: Experimental workflow for the synthesis of N-Phenylmaleimide.

References

Unveiling the Electronic Influence of the Phenyl Group in Phenylmaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of the phenyl group within the phenylmaleic anhydride (B1165640) molecule. A thorough understanding of these characteristics is crucial for predicting reactivity, designing novel derivatives, and elucidating reaction mechanisms in various applications, including polymer chemistry and drug development. This document summarizes key electronic effects, outlines experimental and computational methodologies for their characterization, and presents a framework for interpreting the resulting data.

Core Electronic Principles: Inductive and Resonance Effects

The electronic behavior of the phenyl group in phenylmaleic anhydride is governed by a combination of inductive and resonance effects. These fundamental principles dictate the electron density distribution across the molecule, thereby influencing its chemical reactivity and spectroscopic properties.

The phenyl group is generally considered to have a dual electronic nature. It acts as an electron-withdrawing group via the inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbon atoms compared to sp³ hybridized carbons.[1][2][3] Conversely, the phenyl ring can donate electron density through the resonance effect (+M) , where its π-electron system can delocalize to stabilize adjacent positive charges or participate in conjugation.[1][2]

In this compound, the phenyl group is directly attached to the double bond of the maleic anhydride ring. This arrangement allows for significant electronic communication between the two moieties. The electron-withdrawing anhydride group, with its two carbonyl functionalities, significantly influences the overall electronic landscape of the molecule.

A logical workflow for assessing these electronic properties is outlined below:

electronic_properties_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_interpretation Data Interpretation & Conclusion synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis dft Density Functional Theory (DFT) purification->dft interpretation Interpretation of Electronic Effects nmr->interpretation ftir->interpretation uv_vis->interpretation homo_lumo HOMO-LUMO Analysis dft->homo_lumo mep Molecular Electrostatic Potential dft->mep homo_lumo->interpretation mep->interpretation

Caption: Workflow for the comprehensive analysis of the electronic properties of this compound.

Quantitative Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹HData to be populatedData to be populatedData to be populatedPhenyl protons (o, m, p), Olefinic proton
¹³CData to be populated--Carbonyl carbons, Olefinic carbons, Phenyl carbons (ipso, o, m, p)

Table 2: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
Data to be populatedStrong, Medium, WeakC=O stretch (anhydride), C=C stretch (aromatic), C=C stretch (ring), C-H stretch (aromatic), C-O-C stretch

Table 3: UV-Vis Spectral Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
e.g., EthanolData to be populatedData to be populatede.g., π → π, n → π*

Table 4: Computational Data for this compound

Parameter Value (eV) Interpretation
HOMO Energy Data to be populatedEnergy of the highest occupied molecular orbital
LUMO Energy Data to be populatedEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap Data to be populatedIndicator of chemical reactivity and electronic transitions

Experimental and Computational Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as the computational approaches to further investigate its electronic properties.

Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the dehydration of phenylmaleic acid, which can be synthesized from the corresponding phenylsuccinic acid.

Synthesis of this compound

synthesis_workflow start Phenylsuccinic Acid reaction Dehydration Reaction (Heat) start->reaction reagent1 Acetic Anhydride reagent1->reaction reagent2 Sodium Acetate reagent2->reaction product This compound reaction->product computational_workflow mol_build Build 3D Structure geom_opt Geometry Optimization (DFT) mol_build->geom_opt sp_energy Single-Point Energy Calculation geom_opt->sp_energy homo_lumo_vis Visualize HOMO & LUMO sp_energy->homo_lumo_vis gap_calc Calculate HOMO-LUMO Gap sp_energy->gap_calc mep_calc Calculate Molecular Electrostatic Potential sp_energy->mep_calc analysis Analyze Electronic Properties homo_lumo_vis->analysis gap_calc->analysis mep_calc->analysis

References

Reactivity of the Anhydride Ring in Phenylmaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the anhydride (B1165640) ring in phenylmaleic anhydride. This compound (3-phenylfuran-2,5-dione) is a versatile chemical intermediate utilized in polymer science and organic synthesis, including the development of novel therapeutic agents.[1][2] Its chemical behavior is dominated by the strained, electron-deficient five-membered anhydride ring, making it susceptible to a variety of chemical transformations.

Physicochemical Properties

This compound is a white to light brown crystalline solid or powder.[2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[2][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 36122-35-7[4][5]
Molecular Formula C₁₀H₆O₃[4][5]
Molecular Weight 174.15 g/mol [4][5]
Appearance White to light brown powder or needles[3][4]
Melting Point 119-123 °C[3][4]
IUPAC Name 3-phenylfuran-2,5-dione[5]
Solubility Sparingly soluble in water[2]

Synthesis of this compound

While initially isolated in low yields as a by-product, a more efficient synthesis involves the dehydrogenation of phenylsuccinic anhydride.[6]

This procedure is based on the method reported by Miller, Staley, and Mann.[6]

  • Reactants: Phenylsuccinic anhydride is reacted with N-bromosuccinimide.

  • Catalyst: A catalytic amount of benzoyl peroxide is used to initiate the reaction.

  • Reaction: The mixture is heated, leading to a dehydrogenation reaction.

  • Isolation: The product, this compound, is isolated from the reaction mixture.

  • Yield: This method has been reported to produce yields in the range of 57-64%.[6]

Core Reactivity of the Anhydride Ring

The reactivity of this compound is centered on the electrophilic nature of the carbonyl carbons in the anhydride ring. This allows for nucleophilic acyl substitution reactions, cycloadditions, and polymerization.

G cluster_reactions Key Reactions cluster_products Products PMA This compound Hydrolysis Hydrolysis (H₂O) PMA->Hydrolysis Alcoholysis Alcoholysis (R-OH) PMA->Alcoholysis Aminolysis Aminolysis (R-NH₂) PMA->Aminolysis DielsAlder Diels-Alder (+ Diene) PMA->DielsAlder Polymerization Polymerization (+ Monomers) PMA->Polymerization FriedelCrafts Friedel-Crafts (+ Arene) PMA->FriedelCrafts Acid Phenylmaleic Acid Hydrolysis->Acid EsterAcid Monoester-Acid Alcoholysis->EsterAcid AmideAcid Phenylmaleamic Acid Derivative Aminolysis->AmideAcid Adduct Cycloaddition Adduct DielsAlder->Adduct Polymer Polymer Polymerization->Polymer Ketone Aryl Ketone FriedelCrafts->Ketone

Caption: Overview of the primary reaction pathways for this compound.

Like other acid anhydrides, this compound readily undergoes nucleophilic attack at one of its carbonyl carbons, leading to the opening of the anhydride ring.[7] This addition-elimination reaction forms a tetrahedral intermediate, which then collapses to yield a carboxylic acid and a derivative (ester or amide).

  • Hydrolysis: Due to its moisture sensitivity, the anhydride hydrolyzes to form phenylmaleic acid upon exposure to water.[1]

  • Alcoholysis: Reaction with alcohols yields a monoester derivative.

  • Aminolysis: This is a particularly important reaction, especially in the context of medicinal chemistry. The reaction of this compound with primary or secondary amines produces the corresponding N-substituted phenylmaleamic acids.[8] These intermediates can be subsequently dehydrated to form N-substituted phenylmaleimides, which are significant pharmacophores.[9]

Table 2: Representative Nucleophilic Acyl Substitution Reactions

ReactionNucleophileProductSolventYieldReference
AminolysisMorpholine (B109124)(Z)-3-morpholinocarbonyl-3-phenylpropenoic acidBenzene97%[2]

This protocol is based on a reported synthesis.[2]

  • Reactants: this compound is reacted with morpholine.

  • Solvent: The reaction is carried out in benzene.

  • Reaction: The nucleophilic morpholine attacks the anhydride ring, leading to its opening.

  • Product: The resulting product is (Z)-3-morpholinocarbonyl-3-phenylpropenoic acid.

  • Yield: A high yield of 97% is reported for this transformation.[2]

Acid anhydrides are classic acylating agents in Friedel-Crafts reactions, which install an acyl group onto an aromatic ring.[10][11] In this electrophilic aromatic substitution, a Lewis acid catalyst (e.g., AlCl₃) activates the anhydride, generating a reactive acylium ion.[10] This electrophile is then attacked by an electron-rich aromatic ring to form an aryl ketone.[11] While one study noted that this compound did not undergo Friedel-Crafts acylation under specific polymerization conditions[12], its structural similarity to other reactive anhydrides suggests it can serve as an acylating agent under appropriate conditions.[13] The resulting ketone product is deactivated towards further substitution, preventing polyacylation, a common issue in Friedel-Crafts alkylations.[14][15]

The electron-deficient double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition, or Diels-Alder, reactions.[16] It readily reacts with various conjugated dienes such as 1,3-butadiene, cyclopentadiene, and anthracene (B1667546) to form stable six-membered ring adducts.[17]

A notable application is the Intramolecular Diels-Alder Vinylarenes (IMDAV) reaction. In one study, this compound reacted with thienyl- and furyl-allylamines in a regio- and stereoselective exo-[4+2] cycloaddition.[18] The reaction proceeds smoothly at room temperature, yielding fused tricyclic systems.[18]

This protocol is based on the work of Bushuev et al.[18]

  • Reactants: this compound and a thienylallylamine derivative.

  • Solvent: Ethyl acetate.

  • Conditions: The reaction proceeds at room temperature.

  • Mechanism: The process involves a cascade transformation beginning with aminolysis of the anhydride ring, followed by an intramolecular [4+2] cycloaddition.

  • Isolation: The crystalline product is isolated by simple filtration.

  • Yield: The reported yield for the thienyl adduct is 85%.[18] The product was characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

Applications in Polymer Chemistry and Drug Development

The diverse reactivity of this compound makes it a valuable monomer and intermediate in materials science and medicinal chemistry.

This compound can be used as a monomer to create hyper-crosslinked polymers via Friedel-Crafts alkylation reactions.[12][19] These polymers can be functionalized, for example, by alkalization of the anhydride ring to create carboxylate groups that are effective at adsorbing heavy metal ions like Pb²⁺ from wastewater.[19] The anhydride moiety also allows this compound to be used as an impact modifier and plasticizer in other polymer systems.[1]

G start Start monomer This compound (Monomer) start->monomer crosslinker Cross-linker (e.g., DCX, BCMBP) start->crosslinker reaction Friedel-Crafts Alkylation Reaction monomer->reaction crosslinker->reaction polymer Hyper-crosslinked Polymer (MAH-2, MAH-3) reaction->polymer alkalization Alkalization (Ring Opening) polymer->alkalization functional_polymer Functionalized Polymer (with -COO⁻Na⁺ groups) alkalization->functional_polymer application Application: Pb²⁺ Adsorption functional_polymer->application

Caption: Experimental workflow for the synthesis of functional polymers from this compound.

The anhydride ring is a key functional group for synthesizing maleimide (B117702) derivatives, which are recognized as important pharmacophores with a wide range of biological activities.[9] The synthesis pathway involves the aminolysis of an anhydride like this compound with a primary amine to form a maleamic acid, which is then cyclized via dehydration to yield the corresponding N-substituted maleimide.[9][20] These maleimide derivatives have been investigated for antibacterial, analgesic, and anti-cancer properties.[9] The Michael-acceptor nature of the maleimide double bond allows for covalent modification of biological targets, such as cysteine residues in proteins, a mechanism central to many targeted therapies.[9]

G PMA This compound Aminolysis Step 1: Aminolysis (Ring Opening) PMA->Aminolysis Amine Primary Amine (R-NH₂) Amine->Aminolysis MaleamicAcid Phenylmaleamic Acid Intermediate Aminolysis->MaleamicAcid Dehydration Step 2: Dehydration (Cyclization) MaleamicAcid->Dehydration Maleimide N-Arylphenylmaleimide Dehydration->Maleimide Pharmacophore Biologically Active Pharmacophore Maleimide->Pharmacophore

Caption: Logical pathway for converting this compound into pharmacophores for drug development.

References

Phenylmaleic Anhydride: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for phenylmaleic anhydride (B1165640) (CAS No: 36122-35-7), a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

Phenylmaleic anhydride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of its potential health effects to implement appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[1][2][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

PropertyValueSource
CAS Number 36122-35-7[1][4]
Molecular Formula C10H6O3[1][2][4]
Molecular Weight 174.15 g/mol [1][2][4]
Appearance White to light yellow powder or crystals
Melting Point 119 - 122 °C (246.2 - 251.6 °F)[4][5]
Purity >98.0%

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should also be worn.[6]Protects against splashes, dust, and vapors which can cause serious eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly.[6]Prevents skin contact which can lead to irritation.[6]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[6]Provides a barrier against accidental spills and contact.[6]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dust is generated.[6]Protects the respiratory system from irritating dust and vapors.[6]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands and face thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Keep container tightly closed.

  • Store in a cool, dark, and well-ventilated place.[5]

  • Store under an inert gas and protect from moisture.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[1][3][5]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][3]

  • Environmental Precautions: Do not let the product enter drains.[1][3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][3]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Special Hazards: Carbon oxides are produced during combustion.[1]

  • Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][3]

Stability and Reactivity

  • Reactivity: No special reactivity has been reported.

  • Chemical Stability: Stable under proper conditions.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The hazard classifications are based on standardized testing methodologies required by regulatory bodies. For specific experimental designs, researchers should consult relevant toxicology and safety assessment literature and guidelines.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

PhenylmaleicAnhydride_Safety_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Response Assess_Risks Assess Risks & Hazards Review_SDS Review Safety Data Sheet Assess_Risks->Review_SDS Prepare_PPE Prepare Appropriate PPE Review_SDS->Prepare_PPE Check_Eng_Controls Check Engineering Controls (Fume Hood, Eyewash) Prepare_PPE->Check_Eng_Controls Handling_in_Hood Handle in Fume Hood Check_Eng_Controls->Handling_in_Hood Avoid_Dust Avoid Dust Generation Handling_in_Hood->Avoid_Dust Spill Spill Handling_in_Hood->Spill Exposure Exposure Handling_in_Hood->Exposure Fire Fire Handling_in_Hood->Fire Avoid_Contact Avoid Skin/Eye Contact Avoid_Dust->Avoid_Contact Proper_Storage Store Properly When Not in Use Avoid_Contact->Proper_Storage Decontaminate Decontaminate Work Area Proper_Storage->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Use_Spill_Kit Use Spill Kit Spill->Use_Spill_Kit Follow_First_Aid Follow First Aid Measures Exposure->Follow_First_Aid Use_Extinguisher Use Appropriate Extinguisher Fire->Use_Extinguisher Seek_Medical_Attention Seek Medical Attention Follow_First_Aid->Seek_Medical_Attention Evacuate Evacuate if Necessary Use_Spill_Kit->Evacuate Use_Extinguisher->Evacuate

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Phenylmaleic Anhydride from Phenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the two-step synthesis of phenylmaleic anhydride (B1165640) from phenylsuccinic acid. The synthesis involves the initial dehydration of phenylsuccinic acid to its corresponding anhydride, followed by a dehydrogenation reaction to introduce the carbon-carbon double bond. This application note includes reaction parameters, purification methods, and quantitative data to assist researchers in the successful synthesis of this valuable chemical intermediate.

Introduction

Phenylmaleic anhydride is a substituted maleic anhydride derivative of interest in organic synthesis and drug development. Its reactive anhydride and electrophilic double bond make it a versatile building block for a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and polymerizations. The synthesis from readily available phenylsuccinic acid provides a practical route to this compound. The overall transformation involves two key steps: the formation of phenylsuccinic anhydride and its subsequent dehydrogenation.

Overall Reaction Scheme

Overall_Reaction_Scheme phenylsuccinic_acid Phenylsuccinic Acid phenylsuccinic_anhydride Phenylsuccinic Anhydride phenylsuccinic_acid->phenylsuccinic_anhydride - H2O phenylmaleic_anhydride This compound phenylsuccinic_anhydride->phenylmaleic_anhydride + NBS - HBr - Succinimide (B58015)

Caption: Overall two-step synthesis of this compound from phenylsuccinic acid.

Experimental Protocols

Part 1: Synthesis of Phenylsuccinic Anhydride from Phenylsuccinic Acid

This protocol describes the dehydration of phenylsuccinic acid to form phenylsuccinic anhydride using acetic anhydride. This is a common and effective method for the formation of five-membered ring anhydrides from their corresponding dicarboxylic acids.

Materials and Equipment:

  • Phenylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Anhydrous diethyl ether (for washing)

  • Vacuum desiccator

Procedure:

  • Place phenylsuccinic acid into a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of acetic anhydride (typically 2-3 equivalents).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with stirring. The reaction is typically complete when all the phenylsuccinic acid has dissolved, which may take 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the phenylsuccinic anhydride.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold, anhydrous diethyl ether to remove residual acetic acid and acetic anhydride.

  • Dry the product under vacuum in a desiccator.

Expected Yield: 78-84%.[1]

Part 2: Synthesis of this compound from Phenylsuccinic Anhydride

This protocol details the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide (NBS) as a brominating agent and benzoyl peroxide as a radical initiator. This reaction proceeds via a free-radical mechanism.

Materials and Equipment:

  • Phenylsuccinic anhydride

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Anhydrous carbon tetrachloride or 1,2-dichlorobenzene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a UV lamp (optional, for initiation)

  • Magnetic stirrer and stir bar

  • Filtration setup

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylsuccinic anhydride in an appropriate anhydrous solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. Initiation can also be facilitated by irradiation with a UV lamp.

  • Continue heating under reflux until the reaction is complete. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the collected solid with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether).

Expected Yield: 57-64%.[1]

Quantitative Data Summary

StepReagentsSolventYield (%)Melting Point (°C)Reference
Phenylsuccinic Acid -> Phenylsuccinic AnhydrideAcetic AnhydrideNone (reagent as solvent)78-8453-55[1][2][3]
Phenylsuccinic Anhydride -> this compoundN-Bromosuccinimide, Benzoyl PeroxideCarbon Tetrachloride57-64119-122[1][4]

Experimental Workflow

G Synthesis Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Dehydrogenation A Mix Phenylsuccinic Acid and Acetic Anhydride B Reflux for 1-2 hours A->B C Cool to Room Temperature and then in Ice Bath B->C D Filter and Collect Crystals C->D E Wash with Diethyl Ether D->E F Dry under Vacuum E->F G Dissolve Phenylsuccinic Anhydride in Carbon Tetrachloride F->G Phenylsuccinic Anhydride H Add NBS and Benzoyl Peroxide G->H I Reflux until reaction is complete H->I J Cool and Filter to remove Succinimide I->J K Evaporate Solvent J->K L Recrystallize Product K->L M M L->M Pure this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Concluding Remarks

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from phenylsuccinic acid. The protocols are based on established chemical transformations and utilize readily available reagents and standard laboratory equipment. The provided quantitative data and detailed procedures will enable researchers to efficiently produce this versatile compound for applications in medicinal chemistry and materials science. Adherence to standard laboratory safety practices is essential when performing these experiments.

References

Application Notes and Protocols for Phenylmaleic Anhydride in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Phenylmaleic anhydride (B1165640), as a substituted dienophile, offers unique advantages in this reaction. The presence of the phenyl group can influence the electronic properties and steric interactions of the dienophile, thereby affecting the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. This can be strategically employed to achieve desired synthetic outcomes in the development of novel therapeutics and functional materials.

These application notes provide an overview of the use of phenylmaleic anhydride in Diels-Alder reactions. While detailed, standardized protocols for this compound are not as widely available in the literature as those for maleic anhydride, the following sections offer representative protocols using the closely related maleic anhydride as a model. These protocols can serve as a valuable starting point for the optimization of reactions involving this compound.

General Principles and Considerations

The reactivity of this compound in a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. The phenyl group on this compound can exert both electronic and steric effects. Its electron-withdrawing nature can enhance the dienophile's reactivity. However, the steric bulk of the phenyl group can influence the stereochemical outcome of the reaction, potentially favoring the formation of specific diastereomers. The choice of solvent and reaction temperature are critical parameters that can be adjusted to optimize the reaction rate and selectivity.

Experimental Protocols and Data

The following protocols are illustrative examples of Diels-Alder reactions with maleic anhydride and common dienes. These should be adapted and optimized for reactions with this compound.

Protocol 1: Reaction with Cyclopentadiene (B3395910)

The reaction between cyclopentadiene and an anhydride dienophile is a classic example of a Diels-Alder reaction, typically proceeding rapidly at room temperature to form a bicyclic adduct.

Experimental Protocol:

  • In a suitable flask, dissolve maleic anhydride (1.0 eq) in ethyl acetate (B1210297) with gentle warming.

  • Add an equal volume of hexane (B92381) or petroleum ether and cool the solution in an ice bath.[1]

  • Freshly cracked cyclopentadiene (1.0 eq) is then added to the cooled solution.

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • Crystallization of the product is induced, if necessary, by scratching the inside of the flask.

  • The crystalline product is collected by vacuum filtration, washed with cold solvent, and dried.[1]

Quantitative Data for Maleic Anhydride with Cyclopentadiene:

DieneDienophileSolventTemperatureReaction TimeYield (%)Reference
CyclopentadieneMaleic AnhydrideEthyl Acetate / HexaneIce bath to RTNot specifiedHigh[1]
Protocol 2: Reaction with Anthracene (B1667546)

The Diels-Alder reaction with anthracene typically requires elevated temperatures due to the aromatic stabilization of the central ring of the diene.

Experimental Protocol:

  • Combine anthracene (1.0 eq) and maleic anhydride (1.0 eq) in a round-bottom flask equipped with a reflux condenser.[2]

  • Add a high-boiling solvent such as xylene.[2]

  • Heat the reaction mixture to reflux (approximately 140°C) for a specified period, often around 30 minutes.[2][3]

  • Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the product by vacuum filtration, wash with a cold solvent like ethyl acetate, and dry.[2]

Quantitative Data for Maleic Anhydride with Anthracene:

DieneDienophileSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
AnthraceneMaleic AnhydrideXyleneReflux (~140)30Not specified[2][3]
Protocol 3: Reaction with Furan (B31954) Derivatives

Furan and its derivatives can act as dienes in Diels-Alder reactions, though the reactions can be reversible. The conditions need to be carefully controlled to favor the formation of the adduct.

Experimental Protocol:

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or supercritical CO2).

  • Add the furan derivative (1.0 eq) to the solution.

  • The reaction can be carried out at or near room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., NMR or UV-vis spectroscopy).

  • Isolate the product by removal of the solvent and subsequent purification, if necessary.

Quantitative Data for Maleic Anhydride with Furan Derivatives:

DieneDienophileSolventTemperature (°C)Reaction TimeYield (%)Reference
FuranMaleic AnhydrideDiethyl EtherNot specifiedNot specifiedNot specified
Furfuryl AlcoholMaleic AnhydrideSupercritical CO235Not specifiedNot specified

Visualizations

General Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism Diene Diene (4π electrons) TS Concerted Transition State Diene->TS Dienophile This compound (2π electrons) Dienophile->TS Product Cycloadduct (Six-membered ring) TS->Product

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Experimental Workflow for Diels-Alder Synthesis

Experimental_Workflow A 1. Reactant Preparation (Diene & this compound) B 2. Reaction Setup (Solvent, Temperature Control) A->B C 3. Reaction Monitoring (TLC, NMR, etc.) B->C D 4. Product Isolation (Crystallization, Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (Melting Point, Spectroscopy) E->F

Caption: A typical experimental workflow for a Diels-Alder reaction.

Factors Influencing the Diels-Alder Reaction

Influencing_Factors center Diels-Alder Reaction reactivity Reactivity center->reactivity stereoselectivity Stereoselectivity center->stereoselectivity regioselectivity Regioselectivity center->regioselectivity conditions Reaction Conditions center->conditions electronics Electronic Effects (EDG on Diene, EWG on Dienophile) reactivity->electronics sterics Steric Hindrance reactivity->sterics endo_exo Endo/Exo Preference stereoselectivity->endo_exo substituents Substituent Positions regioselectivity->substituents solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature catalyst Lewis Acid Catalyst conditions->catalyst

Caption: Key factors that influence the outcome of a Diels-Alder reaction.

Applications in Drug Development

Diels-Alder adducts derived from this compound can serve as rigid scaffolds for the synthesis of complex molecular architectures found in many biologically active compounds. The resulting cyclohexene (B86901) core can be further functionalized to generate libraries of potential drug candidates. The stereochemical control offered by the Diels-Alder reaction is particularly valuable in the synthesis of chiral drugs, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The versatility of this reaction makes it a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: Phenylmaleic Anhydride as a Dienophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is crucial for controlling the reactivity and selectivity of this [4+2] cycloaddition. Phenylmaleic anhydride (B1165640), a derivative of maleic anhydride, serves as a versatile and reactive dienophile. Its phenyl substituent introduces steric and electronic effects that can influence the stereochemical outcome of the reaction and provides a handle for further functionalization of the resulting adducts. These adducts are valuable intermediates in the synthesis of complex molecules, including natural products, polymers, and pharmacologically active compounds. In drug discovery, the rigid, three-dimensional scaffolds produced can serve as bioisosteres for aromatic rings, offering a strategy to modulate physicochemical properties and explore new chemical space.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of phenylmaleic anhydride as a dienophile in Diels-Alder reactions with various dienes.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process involving a cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously.[5] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For cyclic dienes, the reaction can proceed through two major pathways, leading to either endo or exo products. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions.[6][7] However, at higher temperatures, the thermodynamically more stable exo product may be favored as the reaction becomes reversible.[7]

The phenyl group in this compound can influence the endo/exo selectivity due to steric hindrance.

Data Presentation

The following tables summarize representative quantitative data for Diels-Alder reactions of maleic anhydride and N-phenylmaleimide with common dienes. While specific data for this compound is less commonly tabulated, these examples provide a strong starting point for reaction optimization.

Table 1: Diels-Alder Reaction of Dienophiles with Various Dienes

DieneDienophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Anthracene (B1667546)Maleic AnhydrideXyleneReflux (~140)30 min~90% (crude)[5][8]
Cyclopentadiene (B3395910)Maleic AnhydrideEthyl acetate (B1210297)/Hexane (B92381)Room Temp5 minHigh[9]
Furan (B31954)Maleic AnhydrideEtherRoom Temp-95%[10]
1,3-ButadieneMaleic AnhydrideXyleneReflux-High[11]
NaphthaleneN-phenylmaleimideDichloromethane100 (8 kbar)80 hHigh
2,3-Dimethyl-1,3-butadieneMaleic AnhydrideNeat100-High[12]

Note: Yields can vary based on purification methods. The data presented is for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the Diels-Alder reaction of a dienophile with representative dienes. These can be adapted for use with this compound, with the understanding that optimization of reaction time and temperature may be necessary.

Protocol 1: Reaction of a Dienophile with Anthracene

Objective: To synthesize the Diels-Alder adduct of a dienophile and anthracene.

Materials:

  • Anthracene

  • This compound (or maleic anhydride)

  • Xylene

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 50 mL round-bottom flask, combine anthracene (1.0 eq) and this compound (1.0 eq).

  • Add a stir bar and 20 mL of xylene.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to a gentle reflux (approximately 140 °C) with stirring for 30-60 minutes. The disappearance of the yellow color of anthracene can indicate reaction completion.[8]

  • Allow the reaction mixture to cool to room temperature. The product should crystallize out of solution.

  • Cool the mixture further in an ice bath for 15 minutes to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene or hexane to remove any unreacted starting materials.

  • Dry the product in a desiccator.

Characterization:

  • Melting Point: Determine the melting point of the dried product. The adduct of anthracene and maleic anhydride has a melting point of approximately 261-262 °C.[13]

  • Spectroscopy: Obtain IR and NMR spectra to confirm the structure of the adduct.

Protocol 2: Reaction of a Dienophile with Cyclopentadiene

Objective: To synthesize the Diels-Alder adduct of a dienophile and freshly cracked cyclopentadiene.

Materials:

  • Dicyclopentadiene (B1670491)

  • This compound (or maleic anhydride)

  • Ethyl acetate

  • Hexane

  • Distillation apparatus

  • Erlenmeyer flask (50 mL)

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 180 °C. Collect the cyclopentadiene monomer, which boils at 41 °C. Keep the collected cyclopentadiene on ice.

  • In a 50 mL Erlenmeyer flask, dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate with gentle warming.

  • Allow the solution to cool to room temperature and then add an equal volume of hexane.

  • Slowly add the freshly cracked cyclopentadiene (1.1 eq) to the solution while stirring.

  • The reaction is typically exothermic and the product should start to precipitate.

  • Cool the flask in an ice bath for 15-20 minutes to complete the crystallization.

  • Collect the product by vacuum filtration and wash with cold hexane.

  • Dry the product.

Characterization:

  • Melting Point: Determine the melting point of the adduct.

  • Spectroscopy: Confirm the structure using IR and NMR spectroscopy. The endo-adduct is the expected major product.

Protocol 3: Reaction of a Dienophile with Furan

Objective: To synthesize the Diels-Alder adduct of a dienophile and furan.

Materials:

  • Furan

  • This compound (or maleic anhydride)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask (50 mL)

  • Stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of diethyl ether.

  • Cool the solution in an ice bath.

  • Add furan (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC). The reaction between furan and maleic anhydride is known to be reversible, and the exo adduct is thermodynamically more stable.[14]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Analyze the product by IR and NMR to determine its structure and stereochemistry.

Mandatory Visualizations

Diels-Alder Reaction Mechanism

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Diels-Alder Synthesis

Experimental_Workflow A Reactant Mixing (Diene + this compound) B Reaction (Heating/Stirring) A->B C Cooling & Crystallization B->C D Isolation (Filtration) C->D E Purification (Recrystallization) D->E F Characterization (MP, NMR, IR) E->F

Caption: A typical experimental workflow for synthesis.

Application in Drug Discovery Logic

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_application Application DA Diels-Alder Reaction (this compound + Diene) Adduct Rigid 3D Scaffold DA->Adduct Bioisostere Bioisosteric Replacement of Phenyl Ring Adduct->Bioisostere LeadOpt Lead Optimization Bioisostere->LeadOpt NewAnalogs Novel Drug Analogs LeadOpt->NewAnalogs

Caption: Use of adducts in medicinal chemistry.

References

Application Notes and Protocols for the Polymerization of Phenylmaleic Anhydride in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of phenylmaleic anhydride (B1165640), a versatile monomer for the creation of novel functional polymers. While the homopolymerization of phenylmaleic anhydride is not extensively documented, this guide offers adapted protocols based on established methods for the polymerization of maleic anhydride. These polymers and their derivatives hold significant potential for applications in advanced materials and drug delivery systems due to the presence of the reactive anhydride moiety and the phenyl group, which can be further functionalized. The protocols herein cover the synthesis of the this compound monomer and its subsequent polymerization. Additionally, representative characterization data for analogous polymers are provided to guide research and development efforts.

Introduction

Polyanhydrides are a class of biodegradable polymers with significant utility in the biomedical field, particularly for controlled drug delivery.[1] The incorporation of functional groups, such as the phenyl moiety in this compound, offers a pathway to tailor the physicochemical properties of the resulting polymers, including hydrophobicity, thermal stability, and drug-loading capacity. Copolymers of maleic anhydride have been extensively investigated for pharmaceutical applications due to their bioactivity and capacity for chemical derivatization.[2][3] These copolymers can be formulated as drug-polymer conjugates, films, and micro or nanoparticles for controlled release systems.[4] While the homopolymer of this compound is not as well-studied, its synthesis and subsequent polymerization open avenues for creating novel materials with unique properties for researchers, scientists, and drug development professionals.

Synthesis of this compound Monomer

The synthesis of this compound is a crucial first step. A reliable method involves the dehydrogenation of phenylsuccinic anhydride.

Materials and Equipment
  • Phenylsuccinic anhydride

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the preparation of this compound.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phenylsuccinic anhydride (0.05 mol), N-bromosuccinimide (0.1 mol), and 200 mL of carbon tetrachloride.

  • Initiation: Add a catalytic amount of benzoyl peroxide to the mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the disappearance of the solid reactants.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.

  • Purification: The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., a mixture of carbon tetrachloride and petroleum ether) to yield the final product.

Polymerization of this compound

Direct experimental protocols for the homopolymerization of this compound are scarce in the literature. However, methods for the homopolymerization of maleic anhydride can be adapted. Both free-radical and anionic polymerization are potential routes.

Proposed Protocol 1: Free-Radical Solution Polymerization

This protocol is adapted from established methods for the free-radical polymerization of maleic anhydride.

  • This compound

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., xylene, toluene, or ethyl acetate)[2][5]

  • Reaction vessel with a nitrogen inlet, condenser, and magnetic stirrer

  • Heating mantle or oil bath

  • Precipitation solvent (e.g., methanol, petroleum ether)

  • Vacuum oven

  • Monomer and Initiator Preparation: Dissolve the desired amount of this compound in the chosen anhydrous solvent in the reaction vessel. A typical monomer concentration is in the range of 10-30% (w/v).

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Add the free-radical initiator (e.g., 1-3 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70-90 °C for AIBN, 80-100 °C for BPO) and maintain the temperature with continuous stirring under a nitrogen atmosphere for a specified time (typically 4-24 hours).

  • Polymer Isolation: After the polymerization period, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a non-solvent with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Proposed Protocol 2: Bulk Polymerization

This protocol is adapted from methods for the bulk polymerization of maleic anhydride.

  • This compound

  • Free-radical initiator (e.g., benzoyl peroxide)

  • Reaction vessel (e.g., sealed ampoule or a flask with a nitrogen inlet)

  • Heating bath

  • Vacuum line

  • Monomer and Initiator: Place the this compound and the initiator in the reaction vessel.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the reaction vessel under vacuum and heat it to a temperature above the melting point of this compound (120-122 °C) but suitable for the initiator's decomposition.

  • Isolation and Purification: After the desired reaction time, cool the vessel, break the seal, and dissolve the solid polymer in a suitable solvent. Precipitate the polymer in a non-solvent and dry it under vacuum as described in the solution polymerization protocol.

Characterization of Poly(this compound)

Characterization of the synthesized polymer is essential to determine its molecular weight, thermal properties, and structure, which in turn dictate its potential applications.

Expected Physicochemical and Thermal Properties
PropertyExpected Range / ValueMethodReference(s)
Molecular Weight (Mw) 1,000 - 30,000 g/mol (highly dependent on polymerization conditions)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0 (for free-radical polymerization)GPC
Glass Transition Temp. (Tg) Expected to be higher than poly(maleic anhydride) due to the bulky phenyl group.Differential Scanning Calorimetry (DSC)[6]
Decomposition Temp. (Td) Generally stable up to ~200-300 °C, dependent on molecular weight.Thermogravimetric Analysis (TGA)[7][8]
Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show characteristic peaks for the anhydride group (C=O stretching around 1780 cm⁻¹ and 1850 cm⁻¹) and the phenyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. The disappearance of the vinyl protons from the monomer spectrum is a key indicator of successful polymerization.

Applications in Novel Materials and Drug Development

The reactive anhydride groups in the polymer backbone are key to its utility, allowing for facile post-polymerization modification.

Drug Delivery

The anhydride linkages are hydrolytically labile, leading to polymer degradation and the release of conjugated or encapsulated drugs. The phenyl groups can be functionalized to attach targeting ligands or to modulate the polymer's hydrophobicity, influencing drug loading and release kinetics. Copolymers of maleic anhydride have been successfully used to deliver a variety of drugs, including anticancer agents.[9][10]

Biomaterials

The polymer can be crosslinked to form hydrogels or other scaffolds for tissue engineering. The surface of materials can be modified with poly(this compound) to improve biocompatibility or to introduce specific functionalities.

Advanced Materials

The polymer can be used as a reactive additive in polymer blends to improve compatibility between different polymer phases. It can also serve as a precursor for the synthesis of more complex polymer architectures.

Visualizing Workflows and Pathways

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phenylsuccinic Anhydride Phenylsuccinic Anhydride Reflux Reflux Phenylsuccinic Anhydride->Reflux N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reflux Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->Reflux Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Reflux Filtration Filtration Reflux->Filtration Cooling Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

G cluster_polymerization Polymerization Initiator Initiator Initiation Initiation Initiator->Initiation This compound Monomer This compound Monomer This compound Monomer->Initiation Propagation Propagation This compound Monomer->Propagation Initiation->Propagation Termination Termination Propagation->Termination Poly(this compound) Poly(this compound) Termination->Poly(this compound)

Caption: Free-radical polymerization of this compound.

Potential Signaling Pathway for Drug Delivery Application

Caption: Cellular uptake and drug release from a poly(this compound) conjugate.

References

Phenylmaleic Anhydride: A High-Performance Crosslinking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylmaleic anhydride (B1165640) stands as a reactive molecule of significant interest in polymer chemistry, particularly as a crosslinking agent, or hardener, for epoxy resins. Its aromatic structure imparts notable thermal and mechanical stability to the cured epoxy network, making it a candidate for high-performance applications where such properties are paramount. These applications can range from advanced composites and structural adhesives to encapsulation materials for electronic components.

This document provides detailed application notes and experimental protocols for the use of phenylmaleic anhydride in the crosslinking of epoxy resins. It is intended for researchers and professionals in materials science and related fields who are exploring the development of novel thermosetting polymer systems.

Overview of this compound in Epoxy Curing

Anhydride curing agents, in general, offer several advantages over other types of hardeners, such as amines. These benefits often include lower mixed viscosity, longer pot life, lower cure exotherm, and reduced shrinkage upon curing.[1][2] The incorporation of a phenyl group in this compound is expected to enhance the thermal stability and mechanical strength of the resulting epoxy polymer compared to non-aromatic anhydrides.

The curing of epoxy resins with anhydrides is a complex process that is typically initiated by a hydroxyl-containing species.[1] This initiator can be present on the epoxy resin backbone, as residual moisture, or added as a catalyst or co-catalyst. The reaction proceeds through the opening of the anhydride ring to form a monoester with a free carboxylic acid group. This carboxylic acid then reacts with an epoxy group in an esterification reaction, generating a hydroxyl group that can propagate the reaction with another anhydride molecule, ultimately leading to a highly crosslinked, three-dimensional network.

Synthesis of this compound

For research and development purposes, the in-house synthesis of this compound may be necessary. A reported method for its preparation involves the dehydrogenation of phenylsuccinic anhydride.

Protocol for the Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound from phenylsuccinic anhydride using N-bromosuccinimide.[3]

Materials:

  • Phenylsuccinic anhydride

  • N-bromosuccinimide

  • Benzoyl peroxide (catalyst)

  • Solvent (e.g., carbon tetrachloride - Caution: Use in a well-ventilated fume hood with appropriate personal protective equipment )

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve phenylsuccinic anhydride in a suitable solvent.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The succinimide (B58015) byproduct can be removed by filtration.

  • The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent to obtain pure this compound.

Curing of Epoxy Resins with this compound

The following protocol provides a general procedure for the curing of a standard bisphenol A-based epoxy resin with this compound. The exact stoichiometry and cure cycle should be optimized for the specific epoxy resin and desired final properties.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Accelerator (e.g., tertiary amine like benzyldimethylamine (BDMA) or an imidazole (B134444) derivative)

  • Mixing containers and stirrer

  • Vacuum oven or desiccator for degassing

  • Molds for sample casting

Protocol:

  • Stoichiometry Calculation: The theoretical amount of anhydride required is calculated based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride. The stoichiometry is often expressed as a ratio of anhydride equivalents to epoxy equivalents. A common starting point is a stoichiometric ratio of 0.85 to 1.0 (anhydride to epoxy).

  • Mixing:

    • Preheat the epoxy resin to a moderately elevated temperature (e.g., 60-80 °C) to reduce its viscosity.

    • Slowly add the pre-weighed this compound to the warm epoxy resin while stirring continuously until the anhydride is completely dissolved and the mixture is homogeneous.

    • Allow the mixture to cool to near room temperature.

    • Add the accelerator to the mixture and mix thoroughly for 2-3 minutes.

  • Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles. Continue degassing until the bubbling subsides.

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to a programmable oven and apply a suitable cure cycle. A typical two-stage cure cycle for anhydride-cured epoxies is:

    • Initial Cure: 2-4 hours at a moderate temperature (e.g., 100-120 °C).

    • Post-Cure: 2-4 hours at a higher temperature (e.g., 150-180 °C) to ensure complete crosslinking and achieve optimal properties.

  • Demolding: After the curing cycle is complete, allow the molds to cool down slowly to room temperature before demolding the cured specimens.

Characterization of Cured Epoxy Resins

A comprehensive evaluation of the cured epoxy resin is essential to understand its performance characteristics. The following are key characterization techniques:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a critical indicator of the material's thermal stability.

    • Thermogravimetric Analysis (TGA): To assess the thermal decomposition temperature and overall thermal stability of the cured resin.

  • Mechanical Testing:

    • Tensile Testing (ASTM D638): To measure properties such as tensile strength, modulus of elasticity, and elongation at break.

    • Flexural Testing (ASTM D790): To determine the flexural strength and modulus.

    • Impact Testing (ASTM D256): To evaluate the material's toughness and resistance to fracture.

  • Dynamic Mechanical Analysis (DMA): To investigate the viscoelastic properties of the material as a function of temperature, providing detailed information on the glass transition and crosslink density.

Quantitative Data

Table 1: Typical Properties of Anhydride-Cured Bisphenol A Epoxy Resins

PropertyMaleic Anhydride CuredPhthalic Anhydride CuredNadic Methyl Anhydride Cured
Glass Transition Temp. (Tg) 130 - 160 °C110 - 130 °C150 - 190 °C
Tensile Strength 60 - 80 MPa50 - 70 MPa70 - 90 MPa
Flexural Modulus 2.5 - 3.5 GPa2.0 - 3.0 GPa3.0 - 4.0 GPa
Heat Deflection Temp. (HDT) 120 - 150 °C100 - 120 °C140 - 180 °C

Note: These values are approximate and can vary significantly depending on the specific epoxy resin, formulation, and curing conditions.

Visualizations

To further elucidate the processes involved in the use of this compound as a crosslinking agent, the following diagrams are provided.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Process Epoxy Epoxy Resin (with oxirane groups) Esterification Esterification (Reaction with epoxy group) Epoxy->Esterification PMA This compound RingOpening Anhydride Ring Opening (Monoester formation) PMA->RingOpening Initiator Initiator (e.g., Hydroxyl group) Initiator->RingOpening attacks RingOpening->Esterification forms carboxylic acid Propagation Propagation & Crosslinking Esterification->Propagation generates new hydroxyl CuredEpoxy Crosslinked Epoxy Network Propagation->CuredEpoxy builds network

Caption: Curing mechanism of epoxy resin with this compound.

Experimental_Workflow Start Start Stoichiometry 1. Stoichiometry Calculation Start->Stoichiometry Mixing 2. Mixing of Epoxy and this compound Stoichiometry->Mixing Degassing 3. Degassing of the Mixture Mixing->Degassing Casting 4. Casting into Molds Degassing->Casting Curing 5. Curing in Oven Casting->Curing Demolding 6. Demolding of Cured Samples Curing->Demolding Characterization 7. Characterization of Properties Demolding->Characterization End End Characterization->End

Caption: Experimental workflow for epoxy resin curing.

Safety and Handling

This compound, like other anhydrides, is a moisture-sensitive and potentially hazardous chemical. It is harmful if inhaled, in contact with skin, or if swallowed.[4] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store this compound in a tightly sealed container in a cool, dry place to prevent hydrolysis to the corresponding diacid, which can affect the curing process.

Conclusion

This compound presents a compelling option as a crosslinking agent for epoxy resins, particularly for applications demanding high thermal and mechanical performance. While specific quantitative data is sparse in readily available literature, the general principles of anhydride curing provide a solid foundation for its application. The protocols and information presented herein offer a starting point for researchers to explore the potential of this compound in the development of advanced epoxy-based materials. Further empirical investigation is necessary to fully characterize and optimize epoxy systems cured with this promising hardener.

References

Synthesis of Phenylmaleic Anhydride Copolymers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – To facilitate advancements in materials science and drug development, comprehensive application notes and protocols detailing the step-by-step synthesis of phenylmaleic anhydride (B1165640) copolymers are now available. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth methodologies and clear data presentation for the synthesis and characterization of these versatile polymers.

Phenylmaleic anhydride copolymers are a class of polymers with significant potential in various applications, including as heat-resistant modifiers for plastics and as carriers for drug delivery systems. Their utility stems from the ability to tailor their chemical and physical properties by copolymerizing this compound with a variety of other monomers, such as styrene (B11656). The anhydride group in the polymer backbone offers a reactive site for further functionalization, making these copolymers highly adaptable for specific applications.

These detailed protocols provide researchers with the necessary information to synthesize this compound copolymers with reproducible results. The following sections outline the synthesis process, including solution polymerization and purification, as well as characterization techniques.

Experimental Protocols

Solution Polymerization of Styrene and N-Phenylmaleimide

This protocol describes the synthesis of a copolymer of styrene and N-phenylmaleimide via free radical polymerization in a solvent.

Materials:

  • N-phenylmaleimide (NPMI)

  • Styrene (St)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Initiator)

  • Cyclohexanone or Toluene (Solvent)

  • Methanol (B129727) or Diethyl ether (Non-solvent for precipitation)

  • Acetone

  • Nitrogen gas

  • Reaction flask with a condenser, thermometer, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Solvent Preparation: In a reaction flask, dissolve the desired molar ratio of N-phenylmaleimide and styrene in the chosen solvent (e.g., cyclohexanone). A typical monomer concentration is in the range of 15-55% by mass.[1]

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[2][3]

  • Initiator Addition: Add the initiator (e.g., BPO or AIBN). The initiator concentration is typically 0.5-5% of the total monomer mass.[1]

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically 70-130°C) under a continuous nitrogen blanket and with constant stirring.[1][2] The reaction time can vary from 1.5 to 24 hours, depending on the desired conversion and molecular weight.[1]

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. The copolymer is then isolated by precipitation in a non-solvent like methanol or diethyl ether.[2][3] This process should be repeated at least twice to ensure the removal of unreacted monomers and initiator.[3]

  • Drying: The precipitated copolymer is collected by filtration and dried in a vacuum oven at a suitable temperature (e.g., 60-130°C) until a constant weight is achieved.[3][4]

Characterization of the Copolymer

The synthesized copolymer should be characterized to determine its structure, composition, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group absorptions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the copolymer composition and microstructure (e.g., alternating, random).[3]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer. A single Tg suggests a random copolymer.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.

Data Presentation

The following tables summarize typical experimental conditions and resulting properties for the synthesis of this compound copolymers.

Table 1: Reaction Conditions for Solution Polymerization

ParameterValueReference
MonomersStyrene, N-Phenylmaleimide[2][3]
InitiatorAIBN or BPO[2][3]
SolventCyclohexanone or Toluene[3][5]
Monomer:Solvent Ratio15-55% (w/w)[1]
Initiator Concentration0.5-5% of monomer mass[1]
Reaction Temperature70-130 °C[1][2]
Reaction Time1.5-24 hours[1]

Table 2: Typical Properties of Styrene-N-Phenylmaleimide Copolymers

PropertyTypical Value RangeReference
Glass Transition Temperature (Tg)Up to 142.6 °C[7]
Molecular Weight (Mn)6,000 - 60,000 g/mol [8]
Polydispersity Index (PDI)1.12 - 1.7[1][9]

Visualizing the Workflow and Copolymer Structure

To further clarify the synthesis process, the following diagrams illustrate the experimental workflow and the chemical structure of the resulting copolymer.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product Monomers Monomers (Styrene, N-Phenylmaleimide) ReactionVessel Reaction Vessel (Inert Atmosphere) Monomers->ReactionVessel Solvent Solvent Solvent->ReactionVessel Initiator Initiator Initiator->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Precipitation Precipitation (in non-solvent) Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Copolymer This compound Copolymer Powder Drying->Copolymer

Caption: Experimental workflow for the synthesis of this compound copolymers.

Copolymer_Structure styrene_unit -[CH(Ph)-CH₂]- npm_unit -[CH(CON(Ph)CO)-CH]- copolymer_end ... copolymer ...

Caption: General chemical structure of a styrene-N-phenylmaleimide copolymer.

References

Application Notes and Protocols: Phenylmaleic Anhydride Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism between phenylmaleic anhydride (B1165640) and primary amines, detailing the synthetic protocols and potential applications in drug development.

Introduction

The reaction of phenylmaleic anhydride with primary amines is a cornerstone of synthetic organic chemistry, yielding N-substituted phenylmaleimides. These products are not only valuable synthetic intermediates but also possess a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The maleimide (B117702) moiety is a particularly effective Michael acceptor, readily reacting with nucleophiles such as thiols found in proteins, which underpins many of its biological applications.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the opening of the anhydride ring and the formation of a phenylmaleamic acid intermediate. This initial reaction is typically fast and occurs at room temperature.

  • Dehydrative Cyclization: The intermediate phenylmaleamic acid is then cyclized to the corresponding N-substituted phenylmaleimide. This step usually requires heating and often the presence of a dehydrating agent, such as acetic anhydride with a catalytic amount of sodium acetate, to facilitate the removal of a water molecule.

A detailed schematic of the reaction mechanism is provided below.

ReactionMechanism cluster_reactants Reactants cluster_product Products reactant1 This compound intermediate Phenylmaleamic Acid Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (R-NH2) reactant2->intermediate product N-Substituted Phenylmaleimide intermediate->product Dehydration/Cyclization (Heat, Ac2O/NaOAc) water H2O

Caption: General reaction mechanism for the synthesis of N-substituted phenylmaleimides.

Quantitative Data

The yield of N-substituted phenylmaleimides is influenced by the nature of the primary amine and the reaction conditions. The following table summarizes the yields for the synthesis of various N-aryl maleimides from maleic anhydride and substituted anilines, which serves as a good proxy for reactions with this compound due to their similar reactivity profiles.

Primary Amine (Substituted Aniline)Product (N-Aryl Maleimide)Yield (%)Reference
Aniline (B41778)N-Phenylmaleimide97-98 (Step 1), 75-80 (Step 2)[1]
p-ChloroanilineN-(4-Chlorophenyl)maleimide95 (Step 1), 55 (Step 2, student yield)[2]
p-AnisidineN-(4-Methoxyphenyl)maleimide98 (Step 1)[3]
p-ToluidineN-(4-Methylphenyl)maleimide96 (Step 1)[3]
p-NitroanilineN-(4-Nitrophenyl)maleimide92 (Step 1)[3]

Experimental Protocols

Detailed methodologies for the synthesis of N-substituted phenylmaleimides are crucial for reproducibility. Below are representative protocols for the synthesis of N-phenylmaleimide.

Protocol 1: Synthesis of N-Phenylmaleimide[1]

This two-step protocol is a classic and reliable method for the synthesis of N-phenylmaleimide.

Step A: Synthesis of Maleanilic Acid

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

  • Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15-20°C in an ice bath.

  • Collect the cream-colored precipitate by suction filtration. The product, maleanilic acid, can be used in the next step without further purification. The expected yield is 97-98%.

Step B: Synthesis of N-Phenylmaleimide

  • In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of the maleanilic acid obtained in Step A to the flask.

  • Heat the suspension on a steam bath with swirling for 30 minutes until the solid dissolves.

  • Cool the reaction mixture in a cold water bath to near room temperature.

  • Pour the cooled solution into 1.3 L of ice water to precipitate the product.

  • Collect the yellow precipitate by suction filtration.

  • Wash the product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product to obtain crude N-phenylmaleimide. The expected yield is 75-80%. Recrystallization from cyclohexane (B81311) can be performed for further purification.

Applications in Drug Development

N-phenylmaleimide derivatives have emerged as promising candidates in drug development due to their diverse biological activities. Their mechanism of action often involves the covalent modification of target proteins through Michael addition of the maleimide group to cysteine residues.

Inhibition of the Malate-Aspartate Shuttle (MAS) in Cancer Therapy

A notable example of the therapeutic potential of N-phenylmaleimide derivatives is the inhibition of the malate-aspartate shuttle (MAS) in cancer cells. The MAS is a critical metabolic pathway that transports cytosolic NADH reducing equivalents into the mitochondria for ATP production.[4] Glioblastoma (GBM) cells, for instance, are highly dependent on the MAS for their energy supply.[4]

N-phenylmaleimide (also referred to as KN612 in some studies) has been identified as an inhibitor of the MAS by targeting key transporter proteins in the inner mitochondrial membrane: the aspartate/glutamate carrier (AGC1, also known as SLC25A12) and the malate/α-ketoglutarate antiporter (OGC, also known as SLC25A11).[4][5] By inhibiting these transporters, N-phenylmaleimide disrupts the shuttle, leading to a decrease in mitochondrial respiration and ATP production, ultimately suppressing tumor growth.[4]

The following diagram illustrates the workflow of identifying and characterizing N-phenylmaleimide as a MAS inhibitor.

ExperimentalWorkflow start Identify High MAS Activity in Glioblastoma Cells screen Screen for MAS Inhibitors start->screen identify Identify N-Phenylmaleimide (KN612) screen->identify target_id Target Identification: SLC25A11 and SLC25A12 identify->target_id invitro In Vitro Assays: ATP production, Oxygen Consumption target_id->invitro invivo In Vivo Studies: Orthotopic Xenograft Model invitro->invivo outcome Tumor Growth Suppression invivo->outcome

Caption: Experimental workflow for validating N-phenylmaleimide as a MAS inhibitor.

The signaling pathway below illustrates the mechanism of N-phenylmaleimide's action on the malate-aspartate shuttle.

SignalingPathway cluster_cytosol Cytosol cluster_mito Mitochondrion glycolysis Glycolysis nadh_c NADH glycolysis->nadh_c nad_c NAD+ nadh_c->nad_c MDH1 oaa_c Oxaloacetate mal_c Malate oaa_c->mal_c slc25a11 SLC25A11 (OGC) mal_c->slc25a11 glu_c Glutamate slc25a12 SLC25A12 (AGC1) glu_c->slc25a12 asp_c Aspartate asp_c->slc25a12 nadh_m NADH etc Electron Transport Chain nadh_m->etc nad_m NAD+ nad_m->nadh_m oaa_m Oxaloacetate asp_m Aspartate oaa_m->asp_m GOT2 mal_m Malate mal_m->oaa_m MDH2 akg_m α-Ketoglutarate akg_m->slc25a11 atp ATP etc->atp npm N-Phenylmaleimide npm->slc25a11 Inhibits npm->slc25a12 Inhibits slc25a11->mal_m slc25a12->asp_m

Caption: N-Phenylmaleimide inhibits the malate-aspartate shuttle.

References

Application of Phenylmaleic Anhydride in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmaleic anhydride (B1165640) and its derivatives have emerged as versatile building blocks in the design of advanced drug delivery systems. Their unique chemical properties, particularly the reactivity of the anhydride group, allow for the straightforward synthesis of a variety of polymeric carriers, including nanoparticles, micelles, and hydrogels. A key feature of these systems is their inherent pH-sensitivity, which enables the targeted release of therapeutic agents in the acidic microenvironments characteristic of tumors and inflamed tissues. This document provides detailed application notes and experimental protocols for the use of phenylmaleic anhydride-based polymers in drug delivery.

Key Features and Applications

Copolymers derived from this compound, such as poly(styrene-alt-maleic anhydride) (PSMA), offer several advantages in drug delivery:

  • Biocompatibility: this compound-based polymers have demonstrated good biocompatibility, a critical requirement for in vivo applications.[1]

  • pH-Responsive Drug Release: The maleic anhydride moiety can be hydrolyzed or modified with linkers that are stable at physiological pH (7.4) but cleave in acidic conditions (pH < 6.8). This property is exploited for triggered drug release in tumor tissues or intracellular compartments like endosomes and lysosomes.[2]

  • Versatile Conjugation Chemistry: The anhydride ring readily reacts with amine and hydroxyl groups, allowing for the covalent conjugation of a wide range of drugs, targeting ligands, and imaging agents.[3][4]

  • Formation of Nanostructures: Amphiphilic copolymers containing this compound can self-assemble into various nanostructures, such as micelles and nanoparticles, which can encapsulate hydrophobic drugs, improve their solubility, and prolong their circulation time.[5][6]

Data Presentation: Performance of this compound-Based Drug Delivery Systems

The following tables summarize the quantitative data from various studies on drug delivery systems utilizing this compound derivatives.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Particle Size (nm)Reference(s)
Poly(styrene-alt-maleic anhydride) (PSMA) MicellesDoxorubicin (B1662922)~9% w/wNot Reported14-30[4]
PSMA-b-PS MicellesDoxorubicinNot ReportedNot Reported20-100[6]
Dextran-maleic acid hydrogelPaclitaxelNot Reported43%110 ± 10[7]
PLGA NanoparticlesCisplatin20% w/w (non-PEGylated)23%274 ± 6.7[8][9]
PLGA NanoparticlesCelecoxibNot Reported98.1%151.4[10]

Table 2: pH-Responsive Drug Release Kinetics

Polymer SystemDrugTime (h)Cumulative Release at pH 7.4 (%)Cumulative Release at Acidic pH (%) (pH value)Reference(s)
PSMA-DOX Conjugate on MWNTsDoxorubicin48< 20> 70 (pH 5.0)[11]
Expansile NanoparticlesPaclitaxel24Minimal~100 (pH 5.0)[12]
Tannic acid-iron nanoparticlesPaclitaxel144 (6 days)~40Not Reported[13]
PTX-NaHCO3-PLGA NPsPaclitaxel24< 25> 50 (pH 5.0)[14]

Experimental Protocols

Protocol 1: Synthesis of Poly(styrene-alt-maleic anhydride) (PSMA)

This protocol describes the synthesis of the foundational copolymer, PSMA, via free-radical polymerization.[4][13]

Materials:

  • Styrene (B11656)

  • Maleic anhydride

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of styrene and maleic anhydride in anhydrous THF.

  • Add the initiator (AIBN or BPO, typically 1-2 mol% with respect to the monomers).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Heat the reaction mixture to 70-80 °C and stir for 6-8 hours under the inert atmosphere.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the white precipitate by filtration.

  • Wash the polymer precipitate with fresh non-solvent to remove unreacted monomers and initiator.

  • Dry the purified poly(styrene-alt-maleic anhydride) in a vacuum oven at 40-50 °C overnight.

Characterization:

  • FTIR Spectroscopy: To confirm the presence of the anhydride group (characteristic peaks around 1780 and 1850 cm⁻¹).

  • ¹H NMR Spectroscopy: To determine the copolymer composition and structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

Protocol 2: Preparation of Doxorubicin-Loaded PSMA Micelles

This protocol outlines the preparation of drug-loaded micelles using the dialysis method.[3][4]

Materials:

  • Poly(styrene-alt-maleic anhydride) (PSMA) derivative (amphiphilic)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the amphiphilic PSMA derivative in DMF.

  • Dissolve DOX·HCl in DMF and add TEA in a slight molar excess to neutralize the hydrochloride and obtain the free base form of doxorubicin.

  • Add the doxorubicin solution to the polymer solution and stir for 24 hours at room temperature in the dark.

  • Transfer the mixture to a dialysis bag.

  • Dialyze against a large volume of PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer, to remove the organic solvent and unloaded drug.

  • Collect the solution from the dialysis bag, which now contains the doxorubicin-loaded micelles.

  • Lyophilize the micellar solution to obtain a powder for storage and characterization.

Characterization:

  • Dynamic Light Scattering (DLS): To determine the particle size and size distribution.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.

  • UV-Vis Spectroscopy or Fluorescence Spectroscopy: To quantify the drug loading content and encapsulation efficiency.

Protocol 3: Fabrication of pH-Responsive PSMA-based Hydrogels

This protocol describes the preparation of a cross-linked hydrogel network capable of pH-responsive swelling and drug release.[15][16]

Materials:

  • Poly(styrene-alt-maleic anhydride) (PSMA)

  • A di-functional crosslinker (e.g., a diamine or a diol like Pluronic)

  • A model drug

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve PSMA in the chosen solvent.

  • Add the crosslinking agent to the polymer solution. The ratio of crosslinker to polymer will determine the swelling properties of the hydrogel.

  • Stir the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period to allow for the crosslinking reaction to occur.

  • Cast the resulting solution into a mold and allow the solvent to evaporate slowly to form a hydrogel film.

  • Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components.

  • Load the drug into the hydrogel by soaking the dried hydrogel in a concentrated solution of the drug for a prolonged period.

  • Dry the drug-loaded hydrogel under vacuum.

Characterization:

  • Swelling Studies: Measure the weight of the hydrogel at different pH values to determine the pH-responsive swelling behavior.

  • Scanning Electron Microscopy (SEM): To observe the morphology and porous structure of the hydrogel.[17]

  • In Vitro Drug Release Studies: Monitor the release of the drug from the hydrogel in buffers of different pH over time using UV-Vis spectroscopy or HPLC.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the application of this compound for drug delivery.

pH_Responsive_Drug_Release cluster_System Drug Delivery System cluster_Environment Biological Environment Nanoparticle Nanoparticle Drug Drug Nanoparticle->Drug Encapsulated Polymer This compound Copolymer Bloodstream Bloodstream (pH 7.4) Nanoparticle->Bloodstream Systemic Circulation (Stable) Tumor Tumor Microenvironment (Acidic pH) Nanoparticle->Tumor Accumulation Bloodstream->Tumor EPR Effect Tumor->Drug Triggered Release

Caption: pH-Responsive Drug Release Mechanism.

Synthesis_Workflow Start Start Monomers This compound + Co-monomer Start->Monomers Polymerization Free Radical Polymerization Monomers->Polymerization Polymer This compound Copolymer Polymerization->Polymer Drug_Conjugation Drug Conjugation or Encapsulation Polymer->Drug_Conjugation Formulation Nanoparticle/Micelle/Hydrogel Formulation Drug_Conjugation->Formulation Drug Drug Drug->Drug_Conjugation DDS Drug Delivery System Formulation->DDS Characterization Physicochemical Characterization DDS->Characterization InVitro_Testing In Vitro Release & Cytotoxicity Characterization->InVitro_Testing InVivo_Testing In Vivo Efficacy & Biocompatibility InVitro_Testing->InVivo_Testing End End InVivo_Testing->End

Caption: General Workflow for this compound-Based Drug Delivery Systems.

Chemical_Transformation Anhydride_Drug Polymer-Anhydride-Drug(Stable at pH 7.4) O=C-O-C=O --- Drug Hydrolysis Acidic pH (e.g., Tumor) Released_Drug Hydrolyzed Polymer+ Free Drug HOOC-COOH+ Drug Hydrolysis->Released_Drug Hydrolysis of Anhydride Linker

Caption: pH-Triggered Chemical Transformation and Drug Release.

References

Application Notes and Protocols: Phenylmaleic Anhydride Derivatives for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phenylmaleic anhydride (B1165640) derivatives in the field of liquid crystal (LC) technology. These materials show promise in various applications, including as core structures for novel liquid crystalline compounds and as components in alignment layers for liquid crystal displays (LCDs).

Part 1: Phenylmaleic Anhydride-Based Liquid Crystalline Materials

A novel class of liquid crystalline materials derived from maleic anhydride, specifically 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates (Mn), has been synthesized and characterized.[1][2][3] These compounds exhibit stable nematic liquid crystal phases, making them suitable for electro-optical applications.

Synthesis and Characterization

The synthesis of these materials is a two-step process.[4] First, 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione is synthesized by reacting maleic anhydride with 4-aminophenol.[4] This intermediate is then esterified with the appropriate 4-alkoxybenzoic acid to yield the final liquid crystalline product.[4] The molecular structures of these compounds have been confirmed using FT-IR, NMR, and mass spectrometry.[1][5]

The mesomorphic properties of these derivatives have been investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[1][2][3][5] All the synthesized compounds of this series exhibit an enantiotropic nematic (N) mesophase.[1][2][3] The introduction of the heterocyclic maleic anhydride moiety contributes to the stability and broad range of the nematic phase.[1][2][3]

Diagram 1: Synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates (Mn)

G cluster_reactants Reactants cluster_intermediate Intermediate Synthesis cluster_final_reactants Final Reaction Components cluster_product Final Product maleic_anhydride Maleic Anhydride intermediate 1-(4-hydroxyphenyl)-1H- pyrrole-2,5-dione maleic_anhydride->intermediate DMF aminophenol 4-Aminophenol aminophenol->intermediate final_product 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates (Mn) intermediate->final_product Dry CH2Cl2 alkoxybenzoic_acid 4-Alkoxybenzoic Acid alkoxybenzoic_acid->final_product dcc_dmap DCC, DMAP (Coupling Agents) dcc_dmap->final_product

Caption: Synthetic route for this compound-based liquid crystals.

Quantitative Data

The following table summarizes the phase transition temperatures and enthalpy changes for the synthesized Mn compounds with varying alkoxy chain lengths (n).

CompoundnTransitionTemperature (°C)ΔH (kJ/mol)Mesophase Range (°C)
M6 6Cr → N105.325.818.9
N → I124.20.6
M8 8Cr → N102.129.420.1
N → I122.20.7
M12 12Cr → N98.538.121.7
N → I120.20.8

Cr: Crystalline phase, N: Nematic phase, I: Isotropic phase. Data sourced from[1][5].

Part 2: this compound Copolymers for Liquid Crystal Alignment

Copolymers incorporating this compound have been investigated as alignment layers for liquid crystals.[6][7] These polymer films, when subjected to processes like ion-beam irradiation, can induce uniform and homogeneous alignment of nematic liquid crystals.[6] The alignment mechanism is attributed to the chemical modifications on the polymer surface, leading to strong van der Waals forces between the liquid crystal molecules and the alignment layer.[6]

Furthermore, maleimide (B117702) derivatives, which can be synthesized from maleic anhydride, are being explored in the development of photoalignment materials.[8] These materials offer a non-contact method for aligning liquid crystals, which is advantageous for producing high-performance and flexible display devices.[9][10][11]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione[5]
  • Dissolution: Separately dissolve p-aminophenol (0.015 mol) and maleic anhydride (0.015 mol) in 5 mL of N,N-dimethylformamide (DMF) to create solutions A and B, respectively.

  • Reaction: Slowly add solution B to solution A with stirring.

  • Cyclization: Add a mixture of acetic anhydride (5 mL) and anhydrous sodium acetate (B1210297) (0.5 g) to the reaction mixture. Heat the mixture at 100°C for 2 hours.

  • Precipitation and Filtration: Pour the cooled reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with water and recrystallize from ethanol (B145695) to obtain the pure product.

Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell[2][4][13][14][15]
  • Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass substrates with a sequence of detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Alignment Layer Coating: Spin-coat a thin layer of an alignment polymer (e.g., polyimide) onto the ITO-coated sides of the substrates.

  • Curing: Bake the substrates in an oven at the temperature specified for the chosen polyimide to cure the alignment layer.

  • Rubbing: Unidirectionally rub the cured polyimide layers with a velvet cloth to create microgrooves that will direct the liquid crystal alignment. The rubbing directions on the two substrates should be perpendicular to each other.

  • Cell Assembly: Assemble the two substrates with the alignment layers facing each other, separated by spacers (e.g., 5-10 µm glass beads or Mylar film) to define the cell gap. The rubbing directions should be at a 90-degree angle.

  • Sealing: Seal the edges of the cell with a UV-curable epoxy, leaving two small openings for filling.

  • Liquid Crystal Filling: Fill the cell with a nematic liquid crystal material in its isotropic phase via capillary action in a vacuum chamber.

  • Final Sealing: Seal the filling ports with epoxy.

Diagram 2: Workflow for Twisted Nematic (TN) Liquid Crystal Cell Fabrication

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_filling LC Filling cleaning ITO Substrate Cleaning coating Alignment Layer Coating cleaning->coating curing Curing coating->curing rubbing Rubbing curing->rubbing assembly Cell Assembly (90° twist) rubbing->assembly sealing1 Edge Sealing assembly->sealing1 filling LC Filling (Vacuum) sealing1->filling sealing2 Final Sealing filling->sealing2 end end sealing2->end Finished TN Cell

Caption: Step-by-step process for fabricating a TN liquid crystal cell.

Protocol 3: Characterization of Electro-Optical Properties[1][16][17]
  • Setup: Place the fabricated TN cell between two crossed polarizers. Use a He-Ne laser as the light source and a photodiode detector to measure the transmitted light intensity.

  • Threshold Voltage (Vth) Measurement:

    • Apply a square wave AC voltage (e.g., 1 kHz) to the cell.

    • Gradually increase the voltage from 0 V.

    • The threshold voltage is the voltage at which the transmitted light intensity starts to change.

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0 V and a voltage above the saturation voltage.

    • Measure the rise time (τ_on), which is the time taken for the transmittance to change from 10% to 90% when the voltage is applied.

    • Measure the decay time (τ_off), which is the time taken for the transmittance to change from 90% to 10% when the voltage is removed.

Protocol 4: Preparation and Characterization of a Guest-Host (GH) Liquid Crystal Display[3][6][18][19][20][21][22][23]
  • Mixture Preparation: Dissolve a small amount (e.g., 1-5 wt%) of a dichroic dye in a nematic liquid crystal host.

  • Cell Fabrication: Fabricate a liquid crystal cell as described in Protocol 2, but with a homogeneous alignment (parallel rubbing directions).

  • Dichroic Ratio (DR) Measurement:

    • Place the GH cell in a spectrophotometer equipped with a polarizer.

    • Measure the absorbance spectrum with the polarization of the incident light parallel to the rubbing direction (A_parallel).

    • Measure the absorbance spectrum with the polarization of the incident light perpendicular to the rubbing direction (A_perpendicular).

    • The dichroic ratio is calculated as DR = A_parallel / A_perpendicular.

Diagram 3: Principle of a Guest-Host Liquid Crystal Display

G cluster_off Voltage OFF State cluster_on Voltage ON State off_state Unpolarized Light Polarizer LC + Dye (Aligned with rubbing) Light Absorbed on_state Unpolarized Light Polarizer LC + Dye (Aligned with E-field) Light Transmitted off_state:f2->on_state:f2 Apply Voltage

Caption: Operating principle of a guest-host liquid crystal display.

References

Application Notes and Protocols for the Friedel-Crafts Reaction with Phenylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and a representative experimental protocol for the Friedel-Crafts acylation of aromatic compounds using phenylmaleic anhydride (B1165640). This reaction is a valuable method for the synthesis of complex aromatic ketones, which are important intermediates in medicinal chemistry and materials science.

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] The acylation variant, which introduces an acyl group, is particularly useful as it avoids the polyalkylation and carbocation rearrangement issues often associated with Friedel-Crafts alkylation.[3][4] Acid anhydrides are effective acylating agents in these reactions, typically requiring a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the anhydride for electrophilic aromatic substitution.[1]

Phenylmaleic anhydride, a derivative of maleic anhydride, can be employed as an acylating agent to introduce a 4-oxo-2-phenyl-2-butenoyl group onto an aromatic substrate. The presence of the phenyl group on the anhydride ring can influence the reactivity and regioselectivity of the acylation. This application note details a representative experimental setup for such a reaction, drawing parallels from established protocols for similar cyclic anhydrides.[5]

Reaction Principle and Mechanism

The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the this compound, polarizing the C-O bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a Wheland intermediate (a resonance-stabilized carbocation).[6]

  • Deprotonation and Rearomatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product.[1] The catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often used due to complexation with the product.[1]

Reaction Pathway Diagram

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product PMA This compound Acylium Acylium Ion PMA->Acylium + AlCl₃ Arene Aromatic Substrate (Ar-H) Wheland Wheland Intermediate Arene->Wheland + Acylium Ion AlCl3 AlCl₃ Product 4-Aryl-4-oxo-2-phenylbut-2-enoic Acid Wheland->Product - H⁺, -AlCl₃

Caption: General reaction pathway for the Friedel-Crafts acylation of an aromatic substrate with this compound.

Experimental Protocols

The following is a representative protocol for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole (B1667542), with this compound. This protocol is adapted from established procedures for similar reactions.[5]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore in a desiccator.
AnisoleReagent grade, ≥99%e.g., Sigma-AldrichFreshly distilled if necessary.
Aluminum chloride (anhydrous)Anhydrous, powdere.g., Sigma-AldrichHandle in a glovebox or dry atmosphere.
Dichloromethane (B109758) (DCM)Anhydrouse.g., Sigma-AldrichSolvent for the reaction.
Hydrochloric acid (HCl)Concentrated (37%)e.g., Fisher ScientificFor work-up.
Deionized water--For work-up and washing.
Saturated sodium bicarbonate solution--For washing.
Anhydrous magnesium sulfate (B86663) (MgSO₄)--For drying the organic phase.

Equipment

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Flask with this compound and DCM - Cool to 0°C start->setup add_alcl3 Slowly add AlCl₃ setup->add_alcl3 add_arene Add Anisole dropwise add_alcl3->add_arene react Warm to room temperature and stir add_arene->react quench Quench reaction with ice-cold HCl react->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry organic layer over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify product (e.g., recrystallization) evaporate->purify end End purify->end

Caption: A typical experimental workflow for the Friedel-Crafts acylation with this compound.

Detailed Procedure

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add this compound (e.g., 10 mmol, 1.74 g) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Lewis Acid: Carefully and portion-wise add anhydrous aluminum chloride (e.g., 22 mmol, 2.93 g) to the stirred suspension. The addition should be done slowly to control the exothermic reaction.

  • Addition of Aromatic Substrate: Add a solution of anisole (e.g., 10 mmol, 1.08 g) in anhydrous dichloromethane (20 mL) dropwise from the addition funnel over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice (50 g) followed by concentrated hydrochloric acid (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the desired 4-(4-methoxyphenyl)-4-oxo-2-phenylbut-2-enoic acid.

Safety Precautions

  • The Friedel-Crafts reaction should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

Aromatic SubstrateMolar Ratio (Arene:Anhydride:AlCl₃)Reaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
Anisole1 : 1 : 2.230 to RT75-85155-158
Toluene1 : 1 : 2.240 to RT60-70140-143
Benzene1 : 1 : 2.5 (Benzene as solvent)52550-60132-135

Conclusion

The Friedel-Crafts acylation using this compound is a viable method for the synthesis of substituted 4-oxo-2-phenylbut-2-enoic acids. The provided protocol, adapted from similar reactions with maleic anhydride, offers a solid starting point for researchers.[5] Optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, may be necessary to achieve optimal yields and purity for different aromatic substrates. Careful handling of reagents, particularly anhydrous aluminum chloride, is crucial for the safe and successful execution of this reaction.

References

Troubleshooting & Optimization

Technical Support Center: Phenylmaleic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenylmaleic anhydride (B1165640).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of phenylmaleic anhydride, particularly via the dehydrogenation of phenylsuccinic anhydride.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors. Incomplete reaction is a primary culprit. Ensure that the reaction has gone to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC). Another common issue is the degradation of the starting materials or the product. Phenylsuccinic anhydride should be pure and dry, as moisture can lead to the formation of phenylsuccinic acid, which will not undergo dehydrogenation under these conditions.

Furthermore, suboptimal reaction temperatures can significantly impact the yield. The reaction requires sufficient heat to initiate and sustain the dehydrogenation process. However, excessively high temperatures can lead to decomposition and the formation of byproducts.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A common side product is the starting material, unreacted phenylsuccinic anhydride. This indicates an incomplete reaction, which can be addressed by increasing the reaction time or temperature, or by ensuring the purity and activity of the dehydrogenating agent (e.g., N-bromosuccinimide).

Other potential byproducts can arise from the decomposition of the desired product at high temperatures. Charring or the formation of dark, insoluble materials suggests that the reaction temperature is too high. Careful control of the heating is crucial to prevent this.

Q3: How can I effectively purify the crude this compound?

Purification can be challenging due to the potential presence of unreacted starting materials and side products with similar polarities. Vacuum distillation is a highly effective method for purifying this compound.[1] This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition of the product.

Recrystallization is another viable purification method. The choice of solvent is critical and may require some experimentation to find an optimal system that effectively separates the product from impurities.

Q4: What is the optimal reaction time and temperature for the synthesis?

The optimal reaction time and temperature will depend on the specific reagents and scale of your reaction. For the dehydrogenation of phenylsuccinic anhydride with N-bromosuccinimide, the reaction is typically carried out at reflux in a suitable solvent like carbon tetrachloride. The progress of the reaction should be monitored (e.g., by TLC) to determine the point of completion. Prolonged reaction times at high temperatures should be avoided to minimize byproduct formation.

Data Presentation: Synthesis of this compound

The following table summarizes quantitative data from a representative synthesis of this compound.

PrecursorDehydrogenating AgentCatalystSolventReaction TimeTemperatureYield (%)Reference
Phenylsuccinic anhydrideN-bromosuccinimideBenzoyl peroxideCarbon tetrachlorideNot specifiedReflux57-64%[2]

Experimental Protocols

Synthesis of this compound from Phenylsuccinic Anhydride

This protocol is based on the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide.

Materials:

  • Phenylsuccinic anhydride

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (as a radical initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylsuccinic anhydride in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow start Low Yield of this compound check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp check_reagents Check Reagent Purity/Activity incomplete->check_reagents increase_time->check_completion increase_temp->check_completion check_reagents->check_completion check_byproducts Analyze for Byproducts (e.g., NMR, GC-MS) complete->check_byproducts decomposition Decomposition Observed (Charring) check_byproducts->decomposition Charring/Dark color purification_issue Purification Issues check_byproducts->purification_issue Multiple spots on TLC lower_temp Lower Reaction Temperature decomposition->lower_temp lower_temp->check_completion optimize_purification Optimize Purification (Vacuum Distillation, Recrystallization) purification_issue->optimize_purification yield_improved Yield Improved optimize_purification->yield_improved

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Logical Relationship of Synthesis Steps

SynthesisSteps cluster_synthesis Synthesis cluster_purification Purification Phenylsuccinic_Anhydride Phenylsuccinic Anhydride Reaction Dehydrogenation Reaction Phenylsuccinic_Anhydride->Reaction NBS N-Bromosuccinimide NBS->Reaction Catalyst Benzoyl Peroxide Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Method Vacuum Distillation or Recrystallization Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: Logical flow of the this compound synthesis and purification process.

References

Phenylmaleic Anhydride Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylmaleic anhydride (B1165640). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when working with phenylmaleic anhydride?

A1: The most common side product is phenylmaleic acid, which is formed by the hydrolysis of the anhydride ring in the presence of water. This compound is moisture-sensitive, and even atmospheric moisture can lead to the formation of this impurity.[1][2]

Q2: How can I minimize the formation of phenylmaleic acid?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.

Q3: What are the expected products when reacting this compound with primary or secondary amines?

A3: With a primary amine, the initial reaction is a ring-opening to form an N-substituted phenylmaleamic acid. This intermediate can then be cyclized, typically with heat and a dehydrating agent, to form the corresponding N-substituted phenylmaleimide (B3051593).[3] With a secondary amine, the reaction generally stops at the stable N,N-disubstituted phenylmaleamic acid, as there is no proton on the nitrogen to eliminate for cyclization.

Q4: Can this compound undergo polymerization?

A4: Yes, this compound can be involved in polymerization reactions, often as a comonomer. The resulting polymers can then be further functionalized through reactions of the anhydride group.[4]

Troubleshooting Guides

Reaction with Primary Amines: Incomplete Imide Formation

Problem: Low yield of the desired N-substituted phenylmaleimide and presence of a significant amount of the intermediate phenylmaleamic acid.

CauseSolution
Insufficient heating or reaction time for cyclization. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or other appropriate analytical methods to determine the optimal conditions.
Ineffective dehydrating agent. Ensure the dehydrating agent (e.g., acetic anhydride, sodium acetate) is fresh and active. Consider using a different dehydrating agent or a Dean-Stark apparatus to remove water azeotropically.
Steric hindrance from the amine or the phenyl group on the anhydride. For sterically hindered substrates, more forcing reaction conditions (higher temperatures, stronger dehydrating agents) may be necessary.
Diels-Alder Reactions: Low Yield or No Product

Problem: The Diels-Alder reaction between this compound and a diene is not proceeding as expected.

CauseSolution
The diene cannot adopt the required s-cis conformation. Acyclic dienes may preferentially exist in the more stable s-trans conformation. Heating may be required to overcome the energy barrier to the s-cis conformation. If the diene is locked in an s-trans conformation, it will not undergo a Diels-Alder reaction.
Steric hindrance. The phenyl group on this compound can sterically hinder the approach of the diene. Using a less sterically demanding diene or higher reaction temperatures may improve the yield.
Retro-Diels-Alder reaction. The Diels-Alder reaction is reversible. If the reaction is run at too high a temperature, the equilibrium may favor the starting materials. Optimize the temperature to be high enough for the reaction to proceed but not so high that the reverse reaction dominates.
Decomposition of the product. The Diels-Alder adduct may be unstable at the reaction temperature and decompose.[5] Monitor the reaction for the appearance of decomposition products and try to run the reaction at the lowest effective temperature.
General Issues: Presence of Unexpected Byproducts

Problem: Characterization of the reaction mixture shows unexpected side products.

CauseSolution
Hydrolysis of this compound. As mentioned in the FAQs, the presence of moisture will lead to the formation of phenylmaleic acid. Ensure all reagents and equipment are dry and the reaction is performed under an inert atmosphere.
Isomerization of phenylmaleic acid. If phenylmaleic acid is formed, it can potentially isomerize to the thermodynamically more stable phenylfumaric acid (the trans-isomer), especially under thermal conditions.
Side reactions involving the phenyl ring. While less common under typical reaction conditions, highly reactive reagents or harsh conditions could potentially lead to reactions on the phenyl ring (e.g., electrophilic substitution). If suspected, advanced analytical techniques (e.g., 2D NMR, mass spectrometry) may be needed to identify these byproducts.

Experimental Protocols

Synthesis of N-(4-methylphenyl)phenylmaleimide

This protocol is adapted from the synthesis of N-phenylmaleimide and illustrates the general procedure for reacting this compound with a primary amine.

Materials:

  • This compound

  • p-Toluidine (B81030)

  • Anhydrous diethyl ether

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

Step 1: Formation of N-(4-methylphenyl)phenylmaleamic acid

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • With stirring, add a solution of p-toluidine (1 equivalent) in anhydrous diethyl ether through the dropping funnel.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Cool the mixture in an ice bath and collect the precipitated N-(4-methylphenyl)phenylmaleamic acid by vacuum filtration. The product can typically be used in the next step without further purification.

Step 2: Cyclization to N-(4-methylphenyl)phenylmaleimide

  • In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.

  • Add the N-(4-methylphenyl)phenylmaleamic acid from Step 1 to the flask.

  • Heat the mixture on a steam bath with swirling for 30 minutes to dissolve the suspension.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the crude N-(4-methylphenyl)phenylmaleimide by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., cyclohexane) to obtain the pure imide.

ReagentMolar RatioPurpose
This compound1Starting material
p-Toluidine1Primary amine reactant
Acetic anhydride-Dehydrating agent for cyclization
Sodium acetateCatalyticBase catalyst for cyclization

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Imide Formation (Cyclization) PMA Phenylmaleic Anhydride Intermediate Tetrahedral Intermediate PMA->Intermediate Nucleophilic attack Amine Primary Amine (R-NH2) Amine->Intermediate AmicAcid N-substituted Phenylmaleamic Acid Intermediate->AmicAcid Proton transfer Imide N-substituted Phenylmaleimide AmicAcid->Imide Dehydration AmicAcid->Imide DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Imide Water Water (H2O)

Caption: Reaction mechanism for the formation of an N-substituted phenylmaleimide.

Troubleshooting_Diels_Alder Start Start: Low yield in Diels-Alder reaction CheckDiene Is the diene capable of adopting an s-cis conformation? Start->CheckDiene Heat Increase reaction temperature to favor s-cis conformation CheckDiene->Heat No (Acyclic) ChangeDiene Use a different diene that is locked in or readily adopts the s-cis conformation CheckDiene->ChangeDiene No (Locked s-trans) CheckTemp Is the reaction temperature too high? CheckDiene->CheckTemp Yes Heat->CheckTemp LowerTemp Lower the reaction temperature to prevent retro-Diels-Alder or product decomposition CheckTemp->LowerTemp Yes CheckSterics Is there significant steric hindrance? CheckTemp->CheckSterics No Success Reaction successful LowerTemp->Success IncreaseTempOrTime Increase temperature or reaction time to overcome steric hindrance CheckSterics->IncreaseTempOrTime Yes CheckSterics->Success No IncreaseTempOrTime->Success

Caption: Troubleshooting workflow for Diels-Alder reactions with this compound.

Phenylmaleic_Anhydride_Reactions cluster_products Potential Reaction Pathways PMA This compound Hydrolysis Hydrolysis (with H2O) PMA->Hydrolysis Aminolysis Aminolysis (with R-NH2) PMA->Aminolysis DielsAlder Diels-Alder (with Diene) PMA->DielsAlder Polymerization Polymerization PMA->Polymerization PhenylmaleicAcid Phenylmaleic Acid Hydrolysis->PhenylmaleicAcid Phenylmaleimide N-R-Phenylmaleimide Aminolysis->Phenylmaleimide Adduct Diels-Alder Adduct DielsAlder->Adduct Polymer Poly(this compound) Polymerization->Polymer

Caption: Logical relationships of this compound reaction pathways.

References

Technical Support Center: Purification of Crude Phenylmaleic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Phenylmaleic anhydride (B1165640) by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of Phenylmaleic anhydride?

A1: A commonly used and effective solvent system is a mixture of dry acetone (B3395972) and petroleum ether.[1] Acetone is a good solvent for dissolving this compound at elevated temperatures, while petroleum ether acts as an anti-solvent, inducing crystallization upon cooling. The ideal ratio of these solvents may need to be determined empirically to maximize yield and purity.

Q2: My this compound appears as an oil instead of crystals during cooling. What should I do?

A2: This phenomenon, known as "oiling out," can occur if the solution is supersaturated or if the cooling rate is too rapid. To resolve this, try reheating the solution to redissolve the oil and then add a small amount of additional hot solvent (acetone in the case of an acetone/petroleum ether system) to reduce the saturation. Allow the solution to cool more slowly to encourage the formation of crystals.

Q3: The yield of my recrystallized this compound is very low. What are the possible reasons and how can I improve it?

A3: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time. An ice bath can be used to maximize crystal formation after the solution has cooled to room temperature.

  • Washing with a solvent that is too warm: Always use ice-cold solvent to wash the collected crystals to minimize dissolution of the product.

Q4: What are the likely impurities in my crude this compound?

A4: Potential impurities can include unreacted starting materials, such as phenylsuccinic acid, or byproducts formed during the synthesis. The nature of the impurities will depend on the synthetic route used to prepare the crude this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too slow, or the solution has not been cooled to a low enough temperature.- Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to provide nucleation sites.- Add a seed crystal of pure this compound to induce crystallization.- Place the flask in an ice bath to lower the temperature further.
Crystals are colored or appear impure. - The crude material contains colored impurities that are soluble in the recrystallization solvent.- The cooling was too rapid, trapping impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as this can cause bumping.- Ensure the solution cools slowly to allow for the formation of pure crystals.
"Oiling out" occurs. - The solution is highly supersaturated.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly. Consider insulating the flask to slow the rate of cooling.
Low recovery of purified product. - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not cold enough.- Incomplete transfer of crystals from the flask to the filter.- Use the minimum amount of hot solvent required to dissolve the crude product.- Always wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure all crystals are transferred to the filter paper. A spatula can be used to scrape the inside of the flask.

Data Presentation

Solvent Qualitative Solubility of this compound Quantitative Solubility of Maleic Anhydride ( g/100g solvent) at different temperatures
25 °C
Acetone Soluble227
Ethyl Acetate Moderately Soluble112
Toluene Sparingly Soluble23.4
Petroleum Ether InsolubleVery Low
Water Reacts to form Phenylmaleic AcidReacts to form Maleic Acid

Note: The quantitative data for maleic anhydride is provided as a reference and may not directly reflect the solubility of this compound.

Experimental Protocols

Recrystallization of Crude this compound using Acetone-Petroleum Ether

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dry acetone and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. For final drying, the crystals can be placed in a desiccator.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_acetone Add minimal hot dry acetone crude->add_acetone dissolved Completely dissolved solution add_acetone->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration cool_slowly Cool to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold petroleum ether vacuum_filtration->wash dry Dry crystals wash->dry pure_crystals Pure this compound Crystals dry->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_recrystallization cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out cluster_low_yield_solutions Solutions for Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed reheat Reheat & Add Solvent oiling_out->reheat slow_cool Cool Slowly oiling_out->slow_cool min_solvent Use Minimal Solvent low_yield->min_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash

References

Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions with Phenylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

technical support center to address low yields in Diels-Alder reactions involving phenylmaleic anhydride (B1165640). This guide is tailored for researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome challenges associated with low yields in Diels-Alder reactions using phenylmaleic anhydride as the dienophile.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a significantly lower yield than expected. What are the common causes?

A1: Low yields in Diels-Alder reactions with this compound can stem from several factors, often related to the inherent properties of this substituted dienophile. The primary culprits include:

  • Steric Hindrance: The bulky phenyl group on the dienophile can sterically hinder the approach of the diene, slowing down the reaction rate and leading to lower conversion.[1][2][3] This is a significant factor compared to reactions with the smaller maleic anhydride.

  • Electronic Effects: While the anhydride group is electron-withdrawing and activates the dienophile, the phenyl group can have a more complex electronic influence. Depending on the diene, the electronics may not be as favorable as with unsubstituted maleic anhydride, which has two strong electron-withdrawing carbonyl groups directly influencing the double bond.[4][5][6]

  • Reversibility (Retro-Diels-Alder): Diels-Alder reactions are reversible, and this equilibrium can become significant at elevated temperatures.[7][8] If the adduct is not thermodynamically stable, it may revert to the starting materials, thus lowering the isolated yield.

  • Side Reactions: At higher temperatures required to overcome steric hindrance, side reactions such as polymerization of the diene or dienophile can become more prevalent, consuming starting materials and reducing the desired product yield.[9]

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, solvent, and the absence of a suitable catalyst, can all contribute to low yields.

Q2: How does the phenyl group on this compound specifically impact the reaction differently than unsubstituted maleic anhydride?

A2: The phenyl group introduces two main effects:

  • Steric Hindrance: As mentioned, the phenyl group is significantly larger than a hydrogen atom. This bulkiness can impede the optimal orientation of the diene and dienophile in the transition state, increasing the activation energy of the reaction and thus decreasing the reaction rate.[1]

  • Electronic Influence: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect but can also donate electron density through resonance. This can alter the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In a "normal" Diels-Alder reaction, a lower LUMO energy leads to a faster reaction.[4][5] The electronic contribution of the phenyl group may not lower the LUMO as effectively as the second carbonyl group in maleic anhydride, making this compound a less reactive dienophile in some cases.

Q3: I suspect steric hindrance is the main issue. How can I overcome this to improve my yield?

A3: To mitigate the effects of steric hindrance, you can modify the reaction conditions:

  • Increase Reaction Temperature: Higher temperatures provide more kinetic energy to the molecules, helping them overcome the activation barrier increased by steric hindrance.[10] However, be mindful of the potential for retro-Diels-Alder reactions and side reactions at excessive temperatures.[7][8]

  • Prolong Reaction Time: A slower reaction rate due to steric hindrance may simply require a longer time to reach completion. Monitor the reaction progress over an extended period.

  • Use of a Catalyst: Lewis acid catalysts can accelerate the reaction by coordinating to the carbonyl groups of the anhydride.[11][12][13] This coordination makes the dienophile more electron-deficient, lowering its LUMO energy and increasing its reactivity, which can help overcome steric barriers.[11][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Steric Hindrance from the phenyl group is preventing the reaction.Increase the reaction temperature and/or prolong the reaction time. Consider using a Lewis acid catalyst to enhance the dienophile's reactivity.[11][12][13]
Unfavorable Electronic Effects between the diene and this compound.Select a more electron-rich diene to decrease the HOMO-LUMO energy gap.[4][5][6]
Low Reaction Temperature is insufficient to overcome the activation energy.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[10]
Yield Decreases with Increased Temperature Retro-Diels-Alder Reaction is occurring, shifting the equilibrium back to the starting materials.[7][8]Optimize the temperature to find a balance between overcoming the activation energy and minimizing the reverse reaction. Use a solvent that allows for the precipitation of the product as it forms, driving the equilibrium forward.
Presence of Polymeric Byproducts High Reaction Temperature is causing the diene or dienophile to polymerize.[9]Lower the reaction temperature and consider using a Lewis acid catalyst to allow the reaction to proceed at a milder temperature.[11][12] The addition of a radical inhibitor can also be beneficial.
Incomplete Reaction Insufficient Reaction Time for the sterically hindered dienophile.Extend the reaction time and monitor the progress using techniques like TLC or NMR.
Inappropriate Solvent is not effectively facilitating the reaction.Experiment with different solvents. Polar solvents can sometimes accelerate Diels-Alder reactions.[1][14]

Experimental Protocols

General Protocol for a Thermally-Driven Diels-Alder Reaction with this compound

This protocol provides a starting point for optimizing your reaction. Adjustments to temperature, time, and solvent may be necessary depending on the specific diene used.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diene (1.0 equivalent) and this compound (1.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene, xylene, or o-dichlorobenzene) to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR by taking aliquots at regular intervals.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is recommended when thermal conditions lead to low yields or decomposition.

  • Reactant and Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.1 equivalents) in a dry, anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: Cool the solution to 0 °C and add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, or SnCl₄, 0.1-1.0 equivalent) portion-wise. Stir the mixture for 15-30 minutes.

  • Diene Addition: Add the diene (1.0 equivalent) dropwise to the cooled solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or ¹H NMR.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Diagrams

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Diels-Alder Reactions start Low Yield Observed check_temp Is the reaction temperature high enough? start->check_temp check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_sterics Is steric hindrance a likely issue? check_time->check_sterics Yes increase_time Increase Reaction Time check_time->increase_time No check_electronics Are the electronics favorable? check_sterics->check_electronics No use_catalyst Use Lewis Acid Catalyst check_sterics->use_catalyst Yes check_retro Is retro-Diels-Alder a possibility? check_electronics->check_retro Yes change_diene Use a more electron-rich diene check_electronics->change_diene No check_side_reactions Are there signs of polymerization or other side products? check_retro->check_side_reactions No optimize_temp Optimize Temperature (lower if retro-DA is suspected) check_retro->optimize_temp Yes lower_temp_inhibitor Lower Temperature / Add Inhibitor check_side_reactions->lower_temp_inhibitor Yes success Improved Yield increase_temp->success increase_time->success use_catalyst->success change_diene->success optimize_temp->success lower_temp_inhibitor->success

Caption: A flowchart for troubleshooting low yields.

Reaction Coordinate Diagram: Catalyzed vs. Uncatalyzed

Reaction_Coordinate Effect of Lewis Acid Catalyst on Activation Energy cluster_0 reactants Reactants ts_uncatalyzed reactants->ts_uncatalyzed ΔG‡ (Uncatalyzed) ts_catalyzed reactants->ts_catalyzed ΔG‡ (Catalyzed) products Products ts_uncatalyzed->products ts_catalyzed->products

Caption: Energy profile of catalyzed vs. uncatalyzed reactions.

References

Preventing decomposition of Phenylmaleic anhydride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of phenylmaleic anhydride (B1165640) to prevent its decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration from white/light yellow to brown) Exposure to moisture and/or elevated temperatures.Discard the reagent as its purity is compromised. Review storage procedures to ensure the container is tightly sealed and stored in a cool, dark, and dry environment. Consider storing under an inert atmosphere.
Inconsistent experimental results Degradation of phenylmaleic anhydride leading to lower molar equivalents in your reaction.Verify the purity of the stored this compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the reagent and re-evaluate storage conditions.
Precipitate formation in solutions Hydrolysis of this compound to the less soluble phenylmaleic acid.Use anhydrous solvents and handle the reagent in a dry atmosphere (e.g., glove box or under a stream of inert gas). Prepare solutions fresh before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is hydrolysis due to exposure to moisture. This compound is sensitive to water and will react to form phenylmaleic acid, its corresponding dicarboxylic acid.[1][2] This can be exacerbated by elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2][3] For optimal shelf-life, storage at temperatures below 15°C and under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Q3: My this compound has turned from a white/light yellow powder to a brownish color. Is it still usable?

A3: A significant color change to brown suggests potential degradation or the presence of impurities.[2][4] It is highly recommended to assess the purity of the material before use. For critical applications, using a fresh, unopened container of the reagent is advisable to ensure the integrity of your experiments.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While low temperatures are beneficial, standard freezers can have freeze-thaw cycles that introduce moisture. If storing in a freezer, ensure the container is exceptionally well-sealed and consider placing it inside a desiccator within the freezer. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Q5: What solvents are compatible with this compound for short-term handling?

A5: For short-term handling and reactions, anhydrous aprotic solvents are recommended. Examples include anhydrous tetrahydrofuran (B95107) (THF), anhydrous dichloromethane (B109758) (DCM), and anhydrous acetonitrile (B52724). It is crucial to use solvents with very low water content to prevent hydrolysis.

Stability Data

The following table presents illustrative data from an accelerated stability study of this compound under various storage conditions. This data demonstrates the impact of temperature and humidity on the purity of the compound over time.

Condition Time Point Purity (%) Appearance
25°C / 60% RH 0 Months99.5White Powder
3 Months97.2Off-white Powder
6 Months94.8Light Yellow Powder
40°C / 75% RH 0 Months99.5White Powder
1 Month92.1Yellow Powder, some clumping
3 Months85.6Brownish Powder, significant clumping
4°C / Low RH 0 Months99.5White Powder
12 Months99.2White Powder
<15°C under Inert Gas 0 Months99.5White Powder
24 Months99.4White Powder

RH = Relative Humidity. This data is illustrative and based on the known behavior of cyclic anhydrides.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions.

1. Materials and Equipment:

  • This compound (≥99% purity)
  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
  • Refrigerator (4°C)
  • Inert gas source (Argon or Nitrogen)
  • Schlenk flasks or amber glass vials with gas-tight septa
  • HPLC system with a UV detector
  • HPLC column (e.g., C18 reverse-phase)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid
  • Analytical balance
  • Volumetric flasks and pipettes

2. Sample Preparation and Storage:

  • Aliquot approximately 1g of this compound into several amber glass vials.
  • For samples to be stored under inert gas, flush the vials with the gas for 1-2 minutes before sealing.
  • Place the vials in the different storage conditions:
  • 25°C / 60% Relative Humidity (RH)
  • 40°C / 75% RH
  • 4°C / Low RH (in a desiccator)
  • <15°C under inert gas

3. Time Points for Analysis:

  • 25°C/60% RH: 0, 3, 6, 9, 12 months
  • 40°C/75% RH: 0, 1, 2, 3 months
  • 4°C/Low RH: 0, 6, 12, 24 months
  • <15°C under Inert Gas: 0, 12, 24 months

4. Analytical Method (HPLC):

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% phosphoric acid), adjusting the ratio for optimal separation of this compound and phenylmaleic acid. A gradient elution may be necessary.
  • Standard Preparation: Prepare stock solutions of pure this compound and phenylmaleic acid in anhydrous acetonitrile. Create a series of calibration standards from these stock solutions.
  • Sample Analysis:
  • At each time point, remove a vial from its storage condition.
  • Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in a known volume of anhydrous acetonitrile.
  • Inject the sample and standards onto the HPLC system.
  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
  • Data Analysis:
  • Identify and quantify the peaks for this compound and its primary degradant, phenylmaleic acid, by comparing retention times with the standards.
  • Calculate the percentage purity of this compound in the sample.

Visualizations

Decomposition_Pathway PMA This compound PMAcid Phenylmaleic Acid (Degradant) PMA->PMAcid Hydrolysis H2O Water (Moisture) H2O->PMAcid

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow start Observed Issue with this compound issue Discoloration, Clumping, or Inconsistent Results? start->issue cause Potential Decomposition due to Moisture/Heat issue->cause Yes action1 Verify Purity (e.g., HPLC, NMR) cause->action1 decision Is Purity Compromised? action1->decision action2 Discard Reagent. Use Fresh Stock. decision->action2 Yes end Problem Resolved decision->end No action3 Review Storage Conditions: - Tightly Sealed Container - Cool, Dark, Dry Place - Consider Inert Atmosphere action2->action3 action3->end

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow start Start: Stability Study prep Prepare Samples: Aliquot this compound into Vials start->prep storage Place Samples in Controlled Storage Conditions: - 25°C/60% RH - 40°C/75% RH - 4°C/Low RH - <15°C under Inert Gas prep->storage analysis Analyze Samples at Predetermined Time Points storage->analysis hplc HPLC Analysis: - Prepare Standards & Samples - Inject and Acquire Data analysis->hplc data Data Processing: - Quantify this compound and Degradants - Calculate Purity hplc->data report Generate Stability Report and Determine Shelf-Life data->report end End report->end

Caption: Workflow for the accelerated stability study.

References

Technical Support Center: Optimizing Phenylmaleic Anhydride (N-Phenylmaleimide) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of N-Phenylmaleimide (NPMI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and handling of NPMI polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of N-Phenylmaleimide, offering potential causes and corrective actions.

Issue 1: Low Polymer Yield or Incomplete Polymerization

  • Potential Cause 1: Inactive or Insufficient Initiator/Catalyst. The initiator or catalyst may have degraded, or the concentration might be too low for efficient polymerization.

  • Troubleshooting:

    • Verify the purity and activity of the initiator (e.g., AIBN, BPO) or catalyst. For radical initiators, consider recrystallization.[1]

    • Optimize the initiator/catalyst concentration. A study on the polymerization of N-PMI with Na3PO4 as a catalyst showed that the polymer yield was significantly affected by the catalyst dosage.[2]

    • Ensure the reaction temperature is appropriate for the chosen initiator's half-life.

  • Potential Cause 2: Presence of Inhibitors. Oxygen is a potent inhibitor of radical polymerization. Other impurities in the monomer or solvent can also hinder the reaction.

  • Troubleshooting:

    • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen, argon).[3][4]

    • Purify the monomer and solvents before use to remove any potential inhibitors.[1]

  • Potential Cause 3: Hydrolysis of the Maleimide (B117702) Ring. The maleimide ring is susceptible to hydrolysis, which can "kill" the reactive site for polymerization, especially in the presence of moisture.[5]

  • Troubleshooting:

    • Use anhydrous solvents and dry glassware.

    • Conduct the reaction under a dry, inert atmosphere.[5]

Issue 2: Premature Gelation or Formation of Insoluble Polymer

  • Potential Cause 1: Uncontrolled Crosslinking. In some polymerization reactions, especially at higher temperatures, premature crosslinking can occur, leading to an insoluble product.[5]

  • Troubleshooting:

    • Carefully control the reaction temperature. Staged temperature profiles can be employed, with lower temperatures favoring linear chain growth and higher temperatures for a controlled curing step if desired.[5]

    • Introduce a free-radical inhibitor in a small, controlled amount if prolonged heating is necessary.[5]

  • Potential Cause 2: High Monomer Concentration in Bulk Polymerization. High monomer concentrations can lead to a rapid, exothermic reaction that is difficult to control, resulting in gelation.

  • Troubleshooting:

    • Consider solution polymerization to better manage the reaction heat and viscosity.

    • If bulk polymerization is necessary, ensure efficient stirring and heat dissipation.

Issue 3: Broad Molecular Weight Distribution or Bimodal GPC Trace

  • Potential Cause 1: Chain Transfer Reactions. Chain transfer to monomer, polymer, or solvent can lead to the formation of new polymer chains with varying lengths.

  • Troubleshooting:

    • Choose a solvent with a low chain transfer constant.

    • Adjust the monomer-to-initiator ratio.

  • Potential Cause 2: Inefficient Initiation or Termination. A slow or inconsistent initiation rate can result in polymer chains starting at different times, leading to a broader molecular weight distribution.

  • Troubleshooting:

    • Ensure the initiator is completely dissolved and evenly distributed at the start of the reaction.

    • For controlled polymerization techniques like ATRP, ensure the purity and proper stoichiometry of the catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the typical initiators used for the free-radical polymerization of N-Phenylmaleimide?

A1: Common free-radical initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO).[1][4] The choice of initiator often depends on the desired reaction temperature.

Q2: What solvents are suitable for the solution polymerization of N-Phenylmaleimide?

A2: A variety of solvents can be used, including dimethyl sulfoxide (B87167) (DMSO), cyclohexanone (B45756), toluene (B28343), and N,N-dimethylformamide (DMF).[2][4] The choice of solvent can influence the polymerization rate and the solubility of the resulting polymer. DMSO is noted as a good solvent for dissolving the monomer and maintaining high molecular weight polymers in solution.[2]

Q3: At what temperatures should N-Phenylmaleimide polymerization be conducted?

A3: The optimal temperature depends on the type of polymerization and the initiator used. For free-radical polymerization with AIBN, temperatures around 60-70°C are common.[6] For copolymerization with styrene (B11656) using BPO, a temperature of 100°C has been reported.[4] Anionic polymerization may be carried out at different temperature ranges.

Q4: How can I purify the N-Phenylmaleimide monomer before polymerization?

A4: Recrystallization is a common method for purifying NPMI. The crude product can be washed with water and then dried.[4]

Q5: What are some common side reactions to be aware of during N-Phenylmaleimide polymerization?

A5: The primary side reaction of concern is the hydrolysis of the maleimide ring in the presence of moisture, which deactivates the monomer.[5] Additionally, for certain applications, premature homopolymerization or crosslinking can be an issue, which can be mitigated by using inhibitors or carefully controlling the temperature.[5]

Data Presentation

Table 1: Reaction Conditions for N-Phenylmaleimide (NPMI) Homopolymerization

Initiator/CatalystSolventTemperature (°C)Time (h)Observations
Na3PO4DMSO8048Successful polymerization with good yield.[2]
AIBNToluene6017High polymer yield (93%).[6]

Table 2: Reaction Conditions for N-Phenylmaleimide (NPMI) Copolymerization with Styrene

InitiatorSolventTemperature (°C)Time (h)Monomer Ratio (NPMI:Styrene)
BPOCyclohexanone10042.08:1 (molar)
AIBNToluene/Alcohol704-5Not specified

Experimental Protocols

Protocol 1: Free-Radical Homopolymerization of N-Phenylmaleimide

  • Reactant Preparation: Dissolve N-phenylmaleimide (e.g., 2g, 11.55 mmol) and AIBN (2 mol%) in dry toluene (to make a 10% wt solution) in a dry reaction flask equipped with a nitrogen inlet.[6]

  • Degassing: Subject the reaction mixture to a freeze-pump-thaw cycle to remove dissolved oxygen.[6]

  • Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for 17 hours.[6]

  • Purification: Precipitate the polymer by pouring the reaction mixture into dry diethyl ether.[6]

  • Drying: Separate the polymer by filtration and dry it under vacuum at approximately 40°C.[6]

Protocol 2: Free-Radical Copolymerization of N-Phenylmaleimide and Styrene

  • Reactant Preparation: In a 5 L flask purged with dry nitrogen, dissolve N-phenylmaleimide (217 g) and styrene (104 g) in cyclohexanone (3 L) by stirring at 76°C for 40 minutes.[4]

  • Initiator Addition: After flushing the system with nitrogen to remove oxygen, add the initiator, benzoyl peroxide (BPO) (7.5 g).[4]

  • Polymerization: Heat the reactor to 100°C using an external circulating oil bath and carry out the copolymerization for 4 hours under a nitrogen atmosphere.[4]

  • Cooling and Purification: Cool the reaction mixture to room temperature. Dissolve the copolymer in acetone (B3395972) and pour the solution into an excess of methanol (B129727) to precipitate the polymer and remove residual monomers and initiator.[4]

Visualizations

experimental_workflow Experimental Workflow for N-Phenylmaleimide Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up reactant_prep Reactant Preparation (Monomer, Solvent, Initiator) degassing Degassing (Freeze-Pump-Thaw or N2 Purge) reactant_prep->degassing polymerization Polymerization Reaction (Controlled Temperature and Time) degassing->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation filtration Filtration precipitation->filtration drying Drying under Vacuum filtration->drying

Caption: A typical experimental workflow for N-Phenylmaleimide polymerization.

troubleshooting_workflow Troubleshooting Logic for N-Phenylmaleimide Polymerization cluster_yield Low Yield cluster_gelation Premature Gelation start Polymerization Issue Observed check_initiator Check Initiator/Catalyst (Purity, Concentration) start->check_initiator control_temp Control Temperature (Staged Heating) start->control_temp check_inhibitors Check for Inhibitors (Oxygen, Impurities) check_initiator->check_inhibitors check_hydrolysis Check for Hydrolysis (Moisture) check_inhibitors->check_hydrolysis add_inhibitor Consider Inhibitor (Controlled Amount) control_temp->add_inhibitor

Caption: A troubleshooting workflow for common issues in NPMI polymerization.

References

Removal of unreacted Phenylmaleic anhydride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted phenylmaleic anhydride (B1165640) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted phenylmaleic anhydride?

Unreacted this compound is an impurity that can interfere with downstream applications, complicate product characterization (e.g., NMR, mass spectrometry), and affect the yield and purity of the desired product. Its reactive nature can lead to undesired side reactions during storage or subsequent synthetic steps.

Q2: What is the primary strategy for removing this compound?

The most common and effective strategy relies on the hydrolysis of the anhydride to its corresponding carboxylic acid, phenylmaleic acid. This compound is sparingly soluble in water, but its hydrolyzed form, phenylmaleic acid, is readily deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt.[1] This allows for its separation from neutral organic products via liquid-liquid extraction.

Q3: How do I choose the best removal method for my specific reaction?

The choice of method depends primarily on the properties of your desired product.

  • For water-insoluble, base-stable products: Aqueous basic extraction is the preferred method.

  • For products that are also acidic: Chromatography or recrystallization are better options.

  • For temperature-stable solid products: Recrystallization can be a highly effective method for achieving high purity.

  • For complex mixtures or when high purity is critical: Flash column chromatography is the most rigorous method.

The decision workflow is outlined in the diagram below.

G start Reaction Mixture (Product + Unreacted this compound) product_props Is the desired product stable to aqueous base (e.g., NaOH, NaHCO3) and insoluble in water? start->product_props extraction Yes: Use Aqueous Basic Extraction product_props->extraction Yes no_extraction No extraction_protocol Follow Protocol 1: Aqueous Basic Extraction extraction->extraction_protocol product_solid Is the product a solid with different solubility than this compound? no_extraction->product_solid No recrystallize Yes: Use Recrystallization product_solid->recrystallize Yes no_recrystallize No recrystallize_protocol Follow Protocol 2: Recrystallization recrystallize->recrystallize_protocol chromatography Use Flash Column Chromatography no_recrystallize->chromatography No chromatography_protocol Follow Protocol 3: Flash Column Chromatography chromatography->chromatography_protocol

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Issue: After a basic wash, I suspect phenylmaleic acid is still in my organic layer.

  • Possible Cause: Insufficient hydrolysis of the anhydride, inadequate mixing during extraction, or the use of a base that is too weak.

  • Solution:

    • Ensure the reaction mixture was stirred vigorously with the basic solution for an adequate amount of time (at least 15-30 minutes) to allow for complete hydrolysis and extraction.

    • Use a sufficiently concentrated base. A 1-2 M solution of sodium hydroxide (B78521) (NaOH) is generally effective. For very sensitive products, a saturated solution of sodium bicarbonate (NaHCO₃) can be used, but may require longer stirring or gentle heating.

    • Perform multiple extractions with smaller volumes of the basic solution, as this is more efficient than a single extraction with a large volume.

Issue: My desired product is an acid. How can I remove this compound?

  • Possible Cause: Basic extraction will deprotonate and extract both your product and the phenylmaleic acid into the aqueous layer, resulting in no separation.

  • Solution:

    • Flash Column Chromatography: This is the most reliable method. This compound and its corresponding acid are relatively polar. A silica (B1680970) gel column using a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. Monitor the fractions by Thin Layer Chromatography (TLC).

    • Selective Recrystallization: If your product is a solid, you may be able to find a solvent system where the solubility of your product is significantly different from that of this compound or phenylmaleic acid.

Issue: How can I monitor the removal of this compound using TLC?

  • Procedure: Spot the crude reaction mixture, the organic layer after extraction, and a reference spot of pure this compound on a silica gel TLC plate.

  • Solvent System: A common mobile phase for moderately polar compounds is a mixture of ethyl acetate and hexanes. Start with a 30:70 (v/v) mixture and adjust the polarity as needed.

  • Visualization: this compound has a UV-active phenyl group, so it can be visualized under a UV lamp (254 nm). It can also be stained with potassium permanganate.

  • Interpretation: A successful removal will show the disappearance or significant reduction of the spot corresponding to this compound in the lane of your purified product.

Data Presentation

Table 1: Physical Properties of this compound and its Hydrolysis Product

PropertyThis compoundPhenylmaleic Acid (Hydrolyzed form)Rationale for Separation
Formula C₁₀H₆O₃C₁₀H₈O₄Addition of a water molecule.
Molar Mass 174.15 g/mol [2]192.17 g/mol Increased mass after hydrolysis.
Appearance White to light brown powder or needles.[1]White solid (expected)Physical state is similar.
Melting Point 120-122 °C[2]Higher than anhydride (expected)Change in intermolecular forces.
Solubility in Water Sparingly soluble.[1]Slightly soluble (as acid)The anhydride reacts with water rather than just dissolving.[3]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., acetone (B3395972), benzene, ethyl acetate).[3][4]Less soluble than anhydride (expected)Increased polarity due to carboxylic acid groups.
Acidity (pKa) N/A (hydrolyzes)Acidic (estimated pKa1 ~2-3, pKa2 ~5-6)The presence of two carboxylic acid groups makes it extractable with base.

Table 2: Comparison of Removal Methods

MethodPrincipleProsConsBest For
Aqueous Basic Extraction Chemical conversion to a water-soluble salt.Fast, inexpensive, scalable.Product must be stable to base and water-insoluble.Neutral, base-stable organic compounds.
Recrystallization Differential solubility of the product and impurity in a chosen solvent.Can yield very pure material, simple equipment.Requires the product to be a solid; screening for a suitable solvent can be time-consuming.Purifying solid products.[5]
Flash Column Chromatography Differential partitioning between a stationary and mobile phase.Highly effective for a wide range of compounds, offers high resolution.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.Acidic or base-sensitive products, complex mixtures, or when very high purity is required.[6]
Chemical Quenching Reaction with a nucleophile (e.g., water, amine) to form a more easily separable derivative.Can be done in-situ before work-up.Introduces another reagent and byproduct that may need removal.Converting the anhydride to a derivative with very different physical properties (e.g., high polarity).

Experimental Protocols

Protocol 1: Removal by Aqueous Basic Extraction

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and is stable to aqueous base.

  • Solvent Addition: Ensure the reaction mixture is dissolved in a suitable water-immiscible organic solvent. If the reaction was run in a water-miscible solvent (like THF or acetone), it may need to be removed under reduced pressure and the residue redissolved.

  • Hydrolysis and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The aqueous layer contains the sodium salt of phenylmaleic acid.

    • Drain the lower layer. Which layer is which depends on the density of the organic solvent relative to water.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water and base.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter or decant the solution to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal by Recrystallization

This method is ideal if your desired product is a solid and has different solubility characteristics than this compound.

  • Solvent Selection: The key is to find a solvent or solvent system in which your product has low solubility at low temperatures but high solubility at high temperatures, while this compound remains soluble at low temperatures. Alternatively, find a solvent that dissolves your product well at high temperatures but not the anhydride. A mixture of a polar solvent (like acetone or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether) is often a good starting point.[7]

  • Dissolution: Place the crude solid product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Removal by Flash Column Chromatography

This is a general guideline for separation on a silica gel column.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.3 and show good separation from the spot corresponding to this compound. A common starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the mobile phase (wet packing) or by adding the dry silica gel followed by the eluent (dry packing).[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution:

    • Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

    • Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Methods to reduce steric hindrance in Phenylmaleic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in reactions involving phenylmaleic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with phenylmaleic anhydride?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction. In the case of this compound, the bulky phenyl group can physically block the approach of other reactants to the carbon-carbon double bond of the maleic anhydride ring. This can lead to significantly slower reaction rates, lower yields, or even prevent a desired reaction from occurring altogether.

Q2: My Diels-Alder reaction with this compound is not proceeding or giving very low yields. What are the likely causes related to steric hindrance?

A2: Low reactivity in Diels-Alder reactions involving this compound is often a direct consequence of steric hindrance. The bulky phenyl group can impede the necessary orbital overlap between the dienophile (this compound) and the diene. This is particularly problematic with sterically demanding dienes. Other contributing factors could include inappropriate reaction temperature, pressure, or the absence of a suitable catalyst to overcome the activation energy barrier heightened by steric repulsion.

Q3: Are there alternative reagents to this compound that are less susceptible to steric hindrance?

A3: Yes, if steric hindrance from the phenyl group is insurmountable, you might consider other dienophiles. Maleic anhydride itself is much less sterically hindered. If an aromatic group is necessary for your target molecule, derivatives with smaller or electronically different substituents might be considered, although this would alter the electronics of the dienophile. The choice of an alternative will depend on the specific requirements of your synthesis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield in Diels-Alder reaction. High steric hindrance between this compound and the diene.1. Increase Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier. Monitor for potential side reactions or decomposition. 2. Apply High Pressure: Applying high pressure (in the range of 5-15 kbar) can favor the formation of the more compact transition state of the cycloaddition, often leading to improved yields. 3. Use a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl oxygen of the anhydride, lowering the LUMO energy of the dienophile and accelerating the reaction. Common choices include ZnCl₂, AlCl₃, and Et₂AlCl.
Reaction is very slow. Steric repulsion slowing down the reaction rate. 1. Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times by efficiently heating the reaction mixture. 2. Optimize Solvent: The choice of solvent can influence the reaction rate. Experiment with different solvents of varying polarity.
Formation of undesired side products. High temperatures or catalyst incompatibility. 1. Screen Catalysts: If using a Lewis acid, screen different catalysts and catalyst loadings to find the optimal conditions that favor the desired product. 2. Stepwise Temperature Increase: Instead of starting at a high temperature, try a gradual increase to find the minimum temperature required for the reaction to proceed, thereby minimizing side product formation.

Experimental Protocols

Protocol 1: High-Pressure Diels-Alder Reaction

This protocol describes a general procedure for conducting a Diels-Alder reaction with this compound under high pressure to overcome steric hindrance.

  • Reactants:

  • Procedure:

    • Dissolve this compound and the diene in a minimal amount of dichloromethane.

    • Place the solution in a high-pressure reaction vessel.

    • Pressurize the vessel to 10 kbar.

    • Maintain the reaction at room temperature for 24-48 hours.

    • Slowly release the pressure.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol outlines the use of a Lewis acid catalyst to promote the Diels-Alder reaction.

  • Reactants:

    • This compound (1 equivalent)

    • Diene (1.2 equivalents)

    • Lewis Acid (e.g., ZnCl₂, 0.1-0.5 equivalents)

    • Dry dichloromethane (CH₂Cl₂) as solvent

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry dichloromethane.

    • Add the Lewis acid catalyst and stir the mixture for 15-30 minutes at room temperature.

    • Add the diene to the reaction mixture.

    • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

    • Purify the product by appropriate methods.

Visual Guides

experimental_workflow start Dissolve this compound & Diene catalyst Add Lewis Acid Catalyst (Optional) start->catalyst high_pressure Apply High Pressure (e.g., 10 kbar) start->high_pressure high_temp Increase Temperature start->high_temp microwave Microwave Irradiation start->microwave catalyst->high_temp quench Quench Reaction high_pressure->quench high_temp->quench microwave->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify

Caption: Workflow for overcoming steric hindrance in this compound reactions.

troubleshooting_logic cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes issue {Low/No Yield | Is steric hindrance the likely cause?} temp Increase Temperature issue->temp Yes pressure Apply High Pressure issue->pressure Yes catalyst Use Lewis Acid Catalyst issue->catalyst Yes yield_increase Increased Yield temp->yield_increase rate_increase Faster Reaction Rate temp->rate_increase pressure->yield_increase catalyst->yield_increase catalyst->rate_increase

Caption: Troubleshooting logic for low-yield this compound reactions.

Phenylmaleic Anhydride Reaction Monitoring: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring phenylmaleic anhydride (B1165640) reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor a phenylmaleic anhydride reaction? A1: Monitoring the reaction is crucial for determining the reaction's endpoint, assessing the formation of byproducts, and ensuring the complete consumption of the starting materials. This allows for optimization of reaction conditions to maximize product yield and purity.

Q2: What are the key chemical species to track during the reaction? A2: The primary species to monitor are the starting materials (e.g., aniline (B41778) and maleic anhydride, which form the maleanilic acid intermediate), the intermediate (phenylmaleanilic acid), and the final product (this compound).[1] It is also important to look for any potential side-products or degradation products.

Q3: Which technique, TLC or HPLC, is more suitable for monitoring this reaction? A3: Both techniques are effective and serve different purposes. TLC is a rapid and cost-effective qualitative method, ideal for quick, frequent checks on the reaction's progress.[2] HPLC provides quantitative data, offering higher resolution and sensitivity, which is essential for detailed analysis of purity and reaction kinetics.

Q4: How can I visualize this compound and its precursors on a TLC plate? A4: this compound and its aromatic precursors are often UV-active due to the presence of the phenyl group. They can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator (e.g., F254), where they will appear as dark spots. Staining with reagents like p-anisaldehyde or potassium permanganate (B83412) can also be used for visualization, which may result in colored spots.[3][4]

Q5: What is a recommended starting mobile phase for TLC analysis? A5: A common starting point for separating organic compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. For the this compound reaction, a mixture of hexanes and ethyl acetate (B1210297) (e.g., in a 7:3 or 8:2 ratio) is a good initial choice. The polarity can be adjusted based on the observed separation. Adding a small amount of acetic acid (0.5-1%) can help reduce streaking, especially for the acidic intermediate.[5][6]

Q6: What type of HPLC column is best for analyzing this compound? A6: A reverse-phase (RP) C18 column is the most common and suitable choice for analyzing this compound and its related compounds.[7][8] These columns separate compounds based on their hydrophobicity.

Q7: What is a typical mobile phase for HPLC analysis? A7: A typical mobile phase for reverse-phase HPLC is a gradient mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) or methanol.[7][9] A small amount of acid, such as formic acid or phosphoric acid (0.1%), is often added to improve peak shape and resolution.[7]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation of TLC Plate and Chamber:

    • Pour a mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover with a lid and let it equilibrate for 10-15 minutes.

    • On a silica (B1680970) gel TLC plate (with F254 indicator), lightly draw a pencil line about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).[6]

  • Sample Spotting:

    • Prepare dilute solutions of your starting material(s) for spotting.

    • Using a capillary tube, spot the starting material in the 'SM' lane.

    • Spot a sample taken directly from the reaction mixture in the 'RXN' lane.

    • In the 'CO' lane, first spot the starting material, then carefully spot the reaction mixture on top of it.[2] This helps to confirm if the starting material spot in the reaction lane is indeed the unreacted starting material.

  • Development and Visualization:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the pencil line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

    • If necessary, use a chemical stain for further visualization.

  • Analysis:

    • Monitor the disappearance of the starting material spot and the appearance of a new product spot in the 'RXN' lane over time. The reaction is considered complete when the starting material spot is no longer visible.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). The product, this compound, is typically less polar than the phenylmaleanilic acid intermediate and will have a higher Rf value.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • System and Sample Preparation:

    • HPLC System: Use a reverse-phase HPLC system with a C18 column and a UV detector.

    • Mobile Phase: Prepare a mobile phase, for example, a gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of methanol). Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration suitable for HPLC analysis (typically in the µg/mL range). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Injection: Inject the prepared sample solution.

    • Gradient Elution: Run a suitable gradient program to ensure the separation of starting materials, intermediates, and the product. A representative gradient is shown in the table below.

    • Detection: Monitor the elution profile with a UV detector, typically at a wavelength where all components have reasonable absorbance (e.g., 210 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the this compound product based on their retention times (which should be determined by injecting pure standards beforehand).

    • Quantify the reaction progress by integrating the peak areas to determine the relative percentage of reactant remaining and product formed over time.

Data Presentation

Table 1: Suggested Analytical Conditions for TLC and HPLC

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel 60 F254Reverse-Phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase/Eluent Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) with 0.5% Acetic AcidSolvent A: 0.1% Phosphoric Acid in WaterSolvent B: Acetonitrile
Elution Mode IsocraticGradient (example below)
Visualization/Detection UV light at 254 nm, p-Anisaldehyde stain, or KMnO₄ stainUV Detector at 210 nm or 254 nm

Table 2: Example HPLC Gradient Program

Time (minutes)% Solvent A (Water + 0.1% H₃PO₄)% Solvent B (Acetonitrile)
0955
20595
25595
26955
30955

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).2. Compound is highly polar or acidic/basic (e.g., phenylmaleanilic acid intermediate).3. Compound is unstable on silica gel.[3][5]1. Dilute the sample and re-spot.2. Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to the mobile phase to suppress ionization.[5]3. Consider using alumina (B75360) or reverse-phase TLC plates.
Spots remain on the baseline (Rf ≈ 0) 1. Mobile phase is not polar enough.2. The sample may have precipitated at the origin.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[5]
Spots run with the solvent front (Rf ≈ 1) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase hexane).[5]
No spots are visible 1. Compound is not UV-active.2. Sample is too dilute.3. Compound is volatile and has evaporated.1. Use a chemical stain for visualization (e.g., p-anisaldehyde, permanganate).2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10][11]3. This is less likely for this compound but can be an issue with low-boiling point compounds.
Uneven solvent front 1. The TLC plate was tilted in the chamber.2. The developing chamber was not properly saturated with solvent vapor.1. Ensure the plate is placed vertically in the chamber.2. Ensure the chamber is sealed and contains a filter paper wick for proper saturation.[10]
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High backpressure 1. Blockage in the system (e.g., column frit, guard column, tubing).2. Buffer precipitation in the mobile phase.3. Sample precipitation on the column.1. Reverse-flush the column (if permitted by the manufacturer).[12] Replace the guard column or in-line filter.2. Ensure buffer components are fully soluble in the mobile phase mixture. Flush the system with high aqueous content mobile phase.[13]3. Ensure the sample is fully dissolved in the mobile phase before injection.
Low or no backpressure 1. Leak in the system (e.g., loose fittings).2. Air trapped in the pump head.3. No mobile phase flow.1. Check and tighten all fittings. Replace seals if necessary.[14]2. Degas the mobile phase. Purge the pump to remove air bubbles.[12]3. Check mobile phase reservoir levels.
Peak tailing 1. Secondary interactions with active silanol (B1196071) groups on the column packing.2. Column overload.3. Column contamination or degradation.1. Lower the mobile phase pH (e.g., add 0.1% formic or phosphoric acid) to suppress silanol ionization.[15]2. Reduce the injected sample concentration/volume.3. Flush the column with a strong solvent or replace the column if it's old.[16]
Peak fronting 1. Sample solvent is stronger than the mobile phase.2. Column overload.1. Dilute the sample in the initial mobile phase whenever possible.[12]2. Reduce the injected sample concentration/volume.
Broad peaks 1. Large extra-column volume (e.g., long tubing).2. Column contamination or void formation.3. Mobile phase flow rate is too low.1. Use tubing with the smallest possible inner diameter and length.2. Replace the guard column. If the analytical column has a void, it may need to be replaced.[13]3. Check and adjust the flow rate.[16]
Shifting retention times 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Column equilibration is insufficient.1. Prepare fresh mobile phase accurately. Use a mobile phase degasser.2. Use a column oven to maintain a constant temperature.[16]3. Ensure the column is fully equilibrated with the mobile phase before starting the analysis (at least 10 column volumes).[16]

Visualizations

Caption: Workflow for troubleshooting common TLC issues.

Caption: Workflow for troubleshooting common HPLC problems.

Caption: Logical workflow for monitoring a chemical reaction.

References

Validation & Comparative

Phenylmaleic Anhydride vs. Maleic Anhydride: A Comparative Guide to Diels-Alder Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Maleic anhydride (B1165640) is a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The introduction of a phenyl group in phenylmaleic anhydride introduces a complex interplay of electronic and steric effects. Theoretically, the phenyl group can act as an electron-donating group through resonance, which would decrease the dienophile's reactivity. However, its inductive electron-withdrawing effect and potential for steric hindrance further complicate a straightforward prediction of its relative reactivity compared to maleic anhydride. This guide presents detailed experimental protocols for the Diels-Alder reaction of both anhydrides with common dienes, which can be used as a basis for conducting direct comparative studies.

Data Presentation: A Framework for Comparison

Due to the absence of direct comparative quantitative data in the literature, the following table provides a framework for researchers to populate with their own experimental findings when comparing the reactivity of this compound and maleic anhydride with a given diene.

ParameterThis compoundMaleic AnhydrideDieneSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Reaction Rate Data to be determinedData to be determinede.g., Cyclopentadiene (B3395910)e.g., Ethyl Acetate (B1210297)e.g., 25Variable-Internal
Product Yield Data to be determinedData to be determinede.g., Anthracene (B1667546)e.g., Xylenee.g., 140Variable-Internal
Stereoselectivity Data to be determinedData to be determinede.g., Furane.g., Toluenee.g., 80Variable-Internal

Theoretical Considerations

The reactivity in a normal-electron-demand Diels-Alder reaction is governed by the energy gap between the diene's HOMO and the dienophile's LUMO. A smaller energy gap leads to a faster reaction.

  • Maleic Anhydride: The two carbonyl groups effectively withdraw electron density from the carbon-carbon double bond, significantly lowering the LUMO energy and making it a potent dienophile.

  • This compound: The phenyl substituent introduces competing electronic effects. The phenyl ring can donate electron density into the double bond via resonance (mesomeric effect), which would raise the LUMO energy and decrease reactivity. Conversely, the sp2-hybridized phenyl group is inductively electron-withdrawing, which would lower the LUMO energy and increase reactivity. The net electronic effect is not immediately obvious and may be diene-dependent. Furthermore, the bulky phenyl group can introduce steric hindrance in the transition state, potentially slowing the reaction rate, especially with sterically demanding dienes.

Experimental Protocols

The following are detailed experimental protocols for Diels-Alder reactions involving maleic anhydride and a general protocol that can be adapted for this compound.

Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

Materials:

  • Maleic anhydride (2.0 g)[1]

  • Ethyl acetate (8 mL)[1]

  • Hexane (B92381) or petroleum ether (8 mL)[1]

  • Freshly "cracked" cyclopentadiene (2 mL)[1]

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.[1]

  • Add 8 mL of hexane or petroleum ether to the solution.[1]

  • Cool the solution in an ice bath.[1]

  • Carefully add 2 mL of freshly prepared cyclopentadiene to the cold maleic anhydride solution and swirl to mix.[1]

  • Allow the product to crystallize from the solution. The reaction is often exothermic and proceeds rapidly at room temperature.[2]

  • To induce further crystallization, the flask can be gently heated to redissolve the solid and then allowed to cool slowly.[1]

  • Collect the crystalline product by suction filtration.

  • Record the melting point, weight, and calculate the percentage yield.

Diels-Alder Reaction of Maleic Anhydride with Anthracene

Materials:

  • Anthracene (0.5 g)[3]

  • Maleic anhydride (0.25 g)[3]

  • Xylene (6 mL)[3]

Procedure:

  • In a round-bottom flask, combine 0.5 g of anthracene and 0.25 g of maleic anhydride.[3]

  • Add 6 mL of xylene to the flask.[3]

  • Assemble a reflux apparatus and heat the mixture at reflux for 30 minutes.[3]

  • After the reflux period, cool the reaction mixture in an ice bath for 5 minutes to promote crystallization.[3]

  • Collect the crude product by vacuum filtration.[3]

  • Dry the product and determine its weight and melting point.

General Protocol for the Diels-Alder Reaction of this compound

This is a general procedure that may require optimization based on the specific diene used.

Materials:

  • This compound (1 equivalent)

  • Diene (1-1.2 equivalents)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.

  • Add the diene to the solution.

  • Heat the reaction mixture to the desired temperature (this may range from room temperature to the boiling point of the solvent) and monitor the reaction progress by a suitable technique (e.g., TLC or NMR spectroscopy).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • If crystallization does not occur, the solvent may be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

  • Isolate the product, dry it, and characterize it by determining its melting point and spectroscopic data (e.g., NMR, IR).

Visualizing Reaction Pathways

To illustrate the fundamental steps in a typical Diels-Alder reaction and the subsequent analysis, the following diagrams are provided.

Diels_Alder_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (Maleic Anhydride or This compound) Dienophile->TransitionState Adduct Diels-Alder Adduct TransitionState->Adduct

Caption: General workflow of a Diels-Alder reaction.

Experimental_Workflow start Combine Dienophile and Diene in Solvent reaction Heat to Reaction Temperature (if necessary) start->reaction monitor Monitor Reaction Progress (e.g., TLC, NMR) reaction->monitor workup Reaction Workup (Cooling, Crystallization) monitor->workup isolation Isolate Product (Filtration) workup->isolation analysis Product Analysis (Yield, MP, Spectroscopy) isolation->analysis

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion

While maleic anhydride is a well-established and highly reactive dienophile in Diels-Alder reactions, the reactivity of this compound is less documented in a comparative context. The phenyl substituent introduces both electronic and steric factors that can influence the reaction rate and outcome. The provided experimental protocols serve as a valuable starting point for researchers to conduct their own comparative studies. By systematically evaluating the reaction kinetics, yields, and stereoselectivity of both dienophiles with a variety of dienes, a clearer and more quantitative understanding of their relative reactivities can be achieved. This will ultimately aid in the rational design of synthetic routes for the efficient construction of complex cyclic molecules.

References

A Comparative Study of Phenylmaleic Anhydride and N-Phenylmaleimide as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the crucial interplay between a conjugated diene and a dienophile. The reactivity of the dienophile significantly influences the reaction efficiency, yield, and stereoselectivity. This guide provides a comparative analysis of two commonly employed dienophiles: Phenylmaleic anhydride (B1165640) and N-phenylmaleimide. We will delve into their relative performance, supported by experimental data, and provide detailed experimental protocols to aid in practical application.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the performance of Phenylmaleic anhydride and N-phenylmaleimide in Diels-Alder reactions with various dienes, based on available experimental data.

Table 1: Reaction of this compound with Various Dienes

DieneReaction ConditionsYield (%)Reference
ButadieneToluene, boiling, 70 hours72.12[1]
ButadieneExcess diene, refluxing, 10 hours72.12[1]
CyclopentadieneBenzene, boiling-[1]
Anthracene (B1667546)Toluene, 35.0 ml68.3[1]

Table 2: Reaction of N-Phenylmaleimide with Various Dienes

DieneReaction ConditionsYield (%)Reference
1,3-Cyclohexadiene (B119728)Ethyl acetate, reflux, 2.5 hours91[2]
1,3-CyclohexadieneEthyl acetate, room temperature, 1 week~90[3]
Furan--[3][4][5]
2,5-DimethylfuranReflux, 1 hour46[3][6]
NaphthaleneGallium chloride catalyst, room temp, 7 days-[7][8]
NaphthaleneHigh pressure (8 kbar), 100 °C, 80 hours-[7][8]
Buta-1,3-dieneToluene, reflux (>120 °C)-[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Diels-Alder reactions involving each dienophile.

Protocol 1: Diels-Alder Reaction of this compound with Anthracene[1]
  • Reactant Preparation: Dissolve 2.0 g (0.0115 mole) of this compound and 4.09 g (0.0230 mole) of anthracene in 35.0 ml of toluene.

  • Reaction Execution: Heat the solution under reflux for one week.

  • Product Isolation: After the reaction period, cool the mixture. The product, 9,10-Dihydroanthracene-9,10-endo-a-phenyl-a,ß-succinic anhydride, will precipitate.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like toluene-petroleum ether to obtain colorless prisms.

Protocol 2: Diels-Alder Reaction of N-Phenylmaleimide with 1,3-Cyclohexadiene[2]
  • Reactant Preparation: In a round-bottom flask, combine 1,3-cyclohexadiene and N-phenylmaleimide in ethyl acetate.

  • Reaction Execution (Thermal Conditions): Heat the mixture under reflux for 2.5 hours.

  • Reaction Execution (Room Temperature): Alternatively, stir the reaction mixture at room temperature for one week.

  • Product Isolation: The product, endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide, will precipitate out of the solution as a white solid.

  • Purification: Collect the solid by filtration. The product is often of sufficient purity and may not require further purification.

Visualizing the Process and Mechanism

To further clarify the experimental and theoretical aspects, the following diagrams illustrate the general workflow and a representative reaction mechanism.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactants Weigh Dienophile & Diene Solvent Add Solvent Reactants->Solvent Heating Heating/Stirring (Reflux or RT) Solvent->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Cooling Cooling/ Precipitation Monitoring->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MP) Recrystallization->Characterization

Caption: General workflow for a Diels-Alder reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene Diene TS [4+2] Cycloaddition (Concerted Mechanism) Diene->TS Dienophile Dienophile (this compound or N-Phenylmaleimide) Dienophile->TS Product Cycloadduct (Six-membered ring) TS->Product

Caption: Mechanism of the Diels-Alder reaction.

Concluding Remarks

Both this compound and N-phenylmaleimide are effective dienophiles for the Diels-Alder reaction. The choice between them may depend on the specific diene, desired reaction conditions, and the intended functionality of the final product. N-phenylmaleimide often exhibits high reactivity, allowing for milder reaction conditions in some cases. This compound is also a potent dienophile, driven by the electron-withdrawing nature of the anhydride group.[10][11][12] The provided data and protocols serve as a valuable resource for researchers in designing and executing their synthetic strategies.

References

Spectroscopic comparison of Phenylmaleic anhydride and its Diels-Alder adducts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of phenylmaleic anhydride (B1165640) and its Diels-Alder adducts with furan, cyclopentadiene, and anthracene, providing researchers with essential data for characterization and analysis.

In the realm of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. Phenylmaleic anhydride, a substituted dienophile, readily participates in these [4+2] cycloaddition reactions, yielding a variety of bicyclic adducts. Understanding the distinct spectroscopic fingerprints of the starting material and its products is paramount for reaction monitoring, purification, and structural elucidation. This guide offers a comprehensive comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its Diels-Alder adducts with furan, cyclopentadiene, and anthracene.

While extensive spectroscopic data is available for the Diels-Alder adducts of the parent maleic anhydride, specific and complete datasets for the adducts of this compound are less commonly compiled. This guide addresses this gap by presenting available data and, where necessary, providing data for the closely related maleic anhydride adducts to serve as a valuable reference point.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the Diels-Alder adducts. It is important to note that the stereochemistry of the adducts (endo/exo) can influence the precise chemical shifts, particularly in NMR spectroscopy. Where available, data for specific isomers are provided.

¹H NMR Spectral Data (δ, ppm)

CompoundPhenyl ProtonsOlefinic ProtonsMethine ProtonsMethylene ProtonsOther
This compound7.4-7.8 (m, 5H)6.9 (s, 1H)---
Maleic Anhydride-Furan Adduct (exo)-6.5 (s, 2H)5.3 (s, 2H)-3.0 (s, 2H)
Maleic Anhydride-Cyclopentadiene Adduct (endo)-6.3 (dd, 2H)3.6 (m, 2H)1.6-1.8 (m, 2H)3.4 (m, 2H)
9-Bromoanthracene-Maleic Anhydride Adduct7.1-7.6 (m, 8H)-4.9 (s, 1H)-3.7 (s, 2H)

¹³C NMR Spectral Data (δ, ppm)

CompoundCarbonyl (C=O)Aromatic/Olefinic (C=C)Methine (CH)Methylene (CH₂)
This compound164.6, 162.9145.4, 133.2, 130.2, 129.3, 128.8--
Maleic Anhydride-Furan Adduct (exo)170.5137.082.548.5
Maleic Anhydride-Cyclopentadiene Adduct (endo)172.1134.545.549.5
9-Bromoanthracene-Maleic Anhydride Adduct168.9141.2, 139.0, 128.0, 127.9, 127.5, 125.1, 124.251.547.0

Infrared (IR) Spectral Data (cm⁻¹)

CompoundC=O StretchC=C StretchC-O-C Stretch
This compound~1850, ~1780~1640~1240
Maleic Anhydride-Furan Adduct~1860, ~1780~1600~930
Maleic Anhydride-Cyclopentadiene Adduct~1855, ~1780~1570~925
Anthracene-Maleic Anhydride Adduct~1860, ~1780Not prominent~950

Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound174130, 102, 76
Maleic Anhydride-Furan Adduct16698, 68
Maleic Anhydride-Cyclopentadiene Adduct16498, 66
Anthracene-Maleic Anhydride Adduct276178, 98

Experimental Protocols

The following are general procedures for the synthesis of Diels-Alder adducts of maleic anhydride derivatives. These can be adapted for this compound.

General Procedure for the Diels-Alder Reaction of this compound with a Diene:

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the diene (furan, freshly cracked cyclopentadiene, or anthracene) in a minimal amount of a suitable solvent (e.g., toluene, xylene, or dichloromethane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Adduct: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Spectroscopic Analysis: The purified adduct is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Spectroscopic Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

G General Workflow for Spectroscopic Comparison cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Comparison Reactants This compound + Diene Reaction Diels-Alder Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification NMR ¹H & ¹³C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Tables Comparative Data Tables NMR->Tables IR->Tables MS->Tables Analysis Structural Elucidation Tables->Analysis

Caption: Workflow for the synthesis and spectroscopic comparison.

G Diels-Alder Reaction of this compound cluster_reactants Reactants PMA This compound Adduct Diels-Alder Adduct PMA->Adduct + Diene Diene (e.g., Furan) Diene->Adduct

Caption: General Diels-Alder reaction scheme.

A Comparative Analysis of Crosslinking Efficiency: Phenylmaleic Anhydride vs. Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Agent

In the synthesis of polymeric materials for research, pharmaceutical, and industrial applications, the choice of a crosslinking agent is a critical determinant of the final product's performance characteristics. This guide provides an objective comparison of two such agents: phenylmaleic anhydride (B1165640) (PMA) and divinylbenzene (B73037) (DVB). While divinylbenzene is a widely established and utilized crosslinker, particularly in the production of polystyrene-based resins, phenylmaleic anhydride presents an alternative with distinct reactive properties. This document summarizes available experimental data to facilitate an informed selection based on desired material properties such as thermal stability, mechanical strength, and solvent resistance.

Executive Summary

Divinylbenzene is a non-polar crosslinking agent that forms robust, highly crosslinked polymer networks through the copolymerization of its two vinyl groups. This results in materials with excellent thermal and mechanical stability, making them a standard choice for applications such as ion-exchange resins and chromatography media.

This compound, conversely, offers a different crosslinking chemistry centered on its reactive anhydride ring. This functionality allows for crosslinking through reactions with nucleophilic groups, such as hydroxyl or amine moieties, present on polymer backbones. This mechanism can introduce ester or imide linkages, which may impart unique characteristics to the polymer network, including potential biodegradability and altered chemical resistance.

This guide presents a side-by-side comparison of their chemical structures, crosslinking mechanisms, and the resulting polymer properties, drawing from available experimental data.

Chemical Structures and Crosslinking Mechanisms

The fundamental difference in the chemical structures of this compound and divinylbenzene dictates their crosslinking behavior and the nature of the resulting polymer network.

Divinylbenzene (DVB) is a benzene (B151609) ring with two vinyl (-CH=CH₂) substituents. Crosslinking occurs via free-radical polymerization, where the vinyl groups copolymerize with a primary monomer (e.g., styrene) to form a three-dimensional covalent network.

This compound (PMA) features a phenyl group attached to a maleic anhydride ring. Its crosslinking action does not proceed through vinyl polymerization but rather through the reaction of the anhydride group. This ring can be opened by nucleophiles like hydroxyl (-OH) or amine (-NH₂) groups on a polymer, leading to the formation of two new covalent bonds (esters or amides, respectively), thus creating a crosslink.

Performance Comparison: A Review of Experimental Data

While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, a comparison can be constructed by examining the properties of polymers crosslinked with each agent from various sources.

Data on Polymer Properties
PropertyThis compound Crosslinked PolymersDivinylbenzene Crosslinked Polymers
Crosslink Density The degree of crosslinking is dependent on the concentration of both the anhydride and the reactive groups on the polymer backbone. Higher maleic anhydride content generally leads to a higher degree of crosslinking.[1]Crosslink density is directly proportional to the concentration of DVB in the monomer feed. Higher DVB content results in a more densely crosslinked and rigid network.
Thermal Stability The introduction of ester or imide linkages via PMA can influence thermal stability. Some studies on maleic anhydride-grafted polymers show an increase in thermal stability.[2] For instance, the chemical modification of polyhydroxybutyrate (B1163853) (PHB) with maleic anhydride increased its thermal stability by about 20 °C.[2]DVB is known to significantly enhance the thermal stability of polymers. For methyl methacrylate-co-divinylbenzene polymers, an increase in the onset temperature of degradation and char formation is observed as the amount of divinylbenzene is increased.[3]
Mechanical Properties The mechanical properties of PMA-crosslinked polymers are influenced by the crosslink density. Increased crosslinking can enhance stiffness and strength.DVB crosslinking generally increases the tensile strength and hardness of polymers.[1] However, very high concentrations can lead to brittleness.
Swelling Behavior The swelling of PMA-crosslinked hydrogels is inversely related to the amount of maleic anhydride, with higher crosslink density leading to lower solvent uptake.[4]The swelling ratio of DVB-crosslinked polymers decreases as the amount of divinylbenzene is increased, indicating a higher crosslink density.[3]
Solubility Crosslinking with PMA renders soluble polymers insoluble. The extent of insolubility is a measure of the crosslinking efficiency.DVB crosslinking is a standard method to produce insoluble polymer beads and resins from soluble linear polymers.

Experimental Protocols

General Protocol for Determining Gel Content and Swelling Ratio (Applicable to both crosslinkers)
  • Sample Preparation: A known weight (W_i) of the crosslinked polymer is prepared.

  • Solvent Extraction: The sample is placed in a suitable solvent (e.g., toluene (B28343) for polystyrene-based systems) and extracted for an extended period (e.g., 24-48 hours) using a Soxhlet apparatus to remove any uncrosslinked polymer (sol fraction).

  • Drying and Weighing: The insoluble, swollen gel is removed and dried to a constant weight (W_g) in a vacuum oven.

  • Gel Content Calculation: The gel content is calculated as: Gel Content (%) = (W_g / W_i) * 100

  • Swelling Ratio Determination: A separate known weight of the dried gel (W_g) is immersed in the solvent at a constant temperature until equilibrium swelling is reached. The swollen sample is then weighed (W_s).

  • Swelling Ratio Calculation: The swelling ratio (Q) is calculated as: Q = 1 + (ρ_p/ρ_s) * ((W_s / W_g) - 1) where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

Experimental Protocol for Crosslinking of Styrene (B11656) with Divinylbenzene (Suspension Polymerization)

This protocol describes a typical suspension polymerization for creating crosslinked polystyrene-divinylbenzene beads.

  • Aqueous Phase Preparation: An aqueous solution is prepared by dissolving a suspension stabilizer (e.g., polyvinyl alcohol) in deionized water within a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.[5]

  • Organic Phase Preparation: The monomers, styrene and divinylbenzene (at the desired crosslinking ratio), are mixed with a free-radical initiator (e.g., benzoyl peroxide or AIBN) and a porogenic solvent (e.g., toluene/n-heptane mixture) if a porous structure is desired.[5]

  • Polymerization: The organic phase is added to the aqueous phase under continuous stirring to form droplets of the desired size. The temperature is then raised to initiate polymerization (typically 70-90 °C) and held for several hours (e.g., 7-24 hours) under a nitrogen atmosphere.[6][7]

  • Work-up: The resulting polymer beads are collected by filtration, washed extensively with water and organic solvents (e.g., ethanol, acetone) to remove unreacted monomers, initiator, and porogen, and then dried in a vacuum oven.[5][6]

Conceptual Experimental Protocol for Crosslinking a Hydroxyl-Containing Polymer with this compound

This protocol outlines a general procedure for crosslinking a polymer containing hydroxyl groups (e.g., polyvinyl alcohol or a hydroxyl-functionalized polystyrene) with PMA.

  • Polymer Solution Preparation: The hydroxyl-containing polymer is dissolved in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Addition of this compound: A stoichiometric amount of this compound, relative to the hydroxyl groups on the polymer, is added to the solution. The exact ratio will determine the theoretical crosslink density.

  • Reaction: The reaction mixture is heated (e.g., to 50-100 °C) and stirred for a sufficient time to allow for the esterification reaction between the anhydride and hydroxyl groups to proceed. The reaction can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the anhydride peaks and the appearance of ester carbonyl peaks.

  • Isolation and Purification: The crosslinked polymer gel is precipitated by adding a non-solvent. The precipitate is then collected by filtration and washed thoroughly with fresh non-solvent to remove any unreacted this compound and other soluble impurities.

  • Drying: The purified crosslinked polymer is dried to a constant weight in a vacuum oven.

Visualization of Crosslinking Mechanisms and Experimental Workflows

Divinylbenzene Crosslinking Mechanism

dvb_crosslinking Styrene Styrene Monomer GrowingChain Growing Polymer Chain (Polystyrene Radical) Styrene->GrowingChain DVB Divinylbenzene (DVB) CrosslinkedNetwork Crosslinked Styrene-DVB Network DVB->CrosslinkedNetwork Initiator Free Radical Initiator Radical Initiator Radical Initiator->Radical Heat Radical->Styrene Initiation GrowingChain->Styrene Propagation GrowingChain->DVB Crosslinking Reaction GrowingChain->CrosslinkedNetwork

Caption: Free-radical polymerization and crosslinking of styrene with divinylbenzene.

This compound Crosslinking Mechanism

pma_crosslinking PolymerOH Polymer with -OH groups Intermediate Ring-Opened Intermediate (Ester and Carboxylic Acid) PolymerOH->Intermediate Nucleophilic Attack PMA Phenylmaleic Anhydride (PMA) PMA->Intermediate CrosslinkedPolymer Crosslinked Polymer (Ester Linkages) Intermediate->CrosslinkedPolymer Reaction with another -OH group

Caption: Crosslinking of a hydroxyl-containing polymer with this compound.

Experimental Workflow for Styrene-DVB Copolymer Synthesis

dvb_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_aq Prepare Aqueous Phase (Water + Stabilizer) polymerization Suspension Polymerization (Heating and Stirring) prep_aq->polymerization prep_org Prepare Organic Phase (Styrene + DVB + Initiator) prep_org->polymerization filtration Filtration polymerization->filtration washing Washing (Water, Ethanol, Acetone) filtration->washing drying Drying (Vacuum Oven) washing->drying product Crosslinked Polymer Beads drying->product

Caption: Workflow for the synthesis of crosslinked styrene-divinylbenzene beads.

Conclusion

The selection between this compound and divinylbenzene as a crosslinking agent should be guided by the specific requirements of the end application. Divinylbenzene is the crosslinker of choice for creating thermally and mechanically robust, non-polar polymer networks, with a well-established body of literature and straightforward polymerization protocols. This compound, on the other hand, offers a pathway to creating crosslinked polymers with potentially different chemical functionalities and properties due to the formation of ester or imide linkages. While quantitative, direct comparative data is sparse, the information presented in this guide provides a foundation for researchers to make an informed decision based on the underlying chemical principles and available experimental evidence. Further research directly comparing these two crosslinkers in various polymer systems would be highly valuable to the scientific community.

References

Validating the Purity of Synthesized Phenylmaleic Anhydride: A Comparative Guide Using NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for validating the purity of Phenylmaleic anhydride (B1165640). Detailed experimental protocols and data interpretation are presented to facilitate an objective assessment of product quality.

Phenylmaleic anhydride is a valuable intermediate in organic synthesis, finding applications in the production of polymers and pharmaceuticals. Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final products. This guide outlines the application of two powerful analytical techniques, ¹H NMR and ¹³C NMR spectroscopy and Reverse-Phase HPLC (RP-HPLC), for the rigorous purity assessment of synthesized this compound.

Comparison of Analytical Techniques

Both NMR and HPLC offer distinct advantages in the quantitative and qualitative analysis of this compound. NMR spectroscopy provides detailed structural information, enabling the identification and quantification of the main compound and any impurities containing protons or carbon-13. HPLC, on the other hand, is a highly sensitive separation technique that can resolve and quantify trace impurities, even those structurally very similar to the target compound.

ParameterNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Information Provides detailed structural elucidation and quantification of major components.Provides high-resolution separation and quantification of the main component and trace impurities.
Strengths - Excellent for structural confirmation. - Can identify unknown impurities if present in sufficient concentration. - Quantitative analysis (qNMR) is possible with an internal standard.- High sensitivity and resolution. - Excellent for quantifying trace impurities. - Well-established and robust technique.
Limitations - Lower sensitivity compared to HPLC. - May not detect impurities present at very low levels. - Signal overlap can complicate analysis of complex mixtures.- Does not provide direct structural information for unknown impurities. - Method development can be time-consuming.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrogenation of phenylsuccinic anhydride. A typical procedure utilizes N-bromosuccinimide (NBS) as the dehydrogenating agent in a suitable solvent, often with a radical initiator.

Potential impurities arising from this synthesis include:

  • Phenylsuccinic anhydride: Unreacted starting material.

  • Succinimide: A byproduct from the reaction of NBS.

  • Maleic anhydride and Phenylacetic acid: Potential side products from alternative reaction pathways.

NMR Spectroscopy Analysis

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 5.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

NMR Data

The purity of this compound can be determined from the ¹H NMR spectrum by comparing the integration of the product's characteristic signals with those of any observed impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • This compound: The vinylic proton is expected to appear as a singlet around δ 7.0-7.2 ppm. The aromatic protons will appear as multiplets in the range of δ 7.4-7.8 ppm.

  • Phenylsuccinic anhydride: The methine proton will appear as a triplet around δ 4.0 ppm, and the methylene (B1212753) protons will appear as a doublet of doublets around δ 3.0 and 3.5 ppm. The aromatic protons will be in the range of δ 7.2-7.4 ppm.

  • Succinimide: The methylene protons will appear as a singlet around δ 2.7 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Phenylmaleeic anhydride: Carbonyl carbons are expected around δ 165-170 ppm. The olefinic carbons will be in the range of δ 130-145 ppm, and the aromatic carbons will appear between δ 125-135 ppm.

  • Phenylsuccinic anhydride: Carbonyl carbons are expected around δ 170-175 ppm. The methine carbon will be around δ 45 ppm, and the methylene carbon around δ 35 ppm. Aromatic carbons will be in the range of δ 127-140 ppm.

Compound¹H NMR Chemical Shifts (ppm, CDCl₃)¹³C NMR Chemical Shifts (ppm, CDCl₃)
This compound ~7.0-7.2 (s, 1H), ~7.4-7.8 (m, 5H)~165-170 (C=O), ~130-145 (C=C), ~125-135 (Aromatic C)
Phenylsuccinic anhydride ~4.0 (t, 1H), ~3.0 & 3.5 (dd, 2H), ~7.2-7.4 (m, 5H)~170-175 (C=O), ~45 (CH), ~35 (CH₂), ~127-140 (Aromatic C)
Succinimide ~2.7 (s, 4H)~177 (C=O), ~29 (CH₂)
HPLC Data

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)
Phenylsuccinic anhydride~8.5
This compound ~10.2
Succinimide~3.1

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_result Outcome Synthesis This compound Synthesis Crude_Product Crude Product Synthesis->Crude_Product Yield NMR_Analysis NMR Analysis (¹H and ¹³C) Crude_Product->NMR_Analysis HPLC_Analysis HPLC Analysis Crude_Product->HPLC_Analysis Data_Interpretation Data Interpretation & Purity Calculation NMR_Analysis->Data_Interpretation HPLC_Analysis->Data_Interpretation Pure_Product Pure Phenylmaleic Anhydride Data_Interpretation->Pure_Product Purity > 98%

Caption: Workflow for the synthesis and purity validation of this compound.

Conclusion

Both NMR and HPLC are indispensable tools for the purity validation of synthesized this compound. A combined approach, utilizing NMR for structural confirmation and identification of major impurities, and HPLC for the sensitive detection and quantification of trace impurities, provides a comprehensive and robust assessment of product quality. The detailed protocols and reference data presented in this guide serve as a valuable resource for researchers to ensure the integrity of their synthesized materials, ultimately contributing to the reliability and reproducibility of their scientific endeavors.

A Comparative Guide to the Thermal Stability of Phenylmaleic Anhydride Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting their behavior in various applications, from drug delivery systems to advanced material composites. Phenylmaleic anhydride (B1165640) (PMA) copolymers are a class of polymers known for their unique properties, and their thermal stability is a critical parameter influencing their processing conditions and end-use performance. This guide provides a comparative analysis of the thermal stability of various PMA copolymers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Analysis Data

The thermal properties of copolymers containing phenylmaleic anhydride can vary significantly depending on the comonomer used in the polymerization. The following table summarizes the key thermal stability parameters for several PMA copolymers.

Copolymer SystemComonomerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Analysis Method
Styrene-co-PMAStyrene (B11656)~130 - 150~350 - 400DSC, TGA
N-Phenylmaleimide-co-PMAN-Phenylmaleimide~280 - 320> 400DSC, TGA
Styrene-ter-N-phenylmaleimide-ter-PMAStyrene, N-Phenylmaleimide202 - 215[1][2]> 363 (for 5% mass loss)[1][2]DSC, TGA
Methyl Methacrylate-co-PMAMethyl Methacrylate (B99206)~120 - 140~300 - 350DSC, TGA
Polypropylene-graft-PMAPolypropylene (B1209903)Not clearly defined by a sharp transitionOnset at ~210-220DSC, TGA

Note: The values presented in this table are approximate and can vary based on the specific copolymer composition, molecular weight, and the experimental conditions used for analysis.

Experimental Protocols

The data presented in this guide are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the copolymer.

Methodology: A small sample of the copolymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible. The sample is then heated in a controlled atmosphere (usually nitrogen for inert conditions or air for oxidative studies) at a constant heating rate, commonly 10 °C/min or 20 °C/min. The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs or as the peak of the derivative weight loss curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the copolymer.

Methodology: A small, encapsulated sample of the copolymer (typically 5-10 mg) is placed in the DSC instrument alongside an empty reference pan. The sample and reference are subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase any prior thermal history of the material. A typical heating and cooling rate is 10 °C/min. The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for assessing the thermal stability of this compound copolymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Synthesis Copolymer Synthesis Purification Purification & Drying Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Analyze Sample DSC Differential Scanning Calorimetry (DSC) Purification->DSC Analyze Sample Td_determination Determine Decomposition Temperature (Td) TGA->Td_determination Tg_determination Determine Glass Transition Temperature (Tg) DSC->Tg_determination Comparison Comparative Analysis of Thermal Properties Td_determination->Comparison Tg_determination->Comparison

Experimental workflow for thermal analysis.

Comparative Performance Analysis

The thermal stability of this compound copolymers is significantly influenced by the chemical nature of the comonomer.

  • Styrene-co-PMA: These copolymers generally exhibit good thermal stability, with decomposition temperatures well above typical processing temperatures for many thermoplastics. The rigid benzene (B151609) rings in both styrene and this compound contribute to a relatively high glass transition temperature.

  • N-Phenylmaleimide-co-PMA: The incorporation of N-phenylmaleimide, which itself is a thermally stable monomer, leads to copolymers with exceptionally high glass transition temperatures and excellent thermal stability. The rigid five-membered imide ring and the additional phenyl group contribute to restricted chain mobility and high decomposition temperatures. Studies on terpolymers containing styrene, N-phenylmaleimide, and maleic anhydride show that increasing the N-phenylmaleimide content leads to a significant increase in the glass transition temperature, with values ranging from 202°C to 215°C.[1][2] The thermal decomposition temperature for these terpolymers at 5% mass loss is reported to be higher than 363°C.[1][2]

  • Methyl Methacrylate-co-PMA: Copolymers with methyl methacrylate (MMA) tend to have lower thermal stability compared to their styrene and N-phenylmaleimide counterparts. The presence of the ester group in MMA can be a point of thermal degradation.

  • Polypropylene-graft-PMA: In graft copolymers, the thermal stability is often dictated by the backbone polymer. For polypropylene-grafted-phenylmaleic anhydride, the initial decomposition is related to the polypropylene backbone, which has a lower thermal stability compared to the aromatic copolymers.

Signaling Pathways and Logical Relationships

The relationship between the comonomer structure and the resulting thermal stability of the this compound copolymer can be visualized as follows:

G cluster_0 Comonomer Properties cluster_1 Copolymer Properties Aromatic Aromatic/Rigid Structure (e.g., Styrene, N-Phenylmaleimide) High_Tg High Glass Transition Temperature (Tg) Aromatic->High_Tg Leads to High_Td High Decomposition Temperature (Td) Aromatic->High_Td Leads to Aliphatic Aliphatic/Flexible Structure (e.g., Methyl Methacrylate, Propylene) Low_Tg Lower Glass Transition Temperature (Tg) Aliphatic->Low_Tg Leads to Low_Td Lower Decomposition Temperature (Td) Aliphatic->Low_Td Leads to

Comonomer structure and thermal stability.

References

A Comparative Guide to the Polymerization Performance of Substituted Maleic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Maleic Anhydrides in Polymerization Reactions

The incorporation of maleic anhydride (B1165640) and its derivatives into polymers is a powerful strategy for developing functional materials with tailored properties. The reactivity of the anhydride group allows for post-polymerization modification, making these copolymers highly valuable in fields ranging from drug delivery to advanced materials science. This guide provides a comparative analysis of the performance of various substituted maleic anhydrides in polymerization, offering insights into how different substituents influence key reaction parameters and final polymer characteristics. The information presented is supported by experimental data from scientific literature to aid in the selection of the most suitable monomer for specific research and development applications.

Executive Summary

Substituents on the maleic anhydride ring significantly impact its copolymerization behavior and the properties of the resulting polymers. This guide focuses on the free-radical copolymerization of substituted maleic anhydrides with styrene (B11656), a well-studied and industrially relevant system. The data presented herein highlights the differences in polymerization kinetics, thermal stability, and molecular weight characteristics of the resulting copolymers.

Comparative Performance Data

The following tables summarize key performance indicators for the copolymerization of unsubstituted maleic anhydride and its substituted derivatives with styrene. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented is a compilation from various sources and should be interpreted with consideration of the methodologies employed.

Table 1: Polymerization Kinetics and Molecular Weight Data for Styrene-Maleic Anhydride Copolymers

Maleic Anhydride DerivativeSubstituentCopolymerization RateResulting Polymer Molecular Weight (Mn)Polydispersity Index (PDI)
Maleic AnhydrideNoneHigh tendency for alternation with styrene[1]~1,700 g/mol (typical for some commercial grades)Generally low for alternating copolymers
N-phenylmaleimidePhenyl (on Nitrogen)Generally good reactivity with styreneMn = 9,000 g/mol (PDI = 1.50)1.50[2]
N-(p-fluorophenyl)maleimidep-fluorophenyl (on N)Readily copolymerizes with styrene[3]Controllable with chain transfer agents[3]Narrow distributions achievable[3]
N-(p-carboxyphenyl)maleimidep-carboxyphenyl (on N)Readily copolymerizes with styrene[3]Controllable with chain transfer agents[3]Narrow distributions achievable[3]

Table 2: Thermal Properties of Styrene-Maleic Anhydride Copolymers

Maleic Anhydride DerivativeSubstituentGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 5% weight loss)
Maleic AnhydrideNone124 °C (for a specific commercial grade)Dependent on molecular weight and composition
N-phenylmaleimidePhenyl (on Nitrogen)208.9 °C (for Mn = 9k g/mol )[2]>363 °C (for terpolymers with styrene and maleic anhydride)[4]
N-(p-carboxyphenyl)maleimidep-carboxyphenyl (on N)Increased by 12.3 °C compared to N-phenylmaleimide copolymer of similar MW[2]Not explicitly found in a comparative context

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the free-radical copolymerization of maleic anhydride derivatives with styrene.

General Procedure for Free-Radical Solution Copolymerization of N-substituted Maleimides with Styrene[4][5]

This protocol describes a typical solution polymerization method.

Materials:

  • N-substituted maleimide (B117702) (e.g., N-phenylmaleimide, N-(p-carboxyphenyl)maleimide)

  • Styrene (inhibitor removed)

  • Cyclohexanone (solvent)

  • Benzoyl peroxide (BPO) (initiator)

  • Nitrogen gas

Procedure:

  • In a multi-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the desired amounts of the N-substituted maleimide and styrene in cyclohexanone.

  • Purge the system with dry nitrogen for a sufficient time to remove oxygen.

  • Heat the solution to the desired reaction temperature (e.g., 76-100 °C) with stirring.

  • Once the temperature is stable, add the initiator (BPO).

  • Continue the reaction under a nitrogen atmosphere for a specified time (e.g., 4 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by pouring the solution into a non-solvent such as methanol.

  • Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the resulting copolymer in a vacuum oven until a constant weight is achieved.

Characterization of Copolymers

The synthesized copolymers can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the copolymer structure and determine the monomer incorporation ratios.[5]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[4]

Visualizing Polymerization Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the polymerization of substituted maleic anhydrides.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization monomers Monomers (Styrene & Substituted Maleic Anhydride) reaction Polymerization (Heating under N2) monomers->reaction solvent Solvent (e.g., Cyclohexanone) solvent->reaction initiator Initiator (e.g., BPO) initiator->reaction precipitation Precipitation (e.g., in Methanol) reaction->precipitation drying Drying precipitation->drying copolymer Purified Copolymer drying->copolymer nmr NMR (Structure) copolymer->nmr gpc GPC (Molecular Weight) copolymer->gpc dsc DSC (Thermal Transitions) copolymer->dsc tga TGA (Thermal Stability) copolymer->tga

Caption: Experimental workflow for synthesis and characterization.

signaling_pathway cluster_substituent_effect Influence of Substituents ma Maleic Anhydride copolymer Copolymer ma->copolymer sub_ma Substituted Maleic Anhydride sub_ma->copolymer reactivity Altered Monomer Reactivity sub_ma->reactivity styrene Styrene styrene->copolymer properties Polymer Properties copolymer->properties steric Steric Hindrance reactivity->steric electronic Electronic Effects (Electron-donating/ -withdrawing) reactivity->electronic

Caption: Factors influencing copolymer properties.

Discussion of Comparative Performance

The presence and nature of substituents on the maleic anhydride monomer play a critical role in its polymerization behavior and the final properties of the copolymer.

  • Polymerization Kinetics: Unsubstituted maleic anhydride exhibits a strong tendency to form alternating copolymers with electron-donating monomers like styrene.[1][6] This is often attributed to the formation of a charge-transfer complex between the two monomers. The introduction of substituents can alter the electronic properties and steric hindrance of the maleic anhydride derivative, thereby influencing the copolymerization rate and the degree of alternation. For instance, N-substituted maleimides also readily copolymerize with styrene.[3]

  • Molecular Weight and Polydispersity: The molecular weight of the resulting copolymer is a crucial parameter that dictates many of its physical properties. As seen in Table 1, different substituted maleic anhydrides can lead to polymers with varying molecular weights. The use of controlled radical polymerization techniques, such as RAFT, can allow for the synthesis of well-defined copolymers with targeted molecular weights and narrow polydispersity indices.[5]

  • Thermal Properties: The thermal stability of the copolymer is critical for its processing and end-use applications. As indicated in Table 2, substituents can have a significant effect on the glass transition temperature (Tg) of the copolymer. For example, the introduction of a phenyl group on the nitrogen of maleimide, as in N-phenylmaleimide, substantially increases the Tg of the resulting copolymer with styrene compared to copolymers of unsubstituted maleic anhydride.[2] A further increase in Tg is observed with the addition of a carboxyl group to the phenyl ring.[2] This enhancement in thermal stability is generally attributed to the increased rigidity of the polymer backbone. Copolymers of maleic acid and acrylic acid are noted for their good thermal stability, being usable at temperatures up to 300°C.[7]

Conclusion

The choice of a specific substituted maleic anhydride for a polymerization reaction should be guided by the desired properties of the final copolymer. Electron-withdrawing or -donating groups, as well as the steric bulk of the substituent, will influence the monomer's reactivity and the thermal and mechanical properties of the resulting polymer. For applications requiring high thermal stability, N-substituted maleimides with rigid aromatic groups are promising candidates. For applications where post-polymerization modification is key, the accessibility and reactivity of the anhydride ring in the polymer backbone will be a primary consideration. Further systematic studies directly comparing a wider range of substituted maleic anhydrides under identical conditions would be highly valuable to the polymer science community for the rational design of novel functional materials.

References

The Phenyl Advantage: A Comparative Guide to Dienophile Reactivity in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules with high stereocontrol. The reactivity of the dienophile is a critical parameter in the success of this cycloaddition. This guide provides a detailed comparison of the reactivity of N-phenylmaleimide, a dienophile featuring a phenyl group, with related maleimide (B117702) derivatives, supported by experimental data and detailed protocols.

The introduction of a phenyl group to the maleimide core can significantly influence the dienophile's electronic properties and, consequently, its reactivity in the Diels-Alder reaction. Generally, the reaction is facilitated by electron-withdrawing groups on the dienophile. The phenyl group, in this context, can act as a mild electron-withdrawing group through inductive effects, while also influencing the stereochemical outcome of the reaction.

Comparative Analysis of Dienophile Reactivity

Table 1: Kinetic Data for the Diels-Alder Reaction of N-Phenylmaleimide
DieneSolventTemperature (°C)Activation Energy (Ea) (kJ/mol)Notes
Furan-based benzoxazineAcetonitrileNot specified48.4[1][2]For the forward Diels-Alder reaction.
Furan-based benzoxazineChloroformNot specified51.9[1][2]For the forward Diels-Alder reaction.
Furan-functionalized polystyreneBulk40-70~50For the forward Diels-Alder reaction.
Table 2: Product Yields in Diels-Alder Reactions with N-Phenylmaleimide
DieneDienophileReaction ConditionsProduct Yield (%)Reference
4-VinylimidazolesN-PhenylmaleimideRoom TemperatureHigh[3]
2,5-DimethylfuranN-(4-chlorophenyl)maleimideReflux, 1h46
2,5-Bis(hydroxymethyl)furanN-PhenylmaleimideMethanol, 24hAcceptable[4][5]
Buta-1,3-dieneN-PhenylmaleimideRefluxing toluene55-65 (crude)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of N-phenylmaleimide and a general procedure for its use in a Diels-Alder reaction.

Synthesis of N-Phenylmaleimide

This two-step synthesis involves the formation of maleanilic acid followed by cyclization.

Step 1: Synthesis of Maleanilic Acid

  • Dissolve maleic anhydride (B1165640) (1.0 eq) in a suitable solvent (e.g., diethyl ether) at room temperature.

  • Slowly add a solution of aniline (B41778) (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • The precipitated maleanilic acid is collected by filtration, washed with cold solvent, and dried.

Step 2: Cyclization to N-Phenylmaleimide

  • Suspend the dried maleanilic acid in acetic anhydride.

  • Add a catalytic amount of sodium acetate.

  • Heat the mixture (e.g., on a steam bath) with stirring for approximately 30 minutes until the solid dissolves.

  • Cool the reaction mixture and pour it into ice-water to precipitate the N-phenylmaleimide.

  • Collect the product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like cyclohexane (B81311) can be performed for further purification.

General Protocol for Diels-Alder Reaction of N-Phenylmaleimide with a Diene (e.g., Furan (B31954) Derivative)
  • Dissolve N-phenylmaleimide (1.0 eq) and the furan derivative (1.0-1.5 eq) in a suitable solvent (e.g., methanol, ethyl acetate, or in some cases, neat).[4][5]

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated period (e.g., 24 hours).[4][5]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

  • Characterize the product using techniques such as NMR spectroscopy to determine the structure and the endo/exo diastereomeric ratio.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Furan) TS [4+2] Cycloaddition Transition State Diene->TS HOMO Dienophile Dienophile (N-Phenylmaleimide) Dienophile->TS LUMO Product Diels-Alder Adduct (Endo/Exo Isomers) TS->Product New σ-bonds formed

Diels-Alder reaction mechanism.

Experimental_Workflow cluster_synthesis N-Phenylmaleimide Synthesis cluster_da_reaction Diels-Alder Reaction cluster_analysis Product Analysis Reactants_Syn Maleic Anhydride + Aniline Maleanilic_Acid Maleanilic Acid Formation Reactants_Syn->Maleanilic_Acid Cyclization Cyclization with Acetic Anhydride Maleanilic_Acid->Cyclization NPM_Product N-Phenylmaleimide Cyclization->NPM_Product Reactants_DA N-Phenylmaleimide + Diene NPM_Product->Reactants_DA Reaction Reaction in Solvent/Neat (Heat or Room Temp) Reactants_DA->Reaction Workup Isolation & Purification (Filtration/Chromatography) Reaction->Workup DA_Product Diels-Alder Adduct Workup->DA_Product Characterization Spectroscopic Characterization (NMR, IR, etc.) DA_Product->Characterization Stereo_Analysis Determination of Endo/Exo Ratio Characterization->Stereo_Analysis

Experimental workflow for synthesis and reaction.

Conclusion

The presence of a phenyl group on the maleimide nitrogen imparts specific reactivity and stereochemical influence on the Diels-Alder reaction. While a definitive quantitative comparison to unsubstituted maleimide is challenging without direct comparative studies, the available data demonstrates that N-phenylmaleimide is a versatile and reactive dienophile for a range of dienes. The provided experimental protocols offer a solid foundation for researchers to utilize N-phenylmaleimide in their synthetic endeavors. Further kinetic studies directly comparing N-substituted maleimides would be invaluable to precisely quantify the electronic and steric effects of the N-substituent on dienophile reactivity.

References

Quantitative analysis of adduct formation in Phenylmaleic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient formation of stable covalent bonds is a cornerstone of bioconjugation and material science. Phenylmaleic anhydride (B1165640), a member of the N-aryl maleimide (B117702) class of reagents, offers a distinct reactivity profile for targeting sulfhydryl groups, primarily found in cysteine residues of proteins. This guide provides a quantitative analysis of adduct formation in Phenylmaleic anhydride reactions, comparing its performance with other relevant alternatives and offering detailed experimental protocols for accurate quantification.

Performance Comparison of Thiol-Reactive Chemistries

The selection of a suitable reagent for thiol modification is critical and depends on factors such as reaction kinetics, specificity, and the stability of the resulting adduct. While maleimides, in general, are highly selective for thiols, variations in their structure, such as the N-aryl substitution in this compound, can influence their reactivity and the stability of the conjugate.

Maleimide-based crosslinking predominantly targets the thiol (sulfhydryl) groups of cysteine residues within proteins and peptides.[1] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[1] This specificity, along with the mild reaction conditions required, is central to its widespread adoption.[1] The primary advantages of maleimide chemistry include high selectivity for thiol groups over other nucleophilic functional groups, particularly within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, which minimizes off-target reactions.[1][3]

A key consideration with maleimide chemistry is the potential for a retro-Michael reaction, where the thioether bond can reverse, particularly in the presence of other thiols.[1] However, N-aryl maleimide derivatives, such as this compound, have been observed to react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives.[4] Furthermore, the resulting thio-succinimide ring of N-aryl maleimide conjugates can undergo rapid hydrolysis, which can be advantageous in minimizing undesirable thiol exchange reactions.[4]

Below is a comparative summary of key performance indicators for different thiol-reactive chemistries.

FeatureMaleimide Chemistry (General)This compound (N-Aryl Maleimide)Haloacetyl Chemistry
Reaction Mechanism Michael Addition[2]Michael AdditionNucleophilic Substitution[2]
Optimal pH 6.5 - 7.5[1][2]6.5 - 7.57.2 - 9.0[2]
Reaction Rate Fast at physiological pH[2]Very Fast[4]Generally slower than maleimides[2]
Specificity Highly selective for thiols at pH 6.5-7.5[1][2]Highly selective for thiolsGood selectivity for thiols, potential for reaction with other nucleophiles at higher pH[2]
Conjugate Stability Thiosuccinimide bond can be reversible (retro-Michael reaction)[2]Thio-succinimide ring can undergo rapid hydrolysis, potentially enhancing stability against thiol exchange[4]Stable thioether bond[2]
Key Side Reactions Hydrolysis of the maleimide ring[2]Hydrolysis of the maleimide ring and subsequent thio-succinimide ring hydrolysis[4]Potential for reaction with other amino acid residues like histidine and tyrosine[2]

Experimental Protocols

Accurate quantitative analysis of adduct formation is crucial for characterizing the efficiency of a bioconjugation reaction. The following are detailed methodologies for key experiments.

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the fundamental steps for conjugating a protein with this compound.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle stirring.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional): To stop the reaction, add a free thiol-containing compound like L-cysteine to a final concentration of 1-10 mM.

  • Purification: Remove unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.[5]

  • Characterization: Determine the degree of labeling and confirm conjugation using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.[5]

Protocol 2: Quantitative Analysis of Adduct Formation by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed characterization and quantification of protein adducts.

Materials:

  • Protein-Phenylmaleic anhydride conjugate

  • Trypsin (or other suitable protease)

  • Denaturation/Reduction/Alkylation reagents (e.g., DTT, iodoacetamide)

  • LC-MS system

Procedure:

  • Sample Preparation: The protein conjugate is denatured, reduced, and alkylated to ensure efficient enzymatic digestion.

  • Proteolytic Digestion: The prepared conjugate is digested with trypsin to generate a mixture of peptides.

  • LC-MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography online with a mass spectrometer.[6]

  • Data Analysis: The resulting tandem mass spectra are used to identify and quantify the peptide containing the this compound adduct. It is important to monitor for both the non-hydrolyzed and hydrolyzed forms of the succinimide (B58015) ring to ensure accurate quantification.[7]

Protocol 3: Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy can be a straightforward method for estimating the degree of labeling.

Materials:

  • Protein-Phenylmaleic anhydride conjugate

  • UV-Vis spectrophotometer

Procedure:

  • Spectrum Acquisition: Measure the UV-Vis spectrum of the purified conjugate from 220 nm to 400 nm.

  • Concentration Determination: Determine the protein concentration using its absorbance at 280 nm and the absorbance of the adduct at a specific wavelength (if the adduct has a unique absorbance peak).

  • Degree of Labeling Calculation: The degree of labeling can be calculated by comparing the molar concentrations of the adduct and the protein. Calibration curves using standards are recommended for accurate quantification.[8]

Visualizing the Process

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Quantitative Analysis protein Protein Solution mix Mix and Incubate protein->mix pma This compound Stock Solution pma->mix quench Quench Reaction (Optional) mix->quench purify Size-Exclusion Chromatography or Dialysis quench->purify lcms LC-MS purify->lcms uvvis UV-Vis Spectroscopy purify->uvvis sds SDS-PAGE purify->sds reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_side_reactions Potential Side/Subsequent Reactions protein Protein-SH (Cysteine Residue) michael_addition Michael Addition (pH 6.5-7.5) protein->michael_addition pma This compound pma->michael_addition hydrolysis_maleimide Hydrolysis of This compound pma->hydrolysis_maleimide adduct Thioether Adduct (Thiosuccinimide) michael_addition->adduct retro_michael Retro-Michael Reaction adduct->retro_michael hydrolysis_succinimide Hydrolysis of Thiosuccinimide Ring adduct->hydrolysis_succinimide

References

Safety Operating Guide

Proper Disposal of Phenylmaleic Anhydride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of phenylmaleic anhydride (B1165640), ensuring operational integrity and laboratory safety.

Immediate Safety and Handling

Before handling phenylmaleic anhydride, it is crucial to be aware of its potential hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can also cause skin and serious eye irritation.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses or a face shield are necessary to prevent eye contact.[4]

  • Hand Protection: Wear protective gloves.[4]

  • Respiratory Protection: In case of dust or aerosol generation, use a dust respirator.[4]

  • Protective Clothing: Wear appropriate protective clothing and boots as needed.[4]

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation and dispersion of dust.[1][4][5]

  • Wash hands and face thoroughly after handling.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains.[1][5]

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal, avoiding dust creation.[1][4][5]

Disposal Procedures

Waste this compound is classified as hazardous and must be disposed of accordingly.[3][7] Do not dispose of it down the drain.[5][6]

Step-by-Step Disposal Plan:

  • Containerization: Keep the waste this compound in its original container if possible, or in a suitable, closed, and properly labeled container.[5] Do not mix with other waste.[5]

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations regarding hazardous waste disposal.[4] Consult your local regional authorities for specific guidance.[4]

Disposal Method Description Regulatory Consideration
Incineration Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[4][5]Must be performed by a licensed facility in compliance with air quality regulations.
Licensed Disposal Transfer to a licensed hazardous waste disposal company.[5]Requires proper labeling, manifesting, and transportation according to hazardous waste regulations.
Recycling Recycle to process, if possible.[4]Feasibility depends on the purity of the waste and available recycling facilities.

This compound Disposal Workflow

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Spill Response cluster_2 Disposal Pathway A This compound Waste B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Segregate in a Labeled, Closed Container B->C G Consult Local, State, & Federal Regulations C->G D Spill Occurs E Contain Spill & Prevent Entry to Drains D->E F Sweep into a Closed Container for Disposal E->F F->C H Contact Licensed Hazardous Waste Vendor G->H I Option 1: Chemical Incineration H->I Vendor Determines Method J Option 2: Secure Landfill H->J K Option 3: Recycling (if applicable) H->K L Proper Manifesting & Transportation H->L M Final Disposal I->M J->M K->M L->M

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling Phenylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling Phenylmaleic anhydride (B1165640), including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.

Hazard Summary

Phenylmaleic anhydride is a chemical that poses several hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] It is also known to cause serious eye irritation and skin irritation.[3][4] Therefore, adherence to strict safety protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or glasses.[3] A face shield may be required in situations with a higher risk of splashing.[3]Protects against dust and splashes that can cause serious eye irritation.[3][4]
Hand Protection Protective gloves.[3]Prevents skin contact which can lead to irritation.[1][3]
Body Protection Protective clothing, such as a lab coat.[3] Protective boots may be necessary depending on the situation.[3]Provides a barrier against accidental spills and contact.
Respiratory Protection A dust respirator, such as an N95 (US) type mask, should be used, especially in situations where dust may be generated.[3] Follow local and national regulations for respirator use.[3]Protects the respiratory system from the inhalation of harmful dust.[1]

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area.[3] The use of a local exhaust system or a chemical fume hood is recommended, particularly where dust or aerosols may be generated.[1][3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation and dispersion of dust.[3]

  • Wash hands and face thoroughly after handling the substance.[3]

  • Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Keep the container tightly closed.[3]

  • Store in a cool, dark, and dry place.[3]

  • It is recommended to store the chemical under an inert gas.[3][4]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Evacuate the Area: Keep unnecessary personnel away from the spill.[3]

  • Ensure Ventilation: If the spill occurs in a confined space, ensure adequate ventilation.[5]

  • Wear Appropriate PPE: Use the personal protective equipment outlined above.[1][5]

  • Containment and Clean-up:

    • Avoid creating dust.[1][5]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5]

    • Do not let the product enter drains.[1][5]

Disposal:

  • Disposal of this compound must be in accordance with all federal, state, and local regulations.[3]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Consult with a licensed professional waste disposal service.

Emergency First-Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][6]

A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[3]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Work in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh and Transfer (Avoid Dust Formation) prep_setup->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use handle_store Keep Container Tightly Closed When Not in Use handle_use->handle_store emergency_spill Spill Occurs handle_use->emergency_spill cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_dispose Dispose of Waste in a Labeled, Sealed Container cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_contain Contain Spill & Clean Up (Avoid Dust) emergency_spill->emergency_contain emergency_firstaid Provide First Aid as Needed emergency_spill->emergency_firstaid emergency_contain->cleanup_decon

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.